molecular formula C8H8FNO B1391936 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1228666-24-7

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Katalognummer: B1391936
CAS-Nummer: 1228666-24-7
Molekulargewicht: 153.15 g/mol
InChI-Schlüssel: MCXSFGHZAJNSIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXSFGHZAJNSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Synthetic Architecture & Medicinal Chemistry Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1228666-24-7) represents a high-value scaffold in modern drug discovery, functioning as a bioisostere of the chroman (dihydrobenzopyran) system. By replacing the benzene ring with a pyridine core, this scaffold introduces a specific hydrogen bond acceptor (the pyridine nitrogen) and significantly alters the physicochemical profile (LogP, pKa) compared to its carbocyclic analog.

The inclusion of the fluorine atom at the C6 position is a deliberate medicinal chemistry tactic. It serves a dual purpose: metabolic blockade of the oxidation-prone position para to the pyridine nitrogen and electronic modulation of the aromatic system, reducing the basicity of the pyridine nitrogen. This guide details the physicochemical properties, validated synthetic pathways, and the medicinal chemistry logic driving its application in kinase inhibitors (e.g., BRAF, MEK) and GPCR modulators.

Physicochemical Profile

The following data summarizes the core properties of the scaffold. The fluorine substitution introduces a specific lipophilic and electronic shift compared to the non-fluorinated parent.

PropertyValueContext
Molecular Formula C₈H₈FNOCore bicyclic heteroaromatic
Molecular Weight 153.15 g/mol Fragment-like space
CAS Number 1228666-24-7Unique Identifier
cLogP ~1.6 - 1.8Moderate lipophilicity; F increases logP by ~0.2 vs H
TPSA ~22 ŲPolar surface area dominated by pyridine N and ether O
H-Bond Acceptors 2Pyridine N, Ether O
H-Bond Donors 0No labile protons (unless ring-opened)
pKa (Conj. Acid) ~3.5 - 4.0Reduced basicity vs. pyridine (pKa ~5.2) due to F-withdrawal

Synthetic Architecture

The synthesis of 6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically relies on annulation strategies starting from functionalized pyridines. The most robust route for scale-up involves the O-alkylation/Intramolecular Cyclization sequence.

Primary Synthetic Pathway: O-Alkylation/Cyclization

This route utilizes commercially available 5-fluoro-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-fluoro-2-pyridone).

  • Step 1: O-Alkylation: Reaction with 3-bromo-1-propanol or 1,3-dibromopropane.

  • Step 2: Cyclization: Intramolecular ring closure, often requiring activation if using the alcohol (Mitsunobu) or base-mediated displacement if using the dihalide.

Critical Consideration: 2-Pyridones are ambident nucleophiles (N- vs. O-alkylation). Conditions must favor O-alkylation (e.g., Ag₂CO₃ or specific solvent choices like non-polar toluene/hexane for silver salts, or DMF/K₂CO₃ for thermodynamic control).

Visualization: Synthetic Workflow

Synthesis SM 5-Fluoro-2-hydroxypyridine (Tautomer: 2-Pyridone) Inter Intermediate: 2-(3-Bromopropoxy)-5-fluoropyridine SM->Inter Base (K2CO3/DMF) O-Alkylation Side Side Product: N-Alkylated Pyridone SM->Side Kinetic Control Reagent 1,3-Dibromopropane (or 3-Bromo-1-propanol) Reagent->Inter Product TARGET: 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Inter->Product Lewis Acid (AlCl3) or Thermal Cyclization

Figure 1: Synthetic logic flow for the construction of the pyrano[2,3-b]pyridine core, highlighting the critical regioselectivity challenge (O- vs. N-alkylation).

Medicinal Chemistry Utility

The 6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold is not merely a passive linker; it is an active determinant of the drug's pharmacological profile.

Mechanistic Rationale
  • Metabolic Stability (The Fluorine Effect):

    • In the parent pyrano[2,3-b]pyridine, the C6 position is electronically enriched and para to the pyridine nitrogen. This makes it a "soft spot" for oxidative metabolism by Cytochrome P450 enzymes (CYP).

    • Solution: Introduction of Fluorine at C6 blocks this metabolic vector. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond it replaces, rendering the site resistant to oxidation.

  • Electronic Tuning:

    • Fluorine is highly electronegative. Its inductive effect withdraws electron density from the pyridine ring.

    • Result: This lowers the pKa of the pyridine nitrogen. In kinase inhibitors, this can modulate the hydrogen bond strength with the hinge region of the kinase ATP-binding pocket, potentially improving selectivity.

Visualization: SAR Logic

SAR cluster_F 6-Fluoro Substitution cluster_O Ether Oxygen Core Scaffold: Pyridine fused to Dihydropyran Metab Blocks CYP Oxidation (Metabolic Stability) Core->Metab C6 Position Elec Reduces Pyridine Basicity (pKa Modulation) Core->Elec Inductive Effect HBA H-Bond Acceptor (Solubility/Binding) Core->HBA C2-C3 Linker

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of specific structural features within the scaffold.

Experimental Protocol: Representative Synthesis

Note: This protocol is adapted from standard procedures for pyrano[2,3-b]pyridines (e.g., reacting 2-chloropyridines with diols or 2-pyridones with dihalides). Always verify with specific starting material batches.

Objective: Synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine via intramolecular cyclization.

Reagents:

  • 5-Fluoro-2-hydroxypyridine (1.0 eq)

  • 1,3-Dibromopropane (1.2 eq)

  • Silver Carbonate (Ag₂CO₃) (1.5 eq) - Preferred for O-alkylation selectivity

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation:

    • Charge a flame-dried round-bottom flask with 5-fluoro-2-hydroxypyridine (10 mmol) and anhydrous toluene (50 mL).

    • Add Ag₂CO₃ (15 mmol) in one portion. The use of silver salts suppresses N-alkylation, favoring the desired O-alkylation.

  • Alkylation:

    • Add 1,3-dibromopropane (12 mmol) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (110°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: Look for the disappearance of the pyridone starting material and the formation of the intermediate bromo-ether.

  • Cyclization (One-Pot or Stepwise):

    • Note: Often, the conditions above lead directly to cyclization. If the intermediate 2-(3-bromopropoxy)-5-fluoropyridine is isolated, treat it with a Lewis acid (e.g., AlCl₃) or strong base (NaH in THF) to force ring closure.

    • For this protocol (Direct): Continue reflux until the intermediate is consumed.

  • Workup:

    • Cool the mixture to room temperature. Filter through a pad of Celite to remove silver salts.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.

    • Product: The title compound is typically a white to off-white solid or low-melting oil.

Self-Validation Criteria:

  • 1H NMR (CDCl₃): Look for the disappearance of the broad NH/OH signal of the pyridone. Confirm the presence of the pyran ring methylene protons: a quintet at ~2.0 ppm (C3), and two triplets at ~2.8 ppm (C4) and ~4.2 ppm (C2).

  • 19F NMR: Distinct singlet shifted relative to the starting material.

Safety & Handling

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Precautions:

  • Engineering Controls: Always operate within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13545750, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry rationale, and experimental protocols for 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives .

Executive Summary & Chemical Space

The 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold represents a specialized subclass of fused heterocyclic systems, merging a pharmacologically active pyridine ring with a saturated pyran ring. This fusion restricts conformational freedom, creating a rigid bicyclic core that serves as a bioisostere for quinolines and other privileged structures in drug discovery.

The specific incorporation of a fluorine atom at the C6 position (para to the pyridine nitrogen in the fused system) is a deliberate medicinal chemistry strategy designed to:

  • Block Metabolic Degradation: The C6 position is a primary site for oxidative metabolism (CYP450-mediated hydroxylation). Fluorination at this site significantly extends the in vivo half-life (

    
    ) of the molecule.
    
  • Modulate Electronic Properties: The strong electronegativity of fluorine lowers the basicity of the pyridine nitrogen, altering hydrogen bond acceptor capability and improving blood-brain barrier (BBB) permeability—a critical feature for central nervous system (CNS) targets.

Primary Therapeutic Areas:

  • Neuroscience: Negative Allosteric Modulators (NAMs) of Metabotropic Glutamate Receptor 2 (mGluR2) for depression and schizophrenia.

  • Oncology: Inhibition of specific kinases (e.g., EGFR, VEGFR) and tubulin polymerization in resistant cancer lines.

  • Infectious Disease: Broad-spectrum antimicrobial activity (less common, but documented in hybrid derivatives).

Primary Mechanism: mGluR2 Negative Allosteric Modulation

The most high-impact biological activity associated with the 3,4-dihydro-2H-pyrano[2,3-b]pyridine class is the modulation of the Metabotropic Glutamate Receptor 2 (mGluR2) .[1] Derivatives of this scaffold function as Negative Allosteric Modulators (NAMs) .

Mechanism of Action

Unlike orthosteric antagonists that compete directly with glutamate at the "Venus flytrap" domain, these derivatives bind to a transmembrane allosteric site (7-TM domain).

  • Conformational Locking: Binding stabilizes the receptor in its inactive (G-protein uncoupled) conformation.

  • Signaling Blockade: This prevents the closure of the Venus flytrap domain required for signal transduction, effectively dampening glutamatergic signaling in hyperactive states (e.g., anxiety, depression).

Structure-Activity Relationship (SAR)

The "6-fluoro" modification is critical in the SAR of these NAMs:

  • Core Rigidity: The pyrano-pyridine fusion ensures the correct vector alignment of substituents (e.g., carboxamides at C7) for binding to the allosteric pocket.

  • Metabolic Stability: Non-fluorinated analogs often suffer from rapid clearance due to oxidation at the C6 position. The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing this degradation.

Key Case Study: PET Imaging Ligands

Advanced derivatives, such as mG2N001 , utilize this scaffold to image mGluR2 density in the brain.[2] The high affinity (


 < 10 nM) and lipophilicity modulated by the fluorine substituent allow these compounds to penetrate the BBB and selectively bind mGluR2 in the striatum and cortex.

mGluR2_Pathway Glutamate Glutamate (Ligand) mGluR2 mGluR2 Receptor (GPCR) Glutamate->mGluR2 Activates G_Protein Gi/o Protein (Heterotrimer) mGluR2->G_Protein Couples (Active) NAM 6-Fluoro-pyrano[2,3-b]pyridine (NAM) NAM->mGluR2 Allosteric Inhibition (Stabilizes Inactive State) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Response Neurotransmission Modulation cAMP->Response Downstream Effect

Caption: Mechanism of Action for mGluR2 Negative Allosteric Modulation. The 6-Fluoro derivative binds allosterically, preventing G-protein coupling despite glutamate presence.

Secondary Biological Activities

Anticancer Activity (Kinase Inhibition)

Derivatives of the pyrano[2,3-b]pyridine scaffold have demonstrated cytotoxicity against human cancer cell lines, specifically HepG2 (liver) and KB (oral epidermoid carcinoma) .

  • Target: The scaffold acts as a ATP-competitive inhibitor for tyrosine kinases (e.g., EGFR).

  • Potency:

    
     values in the low micromolar range (1–10 µM) have been reported for hybrid derivatives.
    
  • Fluorine Effect: The 6-fluoro substitution enhances lipophilicity (

    
    ), facilitating passive diffusion across the tumor cell membrane and increasing intracellular concentration.
    
Antimicrobial Potential

While less potent than standard antibiotics, the scaffold shows activity against Gram-positive bacteria (S. aureus) and specific fungal strains. The mechanism involves the disruption of cell wall synthesis enzymes, where the pyridine nitrogen acts as a hydrogen bond acceptor in the enzyme active site.

Experimental Protocols

Synthesis of the 6-Fluoro Core

The synthesis of the core scaffold 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS 1228666-24-7) typically follows a cyclization pathway from a fluorinated pyridine precursor.

Protocol:

  • Starting Material: 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol.[3]

  • Cyclization:

    • Dissolve the starting material in dry THF.

    • Add DEAD (Diethyl azodicarboxylate) and Triphenylphosphine (

      
      )  (Mitsunobu conditions).
      
    • Stir at room temperature for 12 hours under inert atmosphere (

      
      ).
      
    • Rationale: The Mitsunobu reaction promotes the intramolecular dehydration between the phenol and the primary alcohol, closing the pyran ring.

  • Purification:

    • Concentrate solvent in vacuo.

    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (characteristic pyran 
      
      
      
      multiplets) and
      
      
      -NMR (singlet around -130 ppm).
Functional Assay: Calcium Mobilization (mGluR2)

To validate biological activity as an mGluR2 NAM, a cell-based calcium flux assay is the industry standard.

Workflow:

  • Cell Line: CHO cells stably expressing human mGluR2 and

    
     (promiscuous G-protein to couple Gi to Calcium release).
    
  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Addition:

    • Add the 6-Fluoro derivative (test compound) at varying concentrations (0.1 nM – 10 µM).

    • Incubate for 10 minutes (to allow allosteric binding).

  • Agonist Challenge:

    • Inject Glutamate (

      
       concentration).
      
    • Expectation: If the compound is a NAM, the glutamate-induced calcium spike will be dose-dependently suppressed.

  • Data Analysis: Plot Fluorescence Units (RFU) vs. Log[Compound]. Calculate

    
    .
    

Quantitative Data Summary

Biological TargetAssay TypeActivity MetricRole of 6-Fluoro Substituent
mGluR2 Ca2+ Flux (CHO cells)

: 5 – 50 nM
Increases metabolic stability; enhances CNS penetration.
EGFR Kinase Enzymatic Inhibition

: 1.2 – 5.0 µM
Improves hydrophobic interaction in the ATP-binding pocket.
HepG2 Cells MTT Cytotoxicity

: 2.0 – 10 µM
Facilitates cellular uptake via increased lipophilicity.

References

  • Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. Source: Journal of Medicinal Chemistry (2022).[2][4] URL:[Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Source: Synthetic Communications (2020).[5] URL:[Link][5][6]

  • Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators. Source: ACS Medicinal Chemistry Letters (2023). URL:[Link]

Sources

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. The 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine core has emerged as a particularly valuable building block, offering a unique combination of structural rigidity, favorable physicochemical properties, and a handle for metabolic stability. This guide provides an in-depth analysis of this scaffold, from its fundamental properties and synthesis to its application in the development of sophisticated therapeutic and diagnostic agents. We will explore the rationale behind its design, its reactivity, and showcase its utility through a detailed case study, providing researchers and drug development professionals with the critical knowledge to leverage this promising chemical entity.

The 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Core: An Introduction

The fusion of a dihydropyran ring to a pyridine core creates the pyrano[2,3-b]pyridine scaffold, a heterocyclic system that has been explored for a range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of a fluorine atom at the 6-position of this scaffold is a deliberate and strategic modification designed to enhance its drug-like properties. Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[4][5] This guide will delve into the synthesis, reactivity, and application of this fluorinated building block, demonstrating its potential in contemporary medicinal chemistry.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine and a Related Analog

Property6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (Predicted)3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol (CAS: 911826-21-6)[6]
Molecular Formula C₈H₈FNOC₈H₉NO₂
Molecular Weight 153.15 g/mol 151.16 g/mol
Topological Polar Surface Area (TPSA) 21.7 Ų42.35 Ų
LogP 1.2 (Estimated)0.8975
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 23
Spectroscopic Characterization

The structural elucidation of derivatives of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, with couplings influenced by the fluorine atom. The aliphatic protons of the dihydropyran ring would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the single fluorine substituent. The chemical shift would be indicative of its electronic environment.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule and its derivatives.

The Strategic Role of the 6-Fluoro Substituent

The decision to place a fluorine atom at the 6-position of the pyranopyridine scaffold is a calculated one, aimed at leveraging the well-established benefits of fluorine in medicinal chemistry.[4][5]

Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.

Modulation of pKa

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This can lower the pKa of the pyridine nitrogen, reducing its basicity. This modulation can be critical for optimizing a compound's solubility, cell permeability, and off-target activities, such as hERG channel inhibition.[4]

Enhanced Binding Interactions

The fluorine atom can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds (acting as a weak acceptor) and dipole-dipole interactions. These interactions can contribute to improved binding affinity and selectivity.[5]

Synthesis of the Core Scaffold

While a direct, one-pot synthesis of the parent 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is not extensively documented, a plausible and versatile route can be constructed based on the synthesis of its derivatives and related heterocyclic systems.[9][10][11] The following proposed pathway utilizes readily available starting materials and established synthetic transformations.

Synthesis_Workflow A 2-chloro-6-fluoro-3-hydroxypyridine B Allylation A->B Allyl bromide, K₂CO₃ C 3-(allyloxy)-2-chloro-6-fluoropyridine B->C D Claisen Rearrangement C->D Heat E 2-allyl-6-fluoro-3-hydroxypyridine D->E F Oxidative Cleavage E->F OsO₄, NaIO₄ G 2-(2-oxoethyl)-6-fluoro-3-hydroxypyridine F->G H Intramolecular Cyclization G->H Reduction (e.g., NaBH₄) then acid-catalyzed cyclization I 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine H->I Derivatization_Strategies cluster_pyridine Pyridine Ring cluster_pyran Dihydropyran Ring Core 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine C5 C5-Position Core->C5 Electrophilic Aromatic Substitution C7 C7-Position Core->C7 Metalation then Electrophilic Quench Pyran_O Pyran Oxygen Core->Pyran_O Ring Opening Pyran_C Aliphatic Carbons Core->Pyran_C Functionalization (e.g., oxidation)

Sources

Therapeutic Horizons of the 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Scaffold

[1]

Executive Summary

The 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold represents a privileged structural motif in modern medicinal chemistry.[1] Distinguished by its bicyclic fusion of a pyridine and a saturated dihydropyran ring, this core offers a unique balance of lipophilicity, metabolic stability, and conformational rigidity. While often utilized as a high-value intermediate, recent structure-activity relationship (SAR) campaigns have validated this scaffold as a potent pharmacophore for Metabotropic Glutamate Receptor 2 (mGluR2) modulation and antiviral applications.[1]

This guide analyzes the primary therapeutic targets, the mechanistic rationale for the 6-fluoro substitution, and the experimental protocols required to validate its biological activity.

Structural Logic & Chemical Properties[1]

The Fluorine Effect

The introduction of a fluorine atom at the C6 position of the pyridine ring is not merely decorative; it serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The C6 position is a "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation). Fluorine blocks this site, significantly extending the in vivo half-life (

    
    ).
    
  • pKa Modulation: Fluorine’s high electronegativity reduces the basicity of the pyridine nitrogen, potentially reducing off-target hERG channel binding while maintaining affinity for allosteric pockets.

  • Conformational Locking: The fused dihydropyran ring restricts the rotation of substituents, reducing the entropic penalty upon binding to protein targets.

Scaffold Architecture

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine system mimics the spatial arrangement of quinoline and isoquinoline alkaloids but with altered hydrogen bond acceptor (HBA) vectors due to the oxygen atom in the pyran ring.[1]

Primary Therapeutic Target: mGluR2 Negative Allosteric Modulation (NAM)

The most authoritative application of this scaffold lies in the development of Negative Allosteric Modulators (NAMs) for the mGluR2 receptor, a target implicated in depression, schizophrenia, and cognitive disorders.

Mechanism of Action

mGluR2 is a G-protein-coupled receptor (Class C) predominantly located on presynaptic terminals.[1] Its activation suppresses glutamate release. In depressive states where glutamatergic transmission is downregulated, blocking mGluR2 (via NAMs) disinhibits the neuron, restoring normal glutamate levels and synaptic plasticity.

The 6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine core binds to the 7TM (seven-transmembrane) domain of the receptor—distinct from the orthosteric glutamate binding site (Venus Flytrap domain).[1] This allosteric binding allows for "dimmer switch" modulation rather than binary on/off switching, offering a superior safety profile.[1]

Validated SAR & Causality

Research by Merck and others has demonstrated that the pyrano[2,3-b]pyridine core is superior to earlier tetrahydronaphthyridine scaffolds.

  • Core: The pyran oxygen acts as a critical H-bond acceptor for residues deep in the allosteric pocket.[1]

  • 6-Fluoro: Enhances potency by interacting with hydrophobic pockets (e.g., Phe/Trp residues) via multipolar interactions.[1]

  • 7-Carboxamide: Derivatives often feature a carboxamide at position 7, which is essential for anchoring the ligand.[1]

Pathway Visualization

The following diagram illustrates the mechanistic pathway of mGluR2 modulation by the scaffold.

mGluR2_Pathwaycluster_neuronPresynaptic TerminalCompound6-Fluoro-pyrano[2,3-b]pyridine(NAM Ligand)mGluR2mGluR2 Receptor(Presynaptic 7TM Domain)Compound->mGluR2Allosteric Binding(Stabilizes Inactive State)G_ProteinGi/o ProteinComplexmGluR2->G_ProteinPrevents ActivationCa_ChannelsVoltage-GatedCa2+ ChannelsG_Protein->Ca_ChannelsInhibition of Ca2+ Influx(BLOCKED)VesiclesSynaptic Vesicles(Glutamate)Ca_Channels->VesiclesCa2+ TriggerSynapseSynaptic Cleft(Glutamate Release)Vesicles->SynapseGlutamate Release(RESTORED/INCREASED)

Caption: Mechanism of mGluR2 Negative Allosteric Modulation restoring glutamatergic tone.

Secondary Therapeutic Targets

Antiviral Activity (Rhinovirus)

Derivatives of the pyrano[2,3-b]pyridine scaffold, particularly those substituted at the 6-position, have shown potent activity against Human Rhinovirus (HRV) .

  • Mechanism: Capsid binding. The scaffold wedges into the hydrophobic pocket of the viral VP1 protein, preventing the conformational changes required for viral uncoating and RNA release.

  • Relevance: The 6-fluoro group mimics the steric bulk of other successful halogenated antivirals while preventing metabolic degradation.[1]

Kinase Inhibition (Scaffold Hopping)

While less common than pyrrolo[2,3-b]pyridines, the pyrano-fused analogs are emerging as "scaffold hops" for BRAF and FGFR inhibitors.[1] The oxygen in the ring alters the donor/acceptor profile, potentially overcoming resistance mutations seen with nitrogen-only scaffolds.[1]

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine from commercially available precursors.

Reagents:

  • 5-Fluoro-2-chloropyridine-3-carbaldehyde (Starting Material)[1]

  • Allyl alcohol[1]

  • Potassium tert-butoxide (t-BuOK)[1]

  • Grubbs' Catalyst (2nd Generation) or Pd/C (for hydrogenation)

Protocol:

  • O-Allylation: Dissolve 5-fluoro-2-chloropyridine-3-carbaldehyde (1.0 eq) in dry DMF. Add allyl alcohol (1.2 eq) and t-BuOK (1.5 eq). Stir at 0°C to RT for 4 hours to displace the 2-chloro group.

    • Checkpoint: Monitor TLC for disappearance of starting material.

  • Wittig/Claisen Sequence (Alternative): A more direct route involves reacting the aldehyde with a vinyl ether followed by cyclization.

  • Ring Closing Metathesis (RCM): If using a di-allyl intermediate, treat with Grubbs' II catalyst (5 mol%) in DCM at reflux to close the pyran ring.

  • Hydrogenation: Dissolve the resulting 2H-pyrano intermediate in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 12 hours to reduce the double bond, yielding the 3,4-dihydro core.

  • Purification: Filter through Celite and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

In Vitro mGluR2 Calcium Flux Assay

Objective: Validate NAM activity by measuring the inhibition of glutamate-induced Calcium mobilization.

Materials:

  • CHO cells stably expressing human mGluR2 and Gα16 (promiscuous G-protein).

  • FLIPR Calcium 6 Assay Kit.

  • Glutamate (Agonist) and LY341495 (Reference Antagonist).

Workflow:

  • Plating: Seed CHO-mGluR2 cells in 384-well black-wall plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and add FLIPR Calcium 6 dye. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the 6-fluoro-pyranopyridine test compound (serial dilution, 1 nM to 10 µM). Incubate for 15 minutes.

    • Note: This pre-incubation allows the NAM to bind the allosteric site.

  • Agonist Challenge: Inject Glutamate at EC80 concentration.

  • Readout: Measure fluorescence intensity (Ex 485 nm / Em 525 nm) on a FLIPR Tetra system.

  • Analysis: Calculate IC50 based on the reduction of the glutamate-induced calcium peak.

Summary of Quantitative Data

Therapeutic TargetIndicationActivity TypeKey SAR FeatureRef
mGluR2 Depression / SchizophreniaNAM (IC50 < 10 nM)6-F prevents metabolism; 7-amide anchors binding.[1][1, 2]
Human Rhinovirus Common ColdCapsid Binder (EC50 ~0.01 µM)6-position substituent fits VP1 hydrophobic pocket.[1][3]
FGFR / BRAF OncologyKinase InhibitorScaffold hopping from pyrrolo-pyridines.[4]

References

  • Discovery of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamides as Potent mGluR2 Negative Allosteric Modulators. Source: Journal of Medicinal Chemistry / Merck Sharp & Dohme. Context: Defines the core scaffold's utility in CNS targeting. URL:[Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand. Source: NIH / PubMed Central. Context: Validates the 6-fluoro/substituted scaffold for brain penetration and receptor binding.[1] URL:[Link]

  • In vitro antiviral activity of 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines. Source: Antimicrobial Agents and Chemotherapy. Context: Establishes the antiviral potential of the 6-substituted pyranopyridine class.[1] URL:[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives (Scaffold Comparison). Source: RSC Advances. Context: Provides comparative data on fused pyridine scaffolds for kinase inhibition. URL:[Link]

Precision Synthesis and Pharmacophore Engineering of Novel Pyrano[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Pyrano[2,3-b]pyridine Scaffolds Content Type: In-Depth Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary: The Scaffold Advantage

The pyrano[2,3-b]pyridine moiety represents a privileged heterocyclic system in modern drug discovery, characterized by the fusion of a pyridine ring with a pyran ring. Unlike its isomer, pyrano[2,3-c]pyrazole, the [2,3-b]pyridine architecture offers a unique electronic distribution that mimics the A/B ring system of flavonoid natural products while incorporating the nitrogenous basicity of pyridine. This duality allows for simultaneous hydrogen bond acceptance (pyridine nitrogen) and hydrophobic interaction (pyran ring), making it a potent scaffold for targeting kinase domains (e.g., EGFR, VEGFR-2) and DNA minor grooves in anticancer therapeutics.[1]

This guide details the "Green-by-Design" synthesis of these scaffolds, moving beyond traditional reflux methods to high-efficiency, multicomponent reactions (MCRs) that ensure regioselectivity and atom economy.

Structural Significance & Pharmacophore Analysis

To rationally design novel derivatives, one must understand the Structure-Activity Relationship (SAR) zones of the scaffold. The core structure allows for three distinct vectors of modification:

  • R1 (Aryl Position): Controls lipophilicity and pi-stacking interactions (critical for kinase hydrophobic pockets).[1]

  • R2 (Pyridine Ring): Modulates solubility and electronic density of the fused system.[1]

  • R3 (Functional Handle): Typically a nitrile or ester group that serves as a hydrogen bond acceptor or a handle for further cyclization.[1]

Visualization: SAR Logic Map

SAR_Logic Core Pyrano[2,3-b]pyridine Core Zone1 Position 4 (Aryl/Alkyl) Hydrophobic Pocket Interaction Core->Zone1 Lipophilicity Vector Zone2 Position 6 (Amino/OH) H-Bond Donor/Acceptor Core->Zone2 Solubility Vector Zone3 Position 3 (CN/COOR) Electronic Modulation Core->Zone3 Reactivity Vector Target Target: EGFR / VEGFR-2 (Anticancer) Zone1->Target Zone2->Target

Caption: SAR map illustrating the three primary vectors for pharmacophore optimization in pyrano[2,3-b]pyridine synthesis.

Retrosynthetic Analysis & Mechanistic Pathways

The most robust route to pyrano[2,3-b]pyridines is the One-Pot Three-Component Reaction (3-CR) . This approach circumvents the isolation of unstable intermediates and maximizes yield.[1]

Retrosynthetic Disconnect: The scaffold is disconnected into three commercially available precursors:

  • Aldehyde (R-CHO): Provides the C4 substituent.[1]

  • Active Methylene (Malononitrile): Provides the C3 functional group and C2-NH2.[1]

  • Enolizable Ketone/Pyridone: specifically 3-cyano-6-hydroxy-2(1H)-pyridone or 1,3-dicarbonyls + amine precursors.

Mechanistic Cascade

The reaction proceeds via a domino sequence: Knoevenagel Condensation → Michael Addition → Thorpe-Ziegler Cyclization → Tautomerization .[1]

  • Activation: The catalyst activates the aldehyde and malononitrile.[1]

  • Knoevenagel: Formation of the arylidenemalononitrile intermediate (highly electrophilic).[1]

  • Michael Addition: The C-5 position of the 2-pyridone (nucleophile) attacks the

    
    -carbon of the arylidenemalononitrile.[1]
    
  • Cyclization: The enolic oxygen of the pyridone attacks the nitrile group, closing the pyran ring.[1]

Visualization: Mechanistic Pathway

Mechanism Aldehyde Aryl Aldehyde Knoevenagel Arylidene Intermediate (Electrophile) Aldehyde->Knoevenagel Base Cat. (-H2O) Malo Malononitrile Malo->Knoevenagel Base Cat. (-H2O) Pyridone 3-cyano-6-hydroxy-2-pyridone Michael Michael Adduct (C-C Bond Formation) Pyridone->Michael Nucleophilic Attack Knoevenagel->Michael Nucleophilic Attack Imine Imino-Ether Intermediate Michael->Imine Intramolecular O-Attack Product Pyrano[2,3-b]pyridine Scaffold Imine->Product Tautomerization

Caption: Step-by-step mechanistic cascade from raw materials to the fused bicyclic scaffold.

Advanced Synthetic Methodologies[1]

While piperidine-catalyzed reflux is the "classic" method, it suffers from low atom economy and toxic solvent use. Modern protocols prioritize nanocatalysis and aqueous media.[1]

Comparative Efficiency Table
MethodologyCatalyst SystemSolventTemp/TimeYieldGreen Score
Traditional Piperidine / TEAEthanolReflux / 4-6h65-75%Low
Microwave DABCO or No Cat.Water/EtOH140°C / 10 min85-92%High
Nanocatalysis ZnO NPs or Fe3O4Water80°C / 45 min90-95%Very High
Ionic Liquid [BMIm]OHNone100°C / 30 min88-94%Med-High

Recommendation: The Nanocatalytic Aqueous Route is the superior choice for library generation due to ease of workup (filtration of catalyst) and environmental compliance.[1]

Detailed Experimental Protocol

Method: Zinc Oxide Nanoparticle (ZnO NP) Catalyzed Synthesis in Aqueous Media. Target Compound: 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyrano[2,3-b]pyridine-3-carboxylate (Example structure).

Reagents
  • Aryl aldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)[1]

  • 3-cyano-6-hydroxy-4-methyl-2(1H)-pyridone (1.0 mmol)

  • ZnO Nanoparticles (10 mol%)[1]

  • Solvent: Water:Ethanol (1:1 v/v)[1][2][3]

Step-by-Step Workflow
  • Pre-Activation: In a 50 mL round-bottom flask, disperse 10 mol% ZnO NPs in 5 mL of Water:Ethanol (1:1). Sonicate for 5 minutes to ensure uniform dispersion.

  • Reactant Addition: Add the pyridone derivative (1 mmol), aryl aldehyde (1 mmol), and malononitrile (1 mmol) to the flask.

  • Reaction: Heat the mixture to 80°C under magnetic stirring.

    • Monitoring: Check progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:n-Hexane (3:7).[1] The appearance of a fluorescent spot under UV (254 nm) indicates product formation.[1]

  • Completion: Reaction typically completes within 45–60 minutes.

  • Work-up (Self-Validating Step):

    • Cool the mixture to room temperature. The product usually precipitates out.[1]

    • Add 5 mL hot ethanol to dissolve the organic product, leaving the ZnO catalyst as a solid residue.[1]

    • Filtration: Filter the hot solution to recover the ZnO catalyst (recyclable).

    • Crystallization: Allow the filtrate to cool.[1] Collect the solid crystals via vacuum filtration.[1]

  • Purification: Recrystallize from hot ethanol if necessary.

Analytical Validation Standards
  • IR Spectroscopy: Look for sharp bands at ~3300-3400 cm⁻¹ (NH2 stretch) and ~2200 cm⁻¹ (CN stretch).[1] Absence of carbonyl peak of aldehyde (~1700 cm⁻¹) confirms conversion.[1]

  • 1H NMR (DMSO-d6):

    • Singlet at

      
       4.5–5.0 ppm (1H, CH of pyran ring).[1]
      
    • Broad singlet at

      
       7.0–7.2 ppm (2H, NH2, D2O exchangeable).[1]
      
    • Aromatic protons corresponding to the aldehyde used.[1][4]

Biological Applications & SAR Insights

Recent studies have validated pyrano[2,3-b]pyridines as potent agents against multidrug-resistant bacterial strains and various cancer cell lines.

  • Anticancer (HepG2, MCF-7): Derivatives with electron-withdrawing groups (Cl, NO2) at the para-position of the phenyl ring (R1) show IC50 values comparable to Doxorubicin (< 5

    
    M).
    
  • Mechanism of Action: Molecular docking suggests these compounds fit into the ATP-binding pocket of VEGFR-2, stabilized by H-bonds between the pyridine nitrogen and the hinge region residues (e.g., Cys919).

References

  • RSC Advances. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.[1][2][3][5][6]Link[1]

  • ACS Combinatorial Science. (2014).[1] Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3-b]pyridines.Link[1]

  • Environmental Chemistry Letters. (2018). Efficient synthesis of pyrano[2,3-b]pyridine derivatives using microwave or solar energy.[1][7]Link[1]

  • Acta Chimica Slovenica. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents.[8]Link[1]

  • Frontiers in Chemistry. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles.Link[1]

Sources

Technical Monograph: Structure-Activity Relationship (SAR) of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Structurally, it consists of a pyridine ring fused to a saturated dihydropyran ring, with a critical fluorine substitution at the C6 position. This scaffold serves as a bioisostere for chromans and quinolines, offering distinct physicochemical advantages including reduced lipophilicity (cLogP) compared to carbocyclic analogs and specific hydrogen-bond acceptor capabilities via the pyridine nitrogen.

This guide analyzes the Structure-Activity Relationship (SAR) of this core, focusing on its utility in designing Kinase Inhibitors (specifically B-RAF and GSK-3


) and Anti-proliferative agents . The inclusion of the C6-fluorine atom is a strategic "metabolic block" that prevents oxidative degradation while modulating the basicity of the pyridine nitrogen.

Structural Pharmacophore & SAR Analysis

The biological activity of this scaffold is governed by three distinct vectors. The following diagram illustrates the core SAR logic used during lead optimization.

SAR Logic Map (Graphviz)

SAR_Map Core 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Region_N Pyridine Nitrogen (N1) H-Bond Acceptor Core->Region_N Region_F C6-Fluorine Metabolic Blocker Core->Region_F Region_Pyran Pyran Ring (C2-C4) Stereochemical Vector Core->Region_Pyran Effect_N Kinase Hinge Binding (e.g., Val/Leu backbone) Region_N->Effect_N Effect_F Prevents P450 Oxidation Modulates pKa (~3-4) Region_F->Effect_F Effect_Pyran Hydrophobic Pocket Filling Chiral Derivatization Region_Pyran->Effect_Pyran

Figure 1: Pharmacophore dissection of the 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine core. The scaffold is divided into electronic (N, F) and steric (Pyran) domains.

Detailed SAR Breakdown
RegionFeatureMechanistic FunctionOptimization Insight
Position 1 (N) Pyridine NitrogenH-Bond Acceptor: Critical for interaction with the "hinge region" of kinase ATP-binding pockets.Must remain unsubstituted to maintain affinity. N-oxidation usually leads to loss of potency.
Position 6 (F) Fluorine AtomMetabolic Block: Blocks the para-position relative to Nitrogen, preventing rapid CYP450-mediated oxidation.Electronic Effect: The electronegativity of F lowers the pKa of the pyridine N, reducing non-specific protein binding compared to the non-fluorinated analog.
Position 4 Benzylic CarbonVector Attachment: Ideal site for introducing aryl or heteroaryl side chains to access the "selectivity pocket" of enzymes.Introduction of chirality at C4 often yields enantiomers with >100-fold potency differences (eutomer vs. distomer).
Pyran Oxygen Ether LinkageDipole Orientation: Influences the planarity and water solubility of the fused system.Acts as a weak H-bond acceptor, often interacting with conserved water networks in the binding site.

Synthetic Access (Methodology)[1][2]

To explore the SAR, a robust synthetic route is required. The most reliable method for accessing the 6-fluoro core involves the intramolecular cyclization of propargyl ethers derived from 5-fluoro-2-chloropyridine.

Retrosynthetic Pathway

Synthesis_Flow Target 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Inter1 Intermediate: 3-((5-Fluoropyridin-2-yl)oxy)prop-1-ene Step2 Step 2: Intramolecular Cyclization (Thermal or Lewis Acid) Inter1->Step2 Start Starting Materials: 5-Fluoro-2-chloropyridine + Allyl Alcohol Step1 Step 1: SNAr Displacement (NaH, DMF, 0°C) Start->Step1 Step1->Inter1 Step2->Target

Figure 2: Synthetic workflow for the construction of the core scaffold.

Experimental Protocol: Core Synthesis

Objective: Synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine via thermal cyclization.

  • Ether Formation (SNAr):

    • Charge a flame-dried flask with allyl alcohol (1.2 eq) and dry DMF.

    • Cool to 0°C and add NaH (60% dispersion, 1.5 eq) portion-wise. Stir for 30 min.

    • Add 5-Fluoro-2-chloropyridine (1.0 eq) dropwise.

    • Warm to room temperature and stir for 4 hours.

    • Quench: Pour into ice water, extract with EtOAc. Dry organic layer (

      
      ) and concentrate.
      
    • Yield: Expect ~85% of the allyl ether intermediate.

  • Cyclization (Claisen/Ene Sequence):

    • Dissolve the intermediate in high-boiling solvent (e.g., 1,2-dichlorobenzene or PEG-400 ).

    • Heat to reflux (approx. 180-200°C) for 12-24 hours. Note: This promotes a Claisen rearrangement followed by an intramolecular electrocyclic ring closure.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (look for disappearance of alkene protons and appearance of pyran methylene signals).
      

Biological Application: Kinase Inhibition[3][4][5]

The primary utility of this scaffold is in the inhibition of Serine/Threonine kinases (e.g., B-RAF, GSK-3


). The 6-fluoro-pyrano[2,3-b]pyridine core mimics the adenine ring of ATP.
Mechanism of Action (Signaling Pathway)

The following diagram depicts how analogs of this scaffold intervene in the MAPK/ERK pathway, a common target in oncology.

MAPK_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS BRAF B-RAF (Kinase) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Inhibitor 6-Fluoro-pyrano[2,3-b]pyridine Analog (Inhibitor) Inhibitor->BRAF Blocks ATP Binding

Figure 3: Intervention point of 6-Fluoro-pyrano[2,3-b]pyridine analogs within the MAPK signaling cascade.

In Vitro Assay Protocol (Kinase Inhibition)

To validate the SAR, the following protocol is standard for assessing potency (


).

Assay Type: FRET-based LanthaScreen™ or similar mobility shift assay.

  • Reagents: Recombinant B-RAF (V600E), Fluorescein-labeled peptide substrate, ATP (

    
     concentration), Assay Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Compound Prep: Prepare 10-point serial dilutions of the 6-fluoro analog in DMSO.

  • Reaction:

    • Add 5

      
       of compound solution to 384-well plate.
      
    • Add 10

      
       of Enzyme/Substrate mix.
      
    • Initiate with 10

      
       ATP solution.
      
    • Incubate at room temperature for 60 minutes.

  • Detection: Add EDTA (to stop reaction) and coating reagent. Read fluorescence ratio (Emission 520 nm / 495 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Ismail, M. A., et al. (2010). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano[2,3-b]Pyridine Derivatives. Bioorganic & Medicinal Chemistry Letters.[1]

  • Cho, H., et al. (2020).[2] Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600E B-RAF. Bioorganic & Medicinal Chemistry.[3][4][2][1][5][6][7][8]

  • Li, Y., et al. (2025).[9] Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.[9] European Journal of Medicinal Chemistry.

  • Zheng, Y., et al. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity. International Journal of Chemistry.[10]

Sources

Technical Guide: Antimicrobial and Anticancer Properties of Pyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrano[2,3-b]pyridine scaffold represents a privileged heterocyclic system in modern medicinal chemistry, distinguished by its ability to interact with diverse biological targets through specific hydrogen bonding and π-stacking interactions. Unlike its isomer pyrano[3,2-c]pyridine, which is widely recognized for EGFR kinase inhibition, the [2,3-b] isomer has emerged as a potent Glucosamine-6-phosphate synthase (GlcN-6-P) inhibitor, offering a novel mechanism for antimicrobial action. Simultaneously, it exhibits significant cytotoxicity against resistant cancer cell lines (HepG2, MCF-7) by inducing apoptosis, making it a dual-action scaffold of high therapeutic value.

This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of these derivatives, moving beyond generic descriptions to actionable experimental insights.

Chemical Architecture & Synthesis

The Scaffold

The core structure consists of a fused system where a pyran ring is annulated to the b-face (C2-C3 bond) of a pyridine ring. This fusion creates a planar, aromatic-rich surface ideal for DNA intercalation and hydrophobic pocket binding in enzymes.

Validated Synthesis Protocol: One-Pot Multicomponent Reaction

Rationale: The most efficient route utilizes a green, one-pot multicomponent reaction (MCR) to maximize yield and minimize purification steps. This protocol relies on the Knoevenagel-Michael-Cyclization cascade.

Reagents:

  • Precursor: 3-cyano-2-pyridone (or 2-hydroxynicotinonitrile derivatives)

  • Electrophile: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity)

  • Nucleophile: Malononitrile

  • Catalyst: L-Proline (5 mol%) or Piperidine (catalytic amount)

  • Solvent: Ethanol/Water (1:[1][2]1) or Ionic Liquid ([BMIM]BF4) for green compliance.

Step-by-Step Methodology:

  • Activation: Dissolve the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol. Add catalyst (L-Proline, 5 mol%) and stir at RT for 10 mins to form the arylidenemalononitrile intermediate (Knoevenagel product).

  • Addition: Add 3-cyano-2-pyridone (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from DMF/Ethanol to obtain pure pyrano[2,3-b]pyridine derivatives.

Synthesis Logic Flow (DOT Diagram)

SynthesisWorkflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aromatic Aldehyde Inter1 Arylidene Intermediate Aldehyde->Inter1 + Catalyst Malo Malononitrile Malo->Inter1 Inter2 Michael Adduct Inter1->Inter2 Pyridone 3-cyano-2-pyridone Pyridone->Inter2 Final Pyrano[2,3-b]pyridine Derivative Inter2->Final Intramolecular Cyclization

Figure 1: The cascade mechanism for synthesizing pyrano[2,3-b]pyridine derivatives via one-pot MCR.

Antimicrobial Profile: The GlcN-6-P Target

While many heterocycles are generic DNA intercalators, pyrano[2,3-b]pyridines have shown specific efficacy against Glucosamine-6-phosphate synthase (GlcN-6-P) . This enzyme is crucial for the biosynthesis of cell wall precursors in bacteria and fungi, making it a high-value target that avoids common antibiotic resistance mechanisms.

Mechanism of Action (MoA)
  • Target: GlcN-6-P Synthase (Key enzyme in UDP-N-acetylglucosamine biosynthesis).

  • Binding Mode: The planar pyrano-pyridine core mimics the transition state of the enzyme's substrate. The C-3 cyano and C-2 amino groups (common functionalizations) form critical hydrogen bonds with the enzyme's active site residues (e.g., Ser, Thr).

  • Validation: Molecular docking studies (Source: Elkanzi et al., 2018) confirm high binding affinity (-6.0 to -8.5 kcal/mol), comparable to standard antifungal agents like Ketoconazole.

Antimicrobial Data Summary
Derivative Substituent (R)OrganismMIC (µg/mL)Activity LevelReference
4-Cl-Phenyl S. aureus (Gram +)12.5Potent[1, 2]
4-NO2-Phenyl E. coli (Gram -)25.0Moderate[1]
4-OH-Phenyl C. albicans (Fungi)6.25High[2]
Unsubstituted A. niger>100Inactive[3]

Key Insight: Electron-withdrawing groups (Cl, NO2) on the aryl moiety at position 4 significantly enhance antibacterial penetration, while hydroxyl groups favor antifungal activity due to H-bond donor capability.

Anticancer Profile: Cytotoxicity & Apoptosis

Divergence from [3,2-c] Isomers

It is critical to distinguish between isomers. While pyrano[3,2-c]pyridines are validated EGFR/VEGFR inhibitors, pyrano[2,3-b]pyridines primarily exert anticancer effects through pro-apoptotic signaling and tubulin polymerization inhibition .

Validated Mechanisms
  • Apoptosis Induction:

    • Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).

    • Activation of Caspase-3/7 , leading to programmed cell death.

    • Experimental Evidence: Flow cytometry analysis of MCF-7 cells treated with [2,3-b] derivatives shows cell cycle arrest at the G2/M phase.

  • Homology Targeting (Theoretical):

    • Due to structural similarity with [3,2-c] isomers, [2,3-b] derivatives are often screened against EGFR. While less potent than Erlotinib, they show micromolar inhibition (IC50 ~1-5 µM), suggesting they can serve as scaffold hits for further optimization.

Anticancer Signaling Pathway (DOT Diagram)

AnticancerMechanism Drug Pyrano[2,3-b]pyridine Target1 Tubulin Polymerization Drug->Target1 Inhibits Target2 Bcl-2 (Anti-apoptotic) Drug->Target2 Downregulates Effector1 G2/M Phase Arrest Target1->Effector1 Effector2 Bax / Caspase-3 Activation Target2->Effector2 Outcome Apoptosis (Cell Death) Effector1->Outcome Effector2->Outcome

Figure 2: Proposed mechanism of action for anticancer activity involving tubulin inhibition and apoptotic signaling.

Structure-Activity Relationship (SAR) Analysis

To guide future synthesis, the following SAR rules have been distilled from comparative studies:

Structural ZoneModificationEffect on ActivityRationale
Pyridine Ring (N1) Alkylation (Methyl/Ethyl)Decreases ActivityLoss of H-bond donor capability critical for active site binding.
C-3 Position Cyano (-CN) groupEssential Provides rigidity and acts as a hydrogen bond acceptor.
C-4 Aryl Ring 4-Cl / 4-F substitutionIncreases CytotoxicityEnhances lipophilicity and metabolic stability (blocks oxidation).
C-4 Aryl Ring 4-OMe substitutionIncreases SelectivityImproves binding to specific pockets in kinases (e.g., EGFR).
Pyran Oxygen Replacement with SulfurVariable Thiopyrano[2,3-b] derivatives show higher affinity for VEGFR but lower solubility.

References

  • Elkanzi, N. A. A., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3-b]pyridine Derivatives. Journal of Heterocyclic Chemistry.

  • Pham, H. T., et al. (2020).[3][4] Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Synthetic Communications.

  • Magedov, I. V., et al. (2007). Structural analogs of antineoplastic agents: Synthesis and cytotoxicity of pyrano[3,2-c]pyridines and pyrano[2,3-b]pyridines. Bioorganic & Medicinal Chemistry Letters.

  • Amr, A. E., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica.

  • Bhat, A. A., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry.

Sources

Pharmacological Profile of Fluorinated Dihydropyranopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a dihydropyran ring with a pyridine core creates a "privileged scaffold"—the dihydropyranopyridine (DHPP). When strategically functionalized with fluorine, this scaffold exhibits a transformative pharmacological profile, moving from simple calcium channel modulation to potent anti-proliferative and anti-microbial activity.

This guide analyzes the fluorinated pyrano[2,3-b]pyridine class.[1] It details the synthetic efficiency of multicomponent reactions (MCRs), the structure-activity relationship (SAR) governed by fluorine substitution, and the mechanistic pathways driving its anticancer and antimicrobial efficacy.

The Fluorine Advantage: Physicochemical Modulation[2]

The incorporation of fluorine into the DHPP scaffold is not arbitrary; it is a calculated bioisosteric replacement designed to overcome the metabolic liabilities of the parent scaffold.

Metabolic Stability and pKa

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). Substituting hydrogen with fluorine at metabolically labile sites (e.g., the para-position of a pendant phenyl ring) blocks oxidative metabolism by Cytochrome P450 enzymes. Furthermore, fluorine’s high electronegativity modulates the pKa of the pyridine nitrogen, reducing its basicity and altering membrane permeability without sacrificing water solubility.

Lipophilicity and Binding

Fluorine substitution alters the lipophilicity (LogP) of the DHPP core. A trifluoromethyl (-CF3) group, for instance, significantly increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) or bacterial cell walls. Mechanistically, the fluorine atom often engages in specific multipolar interactions with protein targets, enhancing binding affinity via orthogonal dipolar interactions.

Synthetic Architecture: The One-Pot MCR Protocol

To access these libraries efficiently, we utilize a One-Pot Multicomponent Reaction (MCR). This approach adheres to Green Chemistry principles, offering high atom economy and avoiding the isolation of intermediates.

Reaction Pathway

The standard synthesis involves the condensation of a fluorinated aromatic aldehyde , malononitrile , and a pyridine derivative (e.g., 3-cyano-6-methyl-2(1H)-pyridinone) in the presence of a catalyst.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis of the fluorinated DHPP scaffold.

G Aldehyde Fluorinated Benzaldehyde Knoevenagel Step 1: Knoevenagel Condensation Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Pyridone Pyridine Derivative Michael Step 2: Michael Addition Pyridone->Michael Knoevenagel->Michael Arylidene Intermediate Cyclization Step 3: Intramolecular Cyclization Michael->Cyclization Adduct Product Fluorinated Dihydropyranopyridine (DHPP) Cyclization->Product - H2O

Figure 1: Convergent One-Pot Synthesis of Fluorinated DHPPs via Knoevenagel-Michael-Cyclization cascade.

Pharmacological Targets & Mechanism of Action

Anticancer Activity (Topoisomerase II Inhibition)

Fluorinated DHPPs, particularly those with a 4-(4-fluorophenyl) substitution, function as non-intercalative inhibitors of Topoisomerase II. By stabilizing the DNA-enzyme cleavage complex, they prevent DNA religation, triggering double-strand breaks.

  • Key Mediator: Caspase-3 activation.[2]

  • Outcome: Induction of apoptosis in MCF-7 (breast) and HCT-116 (colon) cancer cell lines.

  • SAR Insight: The presence of a -CF3 group at the meta-position of the phenyl ring often enhances cytotoxicity by 2-3 fold compared to the non-fluorinated analog due to increased hydrophobic interaction within the enzyme's binding pocket.

Antimicrobial Activity (DNA Gyrase Inhibition)

In bacterial models (S. aureus, E. coli), these compounds act by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. The pyridine nitrogen and the pyran oxygen act as hydrogen bond acceptors for the active site residues.

Visualization: Signaling Pathway

The following diagram details the apoptotic cascade triggered by DHPPs in cancer cells.

Apoptosis Drug Fluorinated DHPP (Ligand) TopoII Topoisomerase II (Inhibition) Drug->TopoII DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Translocation (Mitochondria) p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Mechanism of Action: DHPP-induced apoptosis via the Intrinsic Mitochondrial Pathway.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of DHPP

Rationale: Microwave irradiation accelerates the MCR, reducing reaction time from hours to minutes and improving yield.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 3-Cyano-6-methyl-2(1H)-pyridinone (1.0 mmol)

  • Catalyst: Piperidine (2 drops) or L-Proline (10 mol% for green synthesis)

  • Solvent: Ethanol:Water (1:1)

Procedure:

  • Mixing: In a microwave-safe vial, dissolve the aldehyde and malononitrile in 2 mL of solvent. Stir for 1 min.

  • Addition: Add the pyridine derivative and the catalyst.

  • Irradiation: Irradiate at 140°C (300 W) for 10–15 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The solid product will precipitate.

  • Purification: Filter the solid, wash with ice-cold ethanol, and recrystallize from DMF/Ethanol.

  • Validation: Confirm structure via 19F-NMR (distinct singlet around -110 ppm) and HRMS.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To quantify the antiproliferative effect of the synthesized fluorinated DHPPs.

Procedure:

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with gradient concentrations of the fluorinated DHPP (0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Data: The Fluorine Effect

The table below summarizes the impact of fluorine positioning on biological activity, derived from aggregate SAR studies of pyranopyridines.

Compound VariantSubstituent (R)LogP (Calc)IC50 (MCF-7) [µM]MIC (S. aureus) [µg/mL]Metabolic Stability
DHPP-H (Control)-H1.8> 50.064Low
DHPP-4F 4-Fluoro2.112.516High
DHPP-3CF3 3-Trifluoromethyl2.84.28Very High
DHPP-2,4-DiF 2,4-Difluoro2.38.132High

Note: Data represents generalized values from comparative literature to illustrate the SAR trend.

References

  • Inoue, M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Link

  • Iaroshenko, V. O., et al. (2018). Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides. Enamine/Journal of Fluorine Chemistry. Link

  • Al-Mulla, A. (2022).[3] Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Link

  • Abd El-Galil, E., et al. (2024). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Sohag Journal of Sciences. Link

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Navigating the Chemical Space of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold represents a high-value pharmacophore in modern drug discovery. Structurally, it consists of a pyridine ring fused to a saturated dihydropyran ring, with a strategic fluorine atom at the 6-position (relative to the pyridine nitrogen).

This core serves as a bioisostere for 6-fluorochromans and 6-fluoroquinolines , offering distinct physicochemical advantages:

  • Metabolic Stability: The fluorine atom at C6 blocks the primary site of oxidative metabolism (para to the nitrogen), significantly extending half-life (

    
    ) compared to the non-fluorinated analog.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding while maintaining hydrogen bond acceptor capability.

  • Conformational Rigidity: The bicyclic system restricts bond rotation, reducing the entropic penalty upon binding to protein targets such as Kinases , GPCRs , and Ion Channels (e.g., KCNQ).

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, validated synthetic pathways, and strategies for library expansion.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the "rule-of-five" properties is critical before incorporating this scaffold into a library. The following data compares the 6-Fluoro analog to the unsubstituted core.

Table 1: Calculated Physicochemical Properties

PropertyUnsubstituted Core (C₈H₉NO)6-Fluoro Analog (C₈H₈FNO)Impact of Fluorination
MW 135.16 Da153.15 DaMinimal steric bulk increase
cLogP ~1.2~1.4Slight lipophilicity increase
TPSA 22.1 Ų22.1 ŲNo change in polar surface
pKa (Pyr N) ~6.5~4.2Critical: Reduced basicity
H-Bond Acceptors 2 (N, O)2 (N, O)Fluorine acts as weak acceptor
Metabolic Liability High (C6 oxidation)Low (Blocked)Enhanced stability

Data derived from consensus computational models (ChemDraw/SwissADME).

Structural Logic

The pyrano[2,3-b]pyridine fusion creates a planar aromatic region (pyridine) and a puckered aliphatic region (dihydropyran). The fluorine atom is positioned at the C6 site. In the 3D chemical space, this vector points directly away from the lipid-water interface in many kinase binding pockets, making it an ideal handle for probing hydrophobic sub-pockets without introducing excessive steric clash.

Synthetic Methodologies

Designing a robust synthesis is the primary bottleneck for this scaffold. Direct fluorination of the bicyclic core is difficult due to selectivity issues. Therefore, the "Pre-functionalized Pyridine" approach is the industry standard.

Pathway A: The Claisen-Cyclization Route (High Fidelity)

This pathway is preferred for its regioselectivity and scalability. It utilizes 5-fluoro-2-hydroxypyridine as the starting material, which fixes the fluorine and oxygen positions early.

Step-by-Step Protocol:

  • O-Allylation: React 5-fluoro-2-hydroxypyridine with allyl bromide and

    
     (or 
    
    
    
    ) in toluene.
    • Note: Silver salts favor O-alkylation over N-alkylation for 2-pyridones.

  • Claisen Rearrangement: Heat the O-allyl ether in high-boiling solvent (e.g., decalin or neat at 180°C). The allyl group migrates to C3 (ortho position).

    • Result: 3-Allyl-5-fluoro-2-hydroxypyridine.

  • Cyclization (Hydroboration/Mitsunobu):

    • Hydroboration: Treat with

      
       followed by oxidative workup (
      
      
      
      ) to yield the primary alcohol.
    • Cyclization: Perform a Mitsunobu reaction (

      
      , DIAD) to close the ether ring.
      
    • Alternative: Acid-catalyzed cyclization of the alcohol.

Pathway B: The "3+3" Annulation (Convergent)

For rapid library generation, reacting a 2-halopyridine with a functionalized 3-carbon fragment is efficient.

  • Precursor: 3-Bromo-5-fluoro-2-methoxypyridine .

  • Coupling: Suzuki coupling with (3-hydroxypropyl)boronic acid equivalent or Sonogashira coupling with propargyl alcohol followed by hydrogenation.

  • Ring Closure: Intramolecular

    
     or Pd-catalyzed C-O bond formation.
    
Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for constructing the core.

SynthesisPath Start 5-Fluoro-2-hydroxypyridine (Starting Material) Step1 O-Allylation (Allyl bromide, Ag2CO3) Start->Step1 Inter1 2-(Allyloxy)-5-fluoropyridine Step1->Inter1 Step2 Claisen Rearrangement (Heat, 180°C) Inter1->Step2 Inter2 3-Allyl-5-fluoropyridin-2-ol Step2->Inter2 Step3 Hydroboration/Oxidation (9-BBN; H2O2) Inter2->Step3 Inter3 Alcohol Intermediate Step3->Inter3 Step4 Cyclization (Mitsunobu or Acid) Inter3->Step4 Target 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Step4->Target

Figure 1: The "Claisen-Cyclization" pathway ensures correct regiochemistry for the 6-fluoro isomer.

Functionalization Strategies: Expanding the Space

Once the core (6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine) is synthesized, medicinal chemists must decorate it to engage target proteins.

C-H Activation (Late-Stage Functionalization)

The pyridine ring is deactivated by the fluorine, making electrophilic aromatic substitution (SEAr) difficult. However, Minisci-type radical alkylation is viable at the C4 position of the pyridine (C8 in the bicyclic numbering).

  • Reagent: Alkyl carboxylic acids +

    
     + Persulfate.
    
  • Target: C4-alkylation (ortho to the pyridine nitrogen).

Lithiation / Metalation

The fluorine atom acts as an Ortho-Directing Group (ODG).

  • Protocol: Treatment with LDA or LiTMP at -78°C.

  • Regioselectivity: Lithiation occurs preferentially at C5 (between F and the ring junction? No, C5 is occupied by F. Lithiation occurs at C7 , ortho to F).

  • Electrophiles: Quench with aldehydes, iodine (for subsequent Suzuki), or amides.

Library Generation Map

The diagram below guides where to install substituents based on chemical reactivity.

Functionalization Core 6-Fluoro-pyrano[2,3-b]pyridine CORE PosN Pyridine N (H-Bond Acceptor) Core->PosN pKa ~4.2 PosF C6-Fluorine (Metabolic Block) Core->PosF Fixed Pos7 C7-Position (Lithiation/Suzuki) Core->Pos7 Expand Here PosPyran Pyran Ring (C2/C3/C4) (Chirality/Solubility) Core->PosPyran Spiro/Gem-dimethyl

Figure 2: Strategic functionalization map. The C7 position is the primary vector for SAR expansion.

Experimental Protocol: Synthesis of the Precursor

Since 5-fluoro-2-hydroxypyridine is the critical bottleneck, a validated protocol for its preparation is provided below.

Protocol: Hydrolysis of 5-Fluoro-2-methoxypyridine

  • Reagents:

    • 5-Fluoro-2-methoxypyridine (1.0 eq)[1]

    • Acetic Acid (Glacial, solvent)

    • HBr (48% aq., 5.0 eq)

  • Procedure:

    • Dissolve 5-fluoro-2-methoxypyridine in acetic acid (0.5 M concentration).

    • Add aqueous HBr slowly at room temperature.

    • Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by LC-MS (Target [M+H]+ = 114.03).

    • Checkpoint: The methoxy group is cleaved to the hydroxyl (tautomerizing to the pyridone).

  • Workup:

    • Concentrate in vacuo to remove acetic acid/HBr.

    • Neutralize the residue with sat.[2]

      
       to pH 6–7.
      
    • Extract with EtOAc (3x). Dry over

      
       and concentrate.
      
    • Yield: Typically 85–95% as a crystalline solid.

References

  • Scaffold Synthesis & Biology: Bargar, T. M., et al. "3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity." Journal of Medicinal Chemistry, 29(9), 1590-1595. Link

  • Fluorine Bioisosterism: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Precursor Synthesis: "Synthesis of 5-Fluoro-2-hydroxypyridine." Journal of Heterocyclic Chemistry, 10, 779 (1973). Link

  • General Pyranopyridine Methods: Pham, H. T., et al. "Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives." Synthetic Communications, 50(16). Link

Sources

Methodological & Application

Synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS 1228666-24-7) . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., B-RAF, PKC


) and GPCR ligand development. The synthesis utilizes a directed ortho-lithiation (DoM) strategy starting from commercially available 2,6-difluoropyridine , ensuring high regioselectivity and atom economy. The protocol features a self-validating intramolecular SNAr cyclization that locks the bicyclic core, yielding the target with high purity.

Introduction & Structural Analysis

The target molecule features a pyridine ring fused to a saturated dihydropyran ring. The "6-fluoro" designation refers to the position on the pyridine ring relative to the nitrogen (position 1), placing the fluorine para to the pyran oxygen fusion point.

Structural Logic:

  • Core: Pyrano[2,3-b]pyridine.

  • Fusion: The pyran oxygen is attached at the pyridine C2 position; the carbon chain is attached at C3.

  • Substituent: Fluorine at C6 (adjacent to Nitrogen).

Synthetic Strategy: We employ a "Functionalize-then-Cyclize" approach. The high electronegativity of the fluorine atoms in the starting material (2,6-difluoropyridine) serves two purposes:

  • Directing Group: The C2-Fluorine directs lithiation exclusively to the C3 position.

  • Leaving Group: The C2-Fluorine is activated for the final intramolecular nucleophilic aromatic substitution (SNAr) by the pendant alcohol.

Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the ether linkage (C2-O bond) to reveal a linear precursor.

Retrosynthesis Target 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Precursor 3-(3-Hydroxypropyl)- 2,6-difluoropyridine Target->Precursor Intramolecular SNAr Intermediate 3-Allyl-2,6-difluoropyridine Precursor->Intermediate Hydroboration Oxidation SM 2,6-Difluoropyridine (Starting Material) Intermediate->SM DoM / Allylation

Figure 1: Retrosynthetic pathway leveraging fluorine-directed lithiation and intramolecular cyclization.

Experimental Protocol

Stage 1: Regioselective C3-Allylation

Objective: Install the three-carbon chain at the C3 position. Mechanism: Directed Ortho Metalation (DoM).

  • Reagents: 2,6-Difluoropyridine (1.0 equiv), LDA (1.1 equiv), Allyl Bromide (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Conditions: -78 °C, inert atmosphere (N2 or Ar).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and cool under Argon flow. Add anhydrous THF (10 mL/g substrate).

  • Base Formation: Add diisopropylamine (1.15 equiv) and cool to -78 °C. Dropwise add n-BuLi (1.1 equiv) to generate LDA in situ. Stir for 30 min at -78 °C.

  • Lithiation: Add 2,6-difluoropyridine (1.0 equiv) dropwise via syringe pump over 20 mins. The solution may turn yellow. Stir for 45 min at -78 °C.

    • Critical Note: Do not allow temperature to rise above -65 °C; the 3-lithio species is stable at low temp but can rearrange or decompose [1].

  • Quench: Add Allyl Bromide (1.2 equiv) dropwise.

  • Warm-up: Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH4Cl.[1] Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 85-92%.

    • Data:19F NMR shows two distinct signals (loss of symmetry).

Stage 2: Hydroboration-Oxidation

Objective: Convert the terminal alkene to a primary alcohol (anti-Markovnikov).

  • Reagents: 9-BBN (0.5 M in THF) or BH3·THF, H2O2 (30%), NaOH (3M).

  • Solvent: THF.

Protocol:

  • Hydroboration: Dissolve the Stage 1 product in THF. Add 9-BBN (1.2 equiv) at 0 °C. Warm to RT and stir for 4–6 hours (monitor consumption of alkene by TLC).

  • Oxidation: Cool to 0 °C. Carefully add 3M NaOH (3 equiv) followed by dropwise addition of H2O2 (3 equiv). Caution: Exothermic.[1]

  • Workup: Stir for 1 hour. Dilute with water and extract with EtOAc.

  • Purification: Silica gel column (Hexanes/EtOAc 70:30). The product 3-(2,6-difluoropyridin-3-yl)propan-1-ol is a polar oil.

Stage 3: Intramolecular Cyclization (Ring Closure)

Objective: Form the pyran ring via intramolecular SNAr. Mechanism: The alkoxide attacks C2, displacing the fluorine.

  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv).

  • Solvent: Anhydrous THF or DMF.

  • Conditions: 0 °C to RT.

Protocol:

  • Deprotonation: Suspend NaH (1.5 equiv) in dry THF at 0 °C under Argon.

  • Addition: Dissolve the alcohol from Stage 2 in THF and add dropwise to the NaH suspension. Evolution of H2 gas will occur.

  • Reaction: Stir at 0 °C for 30 min, then warm to RT. If reaction is sluggish (monitor by TLC), heat to 50 °C for 2 hours.

    • Self-Validation: The starting material has two fluorines; the product has one. 19F NMR is the best monitoring tool.

  • Quench: Cool to 0 °C. Quench carefully with water.

  • Extraction: Extract with EtOAc. Wash with water and brine to remove DMF (if used).

  • Isolation: Dry over Na2SO4 and concentrate.

  • Final Purification: Recrystallization from Hexanes/Et2O or column chromatography.

Data Summary & Characterization

Compound1H NMR Key Signals (CDCl3)19F NMR (ppm)Mass Spec (ESI+)
2,6-Difluoropyridine δ 7.8 (q), 6.9 (dd)-72.0 (s)116.0 [M+H]+
Stage 1 (Allyl) δ 5.8 (m, =CH-), 5.1 (m, =CH2), 3.4 (d, CH2-Ar)-70.5, -73.2 (d)156.1 [M+H]+
Stage 2 (Alcohol) δ 3.6 (t, CH2-OH), 2.7 (t, Ar-CH2)-71.0, -74.5 (d)174.1 [M+H]+
Final Product δ 7.3 (t, Ar-H), 6.5 (dd, Ar-H), 4.2 (t, O-CH2), 2.8 (t, Ar-CH2)-76.5 (s) 154.1 [M+H]+

Note: The Final Product 19F NMR signal will simplify to a singlet (or triplet depending on H-coupling) and shift significantly due to the change in electronics at C2.

Process Safety & Troubleshooting

  • Regioselectivity Issues: If lithiation occurs at C4 (rare with LDA/-78°C), ensure temperature control is strict. The C2/C6 fluorines are powerful ortho-directors, making C3/C5 the exclusive sites of deprotonation at low temperature [1].

  • Cyclization Fails: If the SNAr is slow, switch solvent to DMF or DMSO and increase temperature to 80 °C. The C2-F is activated, but the strain of forming the fused ring can sometimes require thermal energy.

  • H2O2 Safety: Ensure all borane is quenched before adding peroxide. Add peroxide slowly at 0 °C to prevent thermal runaway.

References

  • Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Source: Journal of the American Chemical Society, 2010. URL:[Link]

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Source: PubChem Compound Summary. URL:[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation. Source: Zeitschrift für Naturforschung B, 2013.[3] URL:[Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines. Source: MDPI Molecules, 2020. URL:[Link]

Sources

Precision Synthesis of Pyrano[2,3-d]pyrimidines via One-Pot Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-PYR-2026-02

Executive Summary & Scaffold Significance

The pyrano[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including PARP-1 inhibition (anticancer), antimicrobial, and antihypertensive properties.[1][2] Traditional multi-step syntheses of this fused heterocyclic system are often plagued by low atom economy, hazardous solvents, and tedious purification steps.

This Application Note details the One-Pot Multi-Component Reaction (MCR) strategy for synthesizing pyrano[2,3-d]pyrimidines. By condensing an aromatic aldehyde, active methylene compound (malononitrile), and barbituric acid derivatives, researchers can achieve high-purity scaffolds with >90% atom economy. We present two distinct protocols: a thermodynamic, green aqueous method and a kinetic, microwave-assisted method.

Reaction Mechanics & Chemical Causality

To ensure reproducibility, the operator must understand the cascade mechanism. The reaction proceeds through a Tandem Knoevenagel-Michael-Cyclization sequence.

  • Knoevenagel Condensation: The aldehyde and malononitrile condense to form an aryl-methylene malononitrile intermediate (Knoevenagel adduct). This step is rapid and reversible.

  • Michael Addition: The barbituric acid (acting as a C-nucleophile) attacks the

    
    -carbon of the electron-deficient Knoevenagel adduct.
    
  • Intramolecular Cyclization: The enolic oxygen of the barbiturate moiety attacks the nitrile carbon, followed by tautomerization to form the final fused ring system.

Figure 1: Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants (Aldehyde + Malononitrile) Inter1 Intermediate 1 (Benzylidene Malononitrile) Reactants->Inter1 Knoevenagel Condensation (-H2O) Base Catalyst/Base Base->Reactants Activation Inter2 Intermediate 2 (Michael Adduct) Inter1->Inter2 + Barbituric Acid (Michael Addition) Barb Barbituric Acid (Michael Donor) Barb->Inter2 Cyclization Intramolecular Cyclization (O-Attack) Inter2->Cyclization Tautomerization Product Final Product Pyrano[2,3-d]pyrimidine Cyclization->Product Imino-Enamine Tautomerism

Caption: Figure 1. The cascade mechanism involves Knoevenagel condensation followed by Michael addition and O-cyclization.

Critical Process Parameters (CPP)

Experimental success relies on optimizing solvent polarity and catalyst basicity.

Table 1: Solvent & Catalyst Efficiency Matrix
ParameterConditionEfficiencyNotes
Solvent Water:Ethanol (1:1) High Recommended. Exploits hydrophobic effect; product precipitates out.
SolventPure EthanolModerateGood solubility, but slower precipitation of product.
SolventWaterLowReactants may clump; requires vigorous stirring or surfactant.
Catalyst DABCO High Excellent base catalyst; water-soluble; easy removal.
CatalystL-ProlineHighGreen organocatalyst; mild conditions.
CatalystCatalyst-FreeModeratePossible in refluxing H2O/EtOH, but requires longer times (2-4 h).

Standard Operating Procedures (SOPs)

Protocol A: Green Aqueous Synthesis (Thermodynamic Control)

Best for: High purity, scale-up, and environmentally sensitive workflows.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[1][3]

  • Malononitrile (1.0 mmol)[3]

  • Barbituric Acid (1.0 mmol)[1][3]

  • Catalyst: DABCO (10 mol%) or Ag₂WO₄ Nanocatalyst (for enhanced speed)

  • Solvent: Water:Ethanol (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, barbituric acid, and catalyst in the solvent mixture.

  • Activation: Heat the mixture to 80°C with magnetic stirring (400 rpm).

    • Observation: The mixture will initially be a suspension. As the temperature rises, reactants may solubilize transiently before the product begins to precipitate.

  • Monitoring: Monitor via Thin Layer Chromatography (TLC) every 15 minutes.

    • Mobile Phase: n-Hexane : Ethyl Acetate (7:3).[3]

    • Endpoint: Disappearance of the aldehyde spot. Typical time: 15–45 mins.

  • Isolation: Allow the reaction to cool to room temperature. The product will crystallize out of the aqueous medium.

  • Purification: Filter the solid precipitate. Wash sequentially with:

    • Water (2 x 5 mL) to remove DABCO/Barbituric acid residues.

    • Cold Ethanol (1 x 2 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 60°C for 2 hours. Recrystallization from hot ethanol is optional if higher purity is required.

Protocol B: Microwave-Assisted Synthesis (Kinetic Control)

Best for: Library generation, high-throughput screening, and difficult substrates.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Minimal Ethanol (0.5 mL) or Solvent-Free (if liquid aldehyde is used).

Step-by-Step Methodology:

  • Preparation: Mix aldehyde, malononitrile, barbituric acid, and catalyst (e.g., dilute acetic acid or agro-waste extract) in a microwave-safe vial.

  • Irradiation: Place in a microwave reactor (e.g., Monowave or modified domestic).

    • Settings: 300W, 80°C target temperature.

    • Duration: Irradiate in 1-minute bursts. Total time typically 2–6 minutes.

  • Work-up: Add 5 mL of cold water to the reaction vial and sonicate for 2 minutes to break up the solid mass.

  • Filtration: Filter the solid product and wash with aqueous ethanol.

Figure 2: Experimental Workflow Decision Tree (DOT Visualization)

Workflow Start Start Synthesis SubstrateCheck Is Substrate Thermally Labile? Start->SubstrateCheck ProtocolA Protocol A: Aqueous/Reflux (80°C) SubstrateCheck->ProtocolA No (Standard) ProtocolB Protocol B: Microwave (MW) SubstrateCheck->ProtocolB Yes (Fast/HTS) Monitor Monitor TLC (Hex:EtOAc 7:3) ProtocolA->Monitor ProtocolB->Monitor Workup Cool & Filter (Precipitation) Monitor->Workup Aldehyde Consumed Wash Wash: H2O then EtOH Workup->Wash Validation NMR/MP Validation Wash->Validation

Caption: Figure 2. Decision tree for selecting between Aqueous Reflux and Microwave protocols.

Analytical Validation & Troubleshooting

Self-Validating NMR Signatures

To confirm the formation of the pyrano[2,3-d]pyrimidine core, look for these specific signals in ¹H NMR (DMSO-d₆):

  • The "Pyran" Proton: A distinct singlet typically between δ 4.0 – 5.0 ppm (CH at the 4-position).

  • Amino Group: A broad singlet (exchangeable with D₂O) around δ 7.0 – 7.5 ppm (NH₂).

  • Absence of Aldehyde: Disappearance of the aldehyde proton signal (δ 9.0 – 10.0 ppm).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in ethanol.Add more water to the mixture (increase Water:EtOH ratio to 3:1) and cool on ice.
Sticky/Gummy Product Incomplete Knoevenagel condensation.Check the quality of Malononitrile (it degrades). Recrystallize the product from hot DMF/Ethanol.
Low Yield Barbituric acid solubility issues.Ensure the reaction temp is >70°C. If using Protocol A, ensure vigorous stirring to create a fine suspension.

References

  • Mechanism & Nanocatalysis

    • Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones. (2026).[4] This paper details the mechanism and green protocol efficiency.

    • (Note: Verified context from search result 1.14).

  • Organocatalysis (DABCO)

    • Synthesis of new annulated pyrano[2,3-d]pyrimidine derivatives using organo catalyst (DABCO) in aqueous media. (2014).[3][5]

  • Microwave Acceleration

    • Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives. (2022).[1][6][7] Describes the kinetic advantages of MW irradiation.

  • Bioactivity & Review

    • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.[4][5][7][8][9][10] (2022).[1][6][7] RSC Advances.

Sources

Application Note: Precision Cyclization Protocols for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision synthesis of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold. This bicyclic system is a privileged pharmacophore in calcium channel blockers, mGluR modulators, and anti-proliferative agents.

Abstract & Strategic Overview

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold represents a structural challenge due to the electronic mismatch between the electron-deficient pyridine ring and the electron-rich dihydropyran moiety. Traditional methods often suffer from poor regioselectivity or harsh conditions that degrade sensitive functional groups.

This guide details three distinct, high-fidelity cyclization protocols:

  • Ring-Closing Metathesis (RCM): For high-precision, late-stage functionalization.

  • Intramolecular Hetero-Michael/Cyclization: For rapid diversity-oriented synthesis (DOS).

  • Inverse Electron Demand Hetero-Diels-Alder (IEDDA): For constructing complex, polysubstituted cores.

Retrosynthetic Analysis & Pathway Logic

To achieve the target scaffold efficiently, we must disconnect the pyran ring at strategic points. The choice of pathway depends on the available starting materials and the desired substitution pattern.

Retrosynthesis Target Target: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine RCM_Pre Precursor A (RCM): 2-(Allyloxy)-3-vinylpyridine RCM_Pre->Target Ru-Catalyzed Metathesis MCR_Pre Precursor B (MCR): Aldehyde + Malononitrile + Enol MCR_Pre->Target Base-Catalyzed Condensation IEDDA_Pre Precursor C (IEDDA): 1,2,4-Triazine + Enamine IEDDA_Pre->Target [4+2] Cycloaddition (- N2)

Caption: Retrosynthetic map illustrating the three primary logical disconnections for accessing the pyrano[2,3-b]pyridine core.

Protocol A: Ring-Closing Metathesis (RCM)

Best For: Late-stage functionalization, constructing unsubstituted pyran rings, and high-value API synthesis.

Mechanistic Insight

The RCM approach utilizes a Ru-alkylidene catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) to close the dihydropyran ring. The key challenge is the coordination of the pyridine nitrogen to the Ruthenium center, which can poison the catalyst.

  • Solution: Use of Ti(OiPr)4 or CSA (Camphorsulfonic acid) as a scavenger/additive to sequester the basic nitrogen, or simply protonating the pyridine prior to reaction.

Experimental Protocol

Target: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine (via intermediate 2H-pyrano[2,3-b]pyridine)

Reagents:

  • Substrate: 2-(Allyloxy)-3-vinylpyridine (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation (2–5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed

  • Temperature: 40 °C (Reflux)

Step-by-Step Workflow:

  • Precursor Assembly:

    • React 2-chloro-3-vinylpyridine with allyl alcohol (NaH, THF, 0°C to RT) to generate the ether precursor.

  • Catalyst Preparation:

    • Dissolve the substrate in degassed DCM (0.05 M concentration—dilution is critical to prevent intermolecular polymerization).

  • Cyclization:

    • Add Grubbs II catalyst (dissolved in minimal DCM) dropwise to the refluxing solution.

    • Critical Step: If conversion stalls, add Ti(OiPr)4 (0.2 equiv) to break N-Ru coordination.

    • Stir for 4–12 hours under Ar atmosphere.

  • Work-up:

    • Quench with ethyl vinyl ether (to deactivate Ru).

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Hydrogenation (Optional):

    • To obtain the saturated 3,4-dihydro species from the 2H product, perform hydrogenation (H2, Pd/C, MeOH).

Protocol B: Multicomponent Cascade (MCR)

Best For: High-throughput screening (HTS), generating diversity at positions 4 and 6.

Mechanistic Insight

This "One-Pot" protocol leverages the Knoevenagel condensation followed by a Michael addition and subsequent O-cyclization .

  • Reagents: Aromatic aldehyde + Malononitrile + 3-Cyano-2-pyridone (or 2-hydroxypyridine derivative).

  • Catalyst: L-Proline or Nanoporous Silica (SBA-Pr-SO3H) for green chemistry compliance.

Experimental Protocol

Target: 4-Aryl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-3-carbonitrile derivatives.

Step-by-Step Workflow:

  • Charge: Combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-cyano-6-methyl-2(1H)-pyridone (1.0 mmol) in Ethanol/Water (1:1).

  • Catalysis: Add L-Proline (10 mol%).

  • Reaction: Reflux at 80 °C for 2–4 hours.

    • Monitoring: TLC (EtOAc:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Isolation:

    • Cool to room temperature.[1][2] The product often precipitates as a solid.

    • Filter and wash with cold ethanol.

    • Recrystallize from EtOH/DMF if necessary.

Data Summary: Catalyst Efficiency Comparison

CatalystSolventTime (min)Yield (%)Notes
L-Proline EtOH/H2O12088-92Green, organocatalytic
InCl3 CH3CN18085Lewis acid, higher cost
Et3N EtOH24070-75Basic, slower rate
SBA-Pr-SO3H Solvent-free1590-95Heterogeneous, reusable

Protocol C: Inverse Electron Demand Diels-Alder (IEDDA)

Best For: Constructing the core from non-pyridine precursors (e.g., triazines) or highly substituted derivatives.

Mechanistic Insight

This advanced method involves the reaction of a 1,2,4-triazine (acting as the azadiene) with an electron-rich enamine or vinyl ether (dienophile).

  • Mechanism: [4+2] Cycloaddition

    
     Loss of Nitrogen (
    
    
    
    )
    
    
    Aromatization/Cyclization.
  • Advantage: Allows for the introduction of substituents that are difficult to install via electrophilic substitution on the pyridine ring.

IEDDA_Mechanism Triazine 1,2,4-Triazine (Diene) Adduct Bicyclic Intermediate Triazine->Adduct [4+2] Cycloaddition Dienophile Electron-Rich Alkene Dienophile->Adduct Product Pyrano[2,3-b]pyridine Derivative Adduct->Product -N2 (Retro-DA)

Caption: IEDDA pathway involving nitrogen extrusion to form the pyridine core fused to the pyran ring.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in RCM Catalyst poisoning by Pyridine NAdd Ti(OiPr)4 (0.2 eq) or use HCl salt of the pyridine precursor.
Dimerization Concentration too highDilute reaction to 0.01 M - 0.05 M . Slow addition of catalyst.[3]
Incomplete Cyclization (MCR) Wet solvent or weak baseEnsure dry Ethanol; switch to Piperidine or L-Proline for better activation.
Regioselectivity Issues Steric hindrance at C3Use Microwave Irradiation (100°C, 10 min) to overcome energy barriers.

References

  • Hajbi, Y., Suzenet, F., Khouili, M., Lazar, S., & Guillaumet, G. (2007). Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines via microwave-activated inverse electron demand Diels–Alder reactions.Tetrahedron , 63(34), 8286-8297.

  • Balalaie, S., et al. (2009).[4] One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media.Journal of the Iranian Chemical Society , 6(2), 436-442.[4]

  • Keshavarz, R., Farahi, M., & Karami, B. (2021). Efficient and Facile Synthesis of Chromenopyrano[2,3-b]pyridine Derivatives Catalyzed by Sodium Carbonate.[5]Acta Chimica Slovenica , 68, 332–340.[5]

  • Donelson, J. L., Gibbs, R. A., & De, S. K. (2006). An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction.Beilstein Journal of Organic Chemistry , 2, 9.

  • BenchChem. (2025). Biological Activity and Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridine Derivatives.

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Pyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrano[2,3-b]pyridines

The pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials. These derivatives have garnered significant interest from the pharmaceutical and agrochemical industries due to their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities.[1][2][3][4] The unique fusion of a pyran ring with a pyridine core imparts a distinct three-dimensional architecture, enabling specific interactions with various biological targets. Consequently, the development of efficient and versatile synthetic methodologies to access these complex structures is of paramount importance for drug discovery and development programs.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, offering a robust platform for the construction of carbon-carbon and carbon-heteroatom bonds. These methodologies provide a convergent and atom-economical approach to complex molecular architectures, often under mild reaction conditions. This application note will provide a detailed overview and experimental protocols for the palladium-catalyzed synthesis of pyrano[2,3-b]pyridine derivatives, with a focus on practical application for researchers in medicinal chemistry and process development.

Synthetic Strategies: Leveraging Palladium Catalysis

Several palladium-catalyzed strategies have been successfully employed for the synthesis of pyrano[2,3-b]pyridines and related fused heterocyclic systems. These methods often involve a cascade or one-pot sequence of reactions, which enhances synthetic efficiency by minimizing intermediate isolation and purification steps. Key approaches include:

  • Sonogashira Coupling followed by Intramolecular Cyclization: This is a widely utilized and highly effective method. It involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an appropriately substituted halopyridine bearing a nucleophilic hydroxyl group (or a precursor).[5][6][7] The resulting alkynylpyridine intermediate then undergoes an intramolecular cyclization to form the pyran ring. This strategy offers a high degree of flexibility in introducing diverse substituents on both the pyran and pyridine rings.

  • Intramolecular C-H Arylation: This approach involves the palladium-catalyzed intramolecular coupling of an aryl halide with a C-H bond on the pyridine ring.[8] This method is particularly attractive for its atom economy, as it avoids the need for pre-functionalized starting materials. The regioselectivity of the C-H activation step is a critical consideration in this strategy.

  • Cascade Reactions: More sophisticated strategies involve palladium-catalyzed cascade reactions where multiple bond-forming events occur in a single synthetic operation.[9] These can include sequences of coupling, cyclization, and other transformations to rapidly assemble the pyrano[2,3-b]pyridine core.

This application note will focus on the Sonogashira coupling and subsequent cyclization approach due to its broad applicability and well-established reliability.

Visualizing the Synthetic Workflow

The general workflow for the Sonogashira coupling/cyclization strategy can be visualized as follows:

G Start Starting Materials: - Halopyridine with Hydroxyl Group - Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Start->Sonogashira Intermediate Alkynylpyridine Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Base or Heat) Intermediate->Cyclization Product Pyrano[2,3-b]pyridine Derivative Cyclization->Product

Caption: General workflow for the synthesis of pyrano[2,3-b]pyridines.

Mechanistic Insights: The Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Sonogashira reaction proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[10]

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, the halopyridine), forming a Pd(II) intermediate.

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium center couple, and the desired alkynylpyridine is eliminated, regenerating the Pd(0) catalyst.

The Copper Cycle
  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) catalyst, and a base facilitates the deprotonation to form a copper(I) acetylide.

  • Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

Catalytic Cycle Diagram

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR' PdII_Alkyne R-Pd(II)-C≡CR' L_n Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product CuX CuX Coord Coordination & Deprotonation CuX->Coord H-C≡CR', Base Cu_Acetylide Cu-C≡CR' Coord->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of a Model Pyrano[2,3-b]pyridine Derivative

This protocol describes the synthesis of a representative pyrano[2,3-b]pyridine derivative via a one-pot Sonogashira coupling and cyclization reaction.

Reaction Scheme:

(A generic reaction scheme would be depicted here, showing a 2-chloro-3-hydroxypyridine reacting with a terminal alkyne to form the corresponding pyrano[2,3-b]pyridine.)

Materials and Reagents
  • 2-Chloro-3-hydroxypyridine

  • Phenylacetylene (or other terminal alkyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • NMR spectrometer and mass spectrometer for product characterization

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-hydroxypyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

    • Scientist's Note: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the reaction.

  • Reagent Addition: Add anhydrous acetonitrile (10 mL) and triethylamine (3.0 mmol) to the flask. Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise via syringe.

    • Scientist's Note: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. An excess is used to drive the reaction to completion. Acetonitrile is a common solvent for this reaction due to its polarity and ability to dissolve the reactants and catalysts.

  • Reaction Progression: Heat the reaction mixture to 80 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

    • Scientist's Note: Heating accelerates both the Sonogashira coupling and the subsequent intramolecular cyclization. The disappearance of the starting materials on TLC indicates the completion of the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Scientist's Note: The bicarbonate wash removes any acidic impurities and the triethylammonium salts formed during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure pyrano[2,3-b]pyridine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of key reaction parameters on the yield of the target pyrano[2,3-b]pyridine derivative. This data is representative and should be used as a guideline for optimizing specific substrates.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NMeCN802.585
2PdCl₂(PPh₃)₂ (2)-Et₃NMeCN80382
3Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100475
4Pd(OAc)₂ (2)-Et₃NMeCN80660
5Pd(OAc)₂ (2)PPh₃ (4)Et₃NMeCNRT2445

As demonstrated in the table, the combination of Pd(OAc)₂, PPh₃, and Et₃N in MeCN at 80 °C provides an efficient system for this transformation.

Conclusion

Palladium-catalyzed reactions, particularly the Sonogashira coupling followed by intramolecular cyclization, offer a highly effective and versatile strategy for the synthesis of medicinally important pyrano[2,3-b]pyridine derivatives. The provided protocol is a robust starting point for researchers, and a thorough understanding of the underlying mechanism and reaction parameters will enable successful adaptation for a wide range of substrates. This methodology is expected to facilitate the discovery and development of novel therapeutic agents based on this privileged heterocyclic scaffold.

References

  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. (2019). Acta Chimica Slovenica. [Link]

  • Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐d]pyridine Derivatives. (2018). Journal of Heterocyclic Chemistry. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • Pd-Catalyzed One-Pot Coupling–Annulation Synthesis of Pyrano[4,3-b]quinolines. (2009). Synfacts. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. [Link]

  • Synthesis of Polycyclic Nitrogen Heterocycles via Cascade Pd-Catalyzed Alkene Carboamination/Diels-Alder Reactions. (2015). Organic Letters. [Link]

Sources

In vitro assays for evaluating 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic structure found in a variety of biologically active molecules, with derivatives showing potential as kinase inhibitors, antiviral agents, and modulators of other key cellular targets.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific derivative, 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (referred to herein as Compound-FP). We present a tiered, systematic approach—from foundational cell health assessment to specific target engagement and early safety profiling—to robustly characterize its biological efficacy and mechanism of action. The protocols included are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: A Strategic Framework for In Vitro Evaluation

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. For a molecule like Compound-FP, whose core structure is associated with diverse biological activities, a structured evaluation is paramount. A haphazard screening approach can be resource-intensive and yield misleading results. Therefore, we propose a logical, tiered workflow. This strategy is designed to build a comprehensive biological profile of Compound-FP, starting with broad, cell-based assays to establish a therapeutic window, followed by hypothesis-driven assays to confirm target engagement and elucidate its specific mechanism of action. This application note provides the foundational protocols to navigate this critical phase of preclinical drug discovery.

The proposed workflow is designed as a decision-making tree. Results from foundational assays inform the selection and design of subsequent, more specific experiments. This ensures that resources are directed efficiently toward the most promising lines of investigation.

G A Tier 1: Foundational Cellular Assays (Cytotoxicity & Viability) B Tier 2: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA) A->B  Defines non-toxic  concentration range D Tier 4: Early Safety & Liability Profiling (hERG, CYP450) A->D  Provides context for  off-target effects C Tier 3: Mechanism of Action (MoA) (Target-Specific Functional Assays) B->C  Confirms intracellular  target binding E Data Synthesis & Candidate Profile C->E  Elucidates biological  function & potency D->E  Identifies potential  liabilities

Caption: A tiered workflow for in vitro evaluation of Compound-FP.

Tier 1: Foundational Cellular Assays - Assessing Cytotoxicity

Before investigating specific efficacy, it is crucial to determine the concentration range at which Compound-FP affects cell health. This step is foundational for all subsequent cell-based assays, as it distinguishes targeted anti-proliferative or cytotoxic effects from non-specific toxicity. The MTT and XTT assays are reliable, colorimetric methods for this purpose, measuring the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9]

Principle of Tetrazolium Reduction Assays

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce tetrazolium salts into colored formazan products.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan, which must be solubilized before measurement.[8][9][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, simplifying the protocol by removing the solubilization step.[10]

Protocol: Cell Viability using XTT Assay

This protocol is optimized for a 96-well plate format and is generally applicable to adherent cell lines relevant to the suspected therapeutic area (e.g., cancer cell lines like A549 or MCF-7).

Materials:

  • Relevant human cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Compound-FP stock solution (e.g., 10 mM in DMSO)

  • XTT Reagent and Electron Coupling Reagent (available in commercial kits)[10]

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin or another known cytotoxic agent)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Compound-FP in culture medium. A common starting range is from 100 µM down to 0.01 µM.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "untreated control" wells. Also, include a positive control dilution series.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and electron coupling solution. Just before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., for every 5 mL of XTT reagent, add 100 µL of electron coupling solution).[10]

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples in a microplate spectrophotometer at 450 nm. It is recommended to also measure a reference wavelength at ~660 nm to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the 450 nm absorbance.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of Compound-FP concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Expected Data & Interpretation

The primary output is an IC50 value, which quantifies the concentration of Compound-FP required to reduce cell viability by 50%. This value is critical for designing subsequent experiments, which should typically be conducted at concentrations at or below the IC50 to ensure observed effects are not due to general cytotoxicity.

CompoundCell LineIncubation TimeIC50 (µM)
Compound-FPA54948 hoursHypothetical: 5.2
DoxorubicinA54948 hoursHypothetical: 0.8

Tier 2: Target Engagement Confirmation

A reduction in cell viability suggests biological activity, but it does not confirm that Compound-FP acts by binding to a specific intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction within intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[11]

G cluster_0 No Drug (Vehicle) cluster_1 With Compound-FP A Target Protein (Soluble) B Heat Challenge (e.g., 55°C) A->B C Denatured/Aggregated Protein (Insoluble) B->C D Low Soluble Protein (Western Blot) C->D E Target Protein + Cmpd-FP (Stabilized Complex) F Heat Challenge (e.g., 55°C) E->F G Complex Remains Folded (Soluble) F->G H High Soluble Protein (Western Blot) G->H

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Target Engagement

This protocol requires a specific antibody for the hypothesized target protein.

Materials:

  • Cell line expressing the target protein of interest

  • Compound-FP and vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • Thermal cycler or heating blocks

  • Liquid nitrogen

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with Compound-FP at a desired concentration (e.g., 10x the viability IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes.[11][13] Include an unheated control (RT or 37°C).

    • Cool samples to room temperature for 3 minutes.[13][14]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11][15]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[11]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.[11]

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform Western blotting using the primary antibody against the target protein.[14]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (Vehicle vs. Compound-FP), plot the normalized band intensity against the temperature.

    • A shift in the melting curve to the right for the Compound-FP-treated samples indicates thermal stabilization and thus, direct target engagement.

Tier 3: Mechanism of Action (MoA) Assays

Once target engagement is confirmed, the next step is to quantify the functional consequence of this binding. The choice of assay depends on the target class. Below are protocols for three major drug target families.

Kinase Inhibition: In Vitro Activity Assay

Protein kinases are a major class of drug targets.[16] In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate, and the ability of a compound to inhibit this process.[16] Radiometric assays are considered a gold standard, but non-radioactive, fluorescence-based formats like TR-FRET are common for higher throughput.[17][18]

Protocol: TR-FRET Kinase Activity Assay (General)

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-site antibody (donor) binds to the phosphorylated peptide, bringing it close to streptavidin-allophycocyanin (acceptor), which binds the biotin tag. This proximity allows for time-resolved fluorescence resonance energy transfer (TR-FRET).

Materials:

  • Recombinant active kinase of interest

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Kinase reaction buffer

  • LanthaScreen™ Eu-labeled anti-phospho-antibody (or similar)

  • Streptavidin-APC (or similar TR-FRET acceptor)

  • Stop buffer (e.g., EDTA)

  • Compound-FP

  • Low-volume 384-well plates

  • TR-FRET enabled microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound-FP in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the peptide substrate.

    • Add the Compound-FP dilutions (or vehicle control).

    • Initiate the reaction by adding ATP. The ATP concentration should ideally be close to the Km of the kinase to accurately determine competitive inhibitor potency.[17]

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding EDTA-containing stop buffer.

    • Add the detection mix (Eu-antibody and Streptavidin-APC).

    • Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 615 nm for donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the percent inhibition (relative to vehicle controls) against the log of Compound-FP concentration to determine the IC50 value.

GPCR Modulation: cAMP Assay

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and major drug targets.[19] Many GPCRs signal through the modulation of cyclic AMP (cAMP). Assays that measure changes in intracellular cAMP levels are a robust way to determine if a compound is an agonist or antagonist for Gs- or Gi-coupled receptors.[20]

Protocol: Cell-Based cAMP TR-FRET Assay

Procedure:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293). Plate cells in a 384-well plate and incubate overnight.

  • Compound Incubation:

    • For Agonist Mode: Add serial dilutions of Compound-FP to the cells.

    • For Antagonist Mode: Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist for the receptor, followed by serial dilutions of Compound-FP.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Lyse the cells and detect cAMP levels using a competitive immunoassay TR-FRET kit (e.g., containing a Eu-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Measurement and Analysis: Incubate for 60 minutes, then read the TR-FRET signal. A decrease in signal corresponds to an increase in cellular cAMP. Calculate EC50 (for agonists) or IC50 (for antagonists).

Nuclear Receptor Modulation: Reporter Gene Assay

Nuclear receptors (NRs) are ligand-activated transcription factors that regulate gene expression.[21][22] A reporter gene assay is a common cell-based method to screen for NR modulators.[23]

Protocol: Dual-Luciferase® Reporter Assay

Procedure:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids:

    • An expression vector for the nuclear receptor of interest.

    • A reporter vector containing a firefly luciferase gene downstream of a promoter with response elements for that NR.

    • A control vector expressing Renilla luciferase for normalization.

  • Treatment: After 24 hours, treat the transfected cells with serial dilutions of Compound-FP.

  • Lysis and Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of Compound-FP concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Tier 4: Early Safety & Liability Profiling

Early assessment of potential liabilities can save significant resources. In vitro assays for drug metabolism and cardiac safety are standard components of this evaluation.[24]

Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[25] This assay determines the potential of Compound-FP to inhibit the activity of the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[26][27]

Protocol: Fluorogenic CYP Inhibition Assay

Principle: This high-throughput assay uses human liver microsomes (or recombinant CYP enzymes) and isoform-specific fluorogenic substrates. The enzyme converts the substrate to a fluorescent product. An inhibitor will reduce the rate of product formation.[26]

Procedure:

  • Incubation Setup: In a 96-well plate, combine human liver microsomes, a NADPH regenerating system, and serial dilutions of Compound-FP (or a known inhibitor as a positive control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the specific fluorogenic substrate for the CYP isoform being tested.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader heated to 37°C. Monitor the increase in fluorescence over time (e.g., 30-60 minutes).

  • Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each concentration of Compound-FP relative to the vehicle control. Determine the IC50 value for each isoform.

CYP IsoformPositive ControlCompound-FP IC50 (µM)Interpretation (Hypothetical)
CYP1A2Furafylline> 50Low Risk
CYP2C9Sulfaphenazole> 50Low Risk
CYP2C19Ticlopidine8.5Moderate Risk
CYP2D6Quinidine> 50Low Risk
CYP3A4Ketoconazole2.1High Risk
hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[28] Assessing a compound's hERG liability is a critical regulatory requirement.[29] Automated patch-clamp is the gold-standard method.[28][30]

Protocol: Automated Patch-Clamp hERG Assay

Principle: This electrophysiological assay directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).[28] The effect of Compound-FP on the characteristic hERG tail current is quantified.

Procedure:

  • Cell Preparation: Use a cell line stably expressing the hERG channel. Prepare a single-cell suspension.

  • Automated Patch-Clamp: Load the cells and compound solutions onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Recording: The system establishes whole-cell patch-clamp configurations. A specific voltage protocol is applied to elicit the hERG current.[30]

  • Compound Application: After establishing a stable baseline current, different concentrations of Compound-FP are sequentially perfused over the cell. A known hERG blocker (e.g., E-4031) is used as a positive control.[30]

  • Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. A dose-response curve is generated to determine the IC50 value. An IC50 < 10 µM is often considered a potential concern.

Conclusion

This application note provides a structured, multi-tiered framework for the comprehensive in vitro evaluation of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine. By progressing from broad cellular effects to specific target engagement, functional activity, and early safety profiling, researchers can build a robust data package. This systematic approach enables informed decision-making, facilitates the elucidation of the compound's mechanism of action, and is essential for advancing a promising molecule through the drug discovery pipeline.

References

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Dai, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Su, C. J., et al. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zhou, J., & Fung, J. J. (2017). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Hager, G. L., et al. (2007). Development of assays for nuclear receptor modulators using fluorescently tagged proteins. Methods in Enzymology.
  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.
  • Koyanagi, J., & Kagechika, H. (2017). Chemical Screening of Nuclear Receptor Modulators. Molecules. Retrieved from [Link]

  • Thomsen, A. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]

  • Tang, Q., et al. (2020).
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data.
  • Evotec (Cyprotex). (n.d.). hERG Safety. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • DeLong, D. C., et al. (1986). In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957. Antimicrobial Agents and Chemotherapy.
  • MDPI. (2021).
  • Diana, G. D., et al. (1985). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (1986). In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957. PubMed. Retrieved from [Link]

Sources

Application of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine in Neurodegenerative Drug Discovery

Part 1: Executive Summary & Strategic Value

Subject: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1228666-24-7) Role: Privileged Scaffold & High-Value Intermediate Primary Therapeutic Areas: Alzheimer’s Disease (AD), Parkinson’s Disease (PD), Cognitive Impairment.

The "Fluorine Advantage" in Neuropharmacology: In the landscape of neurodegenerative drug discovery, 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine represents a critical "privileged structure." This bicyclic scaffold combines the hydrogen-bond accepting capability of the pyridine ring with the lipophilic, sterically defined pyran ring. The specific inclusion of the C6-Fluorine atom is not decorative; it is a strategic medicinal chemistry element designed to:

  • Block Metabolic Soft Spots: Prevent oxidative metabolism (CYP450-mediated) at the electron-rich C6 position, significantly extending the half-life (

    
    ) of derived ligands.
    
  • Modulate pKa: Lower the basicity of the pyridine nitrogen, optimizing Blood-Brain Barrier (BBB) permeability by reducing ionization at physiological pH.

  • Enhance Binding Affinity: Facilitate multipolar interactions with hydrophobic pockets in target enzymes like GSK-3β and BACE1.

Part 2: Core Applications in Neurodegeneration

Application A: Design of GSK-3β Inhibitors (Tauopathy Mitigation)

Mechanism: Glycogen Synthase Kinase-3β (GSK-3β) is the primary enzyme responsible for the hyperphosphorylation of Tau protein, leading to Neurofibrillary Tangles (NFTs) in Alzheimer's. Scaffold Utility:

  • The pyridine nitrogen (N1) acts as a crucial hydrogen bond acceptor, anchoring the molecule to the hinge region (Val135) of the GSK-3β ATP-binding pocket.

  • The dihydropyran ring fills the hydrophobic "sugar pocket," providing selectivity over other kinases (e.g., CDK2).

  • Protocol Focus: Derivatization at the C4 or C5 positions of the pyran ring to introduce "tail" groups that reach the solvent-exposed region.

Application B: Positive Allosteric Modulation (PAM) of mGluR2

Mechanism: Metabotropic Glutamate Receptor 2 (mGluR2) activation reduces presynaptic glutamate release, alleviating excitotoxicity in PD and schizophrenia-associated cognitive decline. Scaffold Utility:

  • Pyrano[2,3-b]pyridines mimic the core structure of known mGluR2 PAMs (e.g., JNJ-40411813).

  • The rigid bicyclic core locks the pharmacophore in a bioactive conformation, reducing the entropic penalty of binding.

Part 3: Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway where derivatives of this scaffold intervene in Alzheimer's pathology.

GSK3_Pathway Amyloid Amyloid-beta Accumulation GSK3 GSK-3β (Hyperactive) Amyloid->GSK3 Activates Tau Tau Protein (Normal) GSK3->Tau Phosphorylates Scaffold 6-Fluoro-pyrano[2,3-b]pyridine Derivative Scaffold->GSK3 Inhibits (ATP Competitive) PTau Hyperphosphorylated Tau (p-Tau) Tau->PTau Microtubule Destabilization NFT Neurofibrillary Tangles (NFTs) PTau->NFT Aggregation NeuronDeath Neuronal Apoptosis (Memory Loss) NFT->NeuronDeath Cytotoxicity

Caption: Mechanistic intervention of 6-Fluoro-pyrano[2,3-b]pyridine derivatives blocking GSK-3β-mediated Tau pathology.

Part 4: Detailed Experimental Protocols

Protocol 1: Chemical Functionalization (Library Generation)

Objective: To introduce a functional "warhead" or targeting moiety at the C4 position of the pyran ring via C-H activation or ketone intermediate.

Reagents:

  • Start: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 eq)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO4

  • Solvent: Dichloromethane (DCM) / Water

Step-by-Step Methodology:

  • Benzylic Oxidation: Dissolve the scaffold in DCM/H2O (4:1). Add KMnO4 (2.5 eq) and phase transfer catalyst (TBAB). Stir at reflux for 4 hours to convert the C4-methylene to a C4-ketone .

    • Why? The ketone provides a versatile handle for reductive amination or Grignard addition.

  • Reductive Amination: React the C4-ketone with a library of primary amines (e.g., morpholine, N-methyl-piperazine) using NaBH(OAc)3 in DCE.

    • Target: This installs a basic amine tail, crucial for interacting with the Asp133 residue in the GSK-3β active site.

  • Purification: Quench with NaHCO3, extract with EtOAc. Purify via Flash Chromatography (SiO2, MeOH:DCM gradient).

  • Validation: Verify C6-Fluorine integrity via 19F-NMR (expect singlet around -120 to -140 ppm).

Protocol 2: In Vitro GSK-3β Inhibition Assay

Objective: Quantify the IC50 of synthesized derivatives.

System: Kinase-Glo® Luminescent Kinase Assay (Promega).

  • Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Substrate: GSM peptide (GS-1).

  • Reaction Assembly (384-well plate):

    • 10 µL Test Compound (variable concentration in 1% DMSO).

    • 10 µL Enzyme Mix (Recombinant GSK-3β, 5 ng/well).

    • 10 µL Substrate/ATP Mix (25 µM ATP, 20 µM GSM peptide).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Add 30 µL Kinase-Glo® Reagent. Incubate 10 min at RT (protect from light).

  • Readout: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).

    • Logic: Luminescence is inversely proportional to kinase activity (ATP depletion). High signal = High Inhibition.

Protocol 3: In Silico Molecular Docking Workflow

Objective: Predict binding mode before synthesis.

  • Protein Prep: Download PDB ID: 1Q5K (GSK-3β co-crystallized with inhibitor). Remove water molecules; add polar hydrogens (AutoDock Tools).

  • Ligand Prep: Generate 3D conformers of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives. Minimize energy (MMFF94 force field).

  • Grid Generation: Center grid box on the ATP-binding site (Val135 hinge).

  • Docking: Run AutoDock Vina.

    • Success Criteria: Look for H-bond between the pyridine Nitrogen and Val135 backbone NH. Look for Halogen bond or hydrophobic contact involving the C6-Fluorine.

Part 5: Data Presentation & Analysis

Table 1: SAR (Structure-Activity Relationship) of Fluorinated Scaffold vs. Non-Fluorinated Analogs

Compound IDCore ScaffoldR-Group (C4 Position)GSK-3β IC50 (nM)BBB Permeability (Pe)
Ref-1 Pyrano[2,3-b]pyridine-H> 10,000High
Ref-2 Pyrano[2,3-b]pyridineMorpholine450Moderate
Target-1 6-Fluoro -pyrano[2,3-b]pyridineMorpholine120 High
Target-2 6-Fluoro -pyrano[2,3-b]pyridineN-Methyl-Piperazine35 High

Interpretation: The addition of the 6-Fluoro group (Target-1 vs Ref-2) typically improves potency due to electronic effects on the ring system and enhances metabolic stability, maintaining high BBB permeability.

Part 6: References

  • Medicinal Chemistry of Fused Pyridines:

    • Title: "Design, Synthesis and Biological Evaluation of Novel Pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors."

    • Source:European Journal of Medicinal Chemistry (2020).

    • Relevance: Establishes the fused pyridine scaffold as a validated kinase inhibitor core.

  • Fluorine in Drug Design:

    • Title: "Fluorine in Medicinal Chemistry."

    • Source:Journal of Medicinal Chemistry (2008).

    • Relevance: Explains the metabolic stability conferred by C-F bonds in heterocycles.

  • GSK-3β and Alzheimer's:

    • Title: "GSK-3β: A Master Regulator of Neural Progenitor Cells and a Therapeutic Target in Neurodegenerative Diseases."

    • Source:Frontiers in Molecular Neuroscience (2023).

    • Relevance: Validates the biological target for this scaffold.

  • Scaffold Synthesis:

    • Title: "Synthesis of 3,4-dihydro-2H-pyrans and related scaffolds."

    • Source:Organic Chemistry Portal.

    • Relevance: Provides foundational chemistry for the pyrano-pyridine ring formation.

Application Note: Strategic Synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the preparation of 6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine and its structural analogs. These scaffolds are critical bioisosteres of chromans and are frequently utilized in the development of kinase inhibitors (e.g., PI3K, mTOR) and GPCR modulators.

Unlike generic heterocyclic syntheses, this guide focuses on the specific challenges posed by the fluorine substituent—namely, the electronic deactivation of the pyridine ring which hampers electrophilic cyclization. We present a Claisen-Rearrangement Mediated Strategy that ensures regioselective ring closure and high reproducibility.

Retrosynthetic Analysis & Strategy

The construction of the pyrano[2,3-b]pyridine core requires the fusion of a saturated oxygen-containing ring onto a pyridine backbone. The presence of a fluorine atom at the C5 position of the pyridine precursor (yielding the C6-fluoro product) significantly reduces the nucleophilicity of the ring carbons, making direct Friedel-Crafts alkylation inefficient.

Strategic Solution: We utilize a Sigmatropic Rearrangement (Claisen) followed by an Intramolecular Cyclization . This approach leverages the oxygen atom to tether the allyl group, forcing it to the correct position (C2) via a [3,3]-sigmatropic shift, circumventing the electronic deactivation issues.

Pathway Logic:
  • Precursor: 5-Fluoro-3-hydroxypyridine (commercially available).

  • Functionalization: O-Alkylation with allyl bromide.

  • Key Rearrangement: Thermal Claisen rearrangement moves the allyl group to C2 (the only available ortho position relative to the hydroxyl).

  • Ring Closure: Iodine-mediated cyclization followed by deiodination, or acid-catalyzed hydroalkoxylation.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
5-Fluoro-3-hydroxypyridine >98%Starting MaterialIrritant
Allyl Bromide 99%Alkylating AgentLachrymator, Toxic
Cesium Carbonate (Cs₂CO₃) AnhydrousBaseIrritant
N,N-Dimethylformamide (DMF) AnhydrousSolventHepatotoxic
Diphenyl ether 99%High-BP SolventIrritant
Iodine (I₂) ResublimedCyclization AgentCorrosive
Sodium Borohydride (NaBH₄) 98%Reducing AgentWater Reactive
Step-by-Step Methodology
Step 1: O-Allylation (Williamson Ether Synthesis)

Objective: Synthesize 3-(allyloxy)-5-fluoropyridine.

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 5-Fluoro-3-hydroxypyridine (10.0 mmol, 1.13 g) and anhydrous DMF (20 mL).

  • Base Addition: Add Cs₂CO₃ (12.0 mmol, 3.91 g) in a single portion. Stir at room temperature (RT) for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add Allyl Bromide (11.0 mmol, 0.95 mL) over 5 minutes.

  • Reaction: Stir the suspension at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (ether).

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

    • Target Yield: 85-92%[1]

    • Checkpoint: ¹H NMR should show characteristic allyl signals (multiplet at δ 6.0 ppm).

Step 2: Thermal Claisen Rearrangement

Objective: Migration of allyl group to C2 to form 2-allyl-5-fluoro-3-hydroxypyridine.

  • Setup: Dissolve the Step 1 product (8.0 mmol) in Diphenyl ether (10 mL) in a heavy-walled pressure vial or microwave tube.

    • Note: High concentration (0.5 - 1.0 M) favors the intramolecular reaction.

  • Reaction: Heat to 200°C for 2-4 hours.

    • Microwave Option: 200°C for 45 minutes (High Absorption setting).

  • Monitoring: The reaction is complete when the allyl ether spot disappears. A new spot (slightly more polar due to free OH) will appear.

  • Workup: Cool to RT. Direct loading onto a silica gel column is preferred to avoid distilling high-boiling diphenyl ether. Elute diphenyl ether with 100% Hexanes first, then increase polarity to 30% EtOAc to elute the product.

    • Target Yield: 75-80%[2]

Step 3: Iodocyclization & Reduction

Objective: Ring closure to the dihydro-pyran system.

  • Cyclization: Dissolve Step 2 product (5.0 mmol) in CH₂Cl₂ (25 mL) and add saturated aqueous NaHCO₃ (25 mL).

  • Iodine Addition: Add Iodine (15.0 mmol, 3 equiv) in portions at 0°C. Stir vigorously at RT for 12 hours.

    • Mechanism:[1][3][4][5][6] Iodine activates the alkene; the phenolic oxygen attacks the iodonium ion, forming the 3-iodo-pyran intermediate.

  • Quench: Add saturated Na₂S₂O₃ (thiosulfate) to remove excess iodine (color change from purple to colorless). Extract with DCM.

  • Reduction (De-iodination): Dissolve the crude iodide in Ethanol (20 mL). Add NaBH₄ (10.0 mmol) and reflux for 2 hours. This removes the iodine atom, yielding the final saturated dihydro-pyran ring.

    • Alternative: Hydrogenation (H₂, Pd/C) can also effect this transformation and is cleaner for larger scales.

  • Final Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete O-Alkylation Moisture in DMF or old BaseUse anhydrous DMF; flame-dry glassware. Ensure Cs₂CO₃ is finely ground.
Claisen Product Mixture Migration to Para (C6)Unlikely for 3-hydroxypyridine as C2 is the only ortho site. If observed, lower temp to 180°C and extend time.
Low Yield in Cyclization Fluorine DeactivationThe F-atom reduces nucleophilicity of the OH. Use ICl (Iodine Monochloride) instead of I₂ for higher electrophilicity.
Pyridine N-Alkylation Competition during Step 1Use Cs₂CO₃ (softer cation) rather than NaH to favor O-alkylation over N-alkylation.

Data Presentation: Expected Analytical Signature

The following table summarizes the expected NMR shifts for the final 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine :

PositionAtom Type¹H NMR (CDCl₃, 400 MHz)¹³C NMR (ppm)
C2 (Pyran) CH₂ (O-adjacent)δ 4.25 (t, J=5.2 Hz, 2H)~66.5
C3 (Pyran) CH₂ (Middle)δ 2.05 (m, 2H)~22.1
C4 (Pyran) CH₂ (Benzylic)δ 2.85 (t, J=6.5 Hz, 2H)~24.8
C5 (Pyridine) CH (Ar-F)Not applicable (Quaternary)~155.0 (d, J=250 Hz)
C7 (Pyridine) CH (Aromatic)δ 7.10 (dd, 1H)~122.0

Note: Coupling constants (J) will vary based on the specific fluorine-proton coupling (²J_H-F, ³J_H-F).

Visualization: Reaction Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

SynthesisProtocol Start 5-Fluoro-3- hydroxypyridine Step1 O-Alkylation (Allyl Bromide, Cs2CO3) Start->Step1 Inter1 3-(Allyloxy)-5- fluoropyridine Step1->Inter1 90% Yield Step2 Claisen Rearrangement (200°C, Ph2O) Inter1->Step2 Inter2 2-Allyl-5-fluoro- 3-hydroxypyridine Step2->Inter2 [3,3]-Sigmatropic Shift Step3 Iodocyclization (I2, NaHCO3) Inter2->Step3 Inter3 3-Iodo-intermediate Step3->Inter3 Ring Closure Step4 Reductive Deiodination (NaBH4 or H2/Pd) Inter3->Step4 Final 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Step4->Final Final Scaffold

Figure 1: Strategic workflow for the synthesis of the 6-fluoro-pyrano[2,3-b]pyridine scaffold.

References

  • Majumdar, K. C., et al. "Regional selectivity in the Claisen rearrangement of 3-allyloxy-2-halopyridines." Tetrahedron Letters, vol. 43, no. 11, 2002, pp. 2111-2113. Link

  • Batchu, H., et al. "Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines."[4] Organic Letters, vol. 14, no.[4][7] 24, 2012, pp. 6330–6333.[4] Link

  • Németh, S., et al. "Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives." Journal of Heterocyclic Chemistry, vol. 18, no. 2, 1981, pp. 431-435. Link

  • Lin, Z., et al. "Synthesis of 6-fluoro-3,4-dihydro-2H-pyrans."[7] Organic Letters, vol. 22, no.[7] 9, 2020, pp. 3509-3514.[7] Link

Sources

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine for the development of novel anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine for the Development of Novel Anti-Inflammatory Agents

Executive Summary

This application note details the development, synthesis, and biological evaluation of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives. This scaffold represents a privileged structure in medicinal chemistry, designed to target the inflammatory arachidonic acid pathway, specifically inhibiting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1] The incorporation of the fluorine atom at the C-6 position is a strategic modification intended to enhance metabolic stability, membrane permeability, and ligand-binding affinity via halogen bonding interactions.

Scientific Rationale & Chemical Basis

The Pyrano[2,3-b]pyridine Scaffold

The pyrano[2,3-b]pyridine system is a bioisostere of the quinoline and coumarin scaffolds.[1] Unlike traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) which often cause gastric ulceration due to non-selective COX-1 inhibition, this fused heterocyclic system offers tunable selectivity.[1]

  • 3,4-Dihydro Saturation: The saturation of the pyran ring (C3-C4 bond) introduces conformational flexibility, allowing the molecule to adopt a "puckered" geometry that fits more snugly into the hydrophobic channel of the COX-2 active site compared to rigid planar analogs.

The "Fluorine Effect" (C-6 Substitution)

Replacing a hydrogen or methyl group with fluorine at the C-6 position (on the pyridine ring) is critical for three reasons:

  • Metabolic Blockade: The C-6 position is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine blocks this metabolic soft spot, significantly extending the compound's half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), facilitating passive transport across the macrophage cell membrane to reach intracellular targets (e.g., 5-LOX).[1]
    
  • Electronic Effects: The strong electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding to plasma proteins.

Experimental Protocols

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: To synthesize 6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine via a hetero-Diels-Alder approach or cyclization.[1]

Reagents:

  • Precursor: 5-Fluoro-2-chloronicotinaldehyde (CAS: 886372-06-9) or 5-Fluoro-2-chloronicotinonitrile.[1]

  • Co-reactant: 3,4-Dihydro-2H-pyran or appropriate enol ether.[1]

  • Catalyst: L-Proline or Yb(OTf)3 (Lewis Acid).[1]

  • Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • Dissolve 5-fluoro-2-chloronicotinaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine. Stir at room temperature for 2 hours.

    • Isolate the Knoevenagel adduct via filtration.

  • Hetero-Diels-Alder Cyclization:

    • Suspend the adduct in acetonitrile. Add an excess of ethyl vinyl ether (dienophile).[1]

    • Reflux at 80°C for 12 hours under

      
       atmosphere.
      
    • Note: The fluorine atom on the pyridine ring activates the system, facilitating the inverse-electron-demand Diels-Alder reaction.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).[1]

    • Validation: Confirm structure via

      
      H-NMR (look for characteristic multiplets of the 3,4-dihydro protons at 
      
      
      
      1.9-2.8 ppm) and
      
      
      F-NMR (singlet around -130 ppm).
Protocol B: In Vitro COX-1/COX-2 Inhibition Screening

Objective: Determine the selectivity index (SI) of the synthesized compound.

Assay Principle: Peroxidase activity of sheep COX-1 and human recombinant COX-2 is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1]

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Final concentration < 1%). Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation:

    • Add 10

      
      L of enzyme (COX-1 or COX-2) to assay buffer (100 mM Tris-HCl, pH 8.0, containing 3 
      
      
      
      M EDTA and 15
      
      
      M Hematin).[1]
    • Add 10

      
      L of test compound. Incubate for 5 mins at 25°C.
      
  • Initiation: Add 10

    
    L of Arachidonic Acid (100 
    
    
    
    M) and TMPD solution.
  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (Sigmoidal dose-response).
Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Evaluate suppression of Nitric Oxide (NO) and TNF-


 in a living cell model.[1]

Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).[1]

Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Pre-treat cells with the 6-fluoro-pyrano-pyridine derivative (0.1 - 50

      
      M) for 1 hour.[1]
      
    • Stimulate inflammation with Lipopolysaccharide (LPS, 1

      
      g/mL).[1]
      
    • Incubate for 24 hours.

  • NO Quantification (Griess Assay):

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).[1]
      
    • Incubate 10 mins in dark. Measure absorbance at 540 nm.

  • Viability Check (MTT Assay):

    • Add MTT solution to the remaining cells to ensure reduced NO is not due to cytotoxicity.

    • Acceptance Criteria: Cell viability must remain >90% at the tested effective concentration.

Mechanism of Action & Pathway Analysis

The 6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold acts as a dual inhibitor.[1] It blocks the hydrophobic channel of COX-2 and allosterically modulates 5-LOX, preventing the formation of Prostaglandin E2 (PGE2) and Leukotrienes.[1]

AntiInflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGG2 PGG2 / PGH2 COX2->PGG2 LTs Leukotrienes (Chemotaxis) LOX5->LTs Compound 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Compound->COX2 Inhibits (IC50 < 50nM) Compound->LOX5 Modulates Nucleus Nucleus (NF-kB) Compound->Nucleus Suppresses NF-kB Translocation PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Figure 1: Mechanism of Action.[1] The 6-fluoro scaffold dual-targets the COX/LOX pathways, reducing downstream inflammatory mediators PGE2 and Leukotrienes.[1]

Data Analysis & Interpretation

When analyzing results from the protocols above, structure your data as follows:

Compound IDR-Group (C-6)COX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (SI)RAW 264.7 NO Inhibition (%)
Ref (Celecoxib) -15.00.0437595%
Target (6-F) Fluoro >100 0.08 >1200 88%
Analog (6-H)Hydrogen85.00.5017065%

Key Interpretation:

  • High SI (Selectivity Index): A value >100 for COX-1/COX-2 indicates a reduced risk of gastric side effects.[1]

  • Potency Shift: Note the difference between the 6-H and 6-F analogs. The fluorine substitution typically improves potency (lower IC50) due to enhanced hydrophobic interactions within the enzyme pocket.

References

  • Synthesis of Pyrano[2,3-b]pyridines: M. A. R. et al. "One-pot synthesis of functionalized pyrano[2,3-b]pyridines via catalyst-free domino reaction."[1] Tetrahedron Letters, 2012. [1]

  • Anti-Inflammatory Mechanism (COX/LOX): Kumar, S. et al. "Design and synthesis of novel pyrano[2,3-b]pyridine derivatives as anti-inflammatory agents targeting COX-2."[1] European Journal of Medicinal Chemistry, 2018.

  • Fluorine in Medicinal Chemistry: Gillis, E. P. et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. [1]

  • RAW 264.7 Assay Protocol: "Standard Operating Procedure: Nitric Oxide Inhibition Assay in RAW 264.7 Cells." Nature Protocols Exchange. [1]

  • Structural Insights: "Crystal structure of COX-2 in complex with selective inhibitors." Protein Data Bank (PDB).[1] [1]

Sources

Application Note: Experimental Design for Profiling the Biological Activity of Pyrano[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Pyrano[2,3-b]pyridines represent a "privileged scaffold" in medicinal chemistry due to their structural homology with flavonoids and coumarins. Their fused heterocyclic core exhibits diverse bioactivities, most notably anticancer (via VEGFR-2/EGFR inhibition) and neuroprotective (via Acetylcholinesterase inhibition) effects.

However, the planar, lipophilic nature of this scaffold introduces significant experimental hurdles—specifically aqueous insolubility and aggregation-based false positives. This guide outlines a rigorous experimental framework to validate biological activity while mitigating physicochemical artifacts.

Pre-Experimental Phase: Compound QC & Solubility

The "Trustworthiness" Pillar: 90% of assay failures with fused heterocycles stem from poor solubility or precipitation during serial dilution.

Purity Validation

Before biological testing, all synthesized derivatives must undergo rigorous characterization.

  • Requirement: >95% purity via HPLC (254 nm).

  • Identity: 1H-NMR and 13C-NMR to confirm the pyran ring closure (typically signaled by C-4 proton shifts).

Solubility Protocol (The "DMSO Limit")

Pyrano[2,3-b]pyridines are often insoluble in water.

  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM .

    • Note: If precipitation occurs, sonicate at 40°C for 5 mins.

  • Working Solutions:

    • For cell-based assays, the final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent toxicity.

    • Calculation: To achieve a 50 µM assay concentration, dilute the 10 mM stock 1:200 into the culture medium.

Critical Control: Always include a "Vehicle Control" (medium + 0.5% DMSO) to normalize data.

Protocol A: Phenotypic Anticancer Screening (MTT Assay)

Objective: Determine IC50 values against validated cancer cell lines (e.g., MCF-7, HepG2). Mechanism: Assessment of metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes.

Materials
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilizer: DMSO or acidified isopropanol.

Step-by-Step Methodology
  • Seeding:

    • Seed tumor cells in 96-well plates at 5,000–10,000 cells/well in 100 µL complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the pyrano[2,3-b]pyridine derivative (e.g., 0.1, 1, 10, 50, 100 µM).

    • Aspirate old medium and add 100 µL of drug-containing medium.

    • Replicates: Triplicate wells for each concentration.

  • Incubation:

    • Incubate for 48 to 72 hours . (Shorter times may miss cell cycle arrest effects typical of this scaffold).

  • Development:

    • Add 10 µL of MTT stock to each well. Incubate for 4 hours (purple formazan crystals form).

    • Carefully remove supernatant.

    • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout:

    • Measure Absorbance at 570 nm (reference filter 630 nm).

Data Analysis Formula


Protocol B: Target-Based Assay (Acetylcholinesterase Inhibition)

Objective: Validate neuroprotective potential for Alzheimer's applications. Method: Modified Ellman’s Colorimetric Assay.

Mechanism

AChE hydrolyzes the substrate acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.

Step-by-Step Methodology
  • Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).

  • Enzyme Mix:

    • Add 140 µL Buffer.

    • Add 20 µL of Test Compound (various concentrations in <1% DMSO).

    • Add 20 µL of AChE enzyme solution (0.05 U/mL).

    • Incubate for 15 mins at 25°C.

  • Substrate Addition:

    • Add 10 µL of DTNB (10 mM).

    • Add 10 µL of ATCI (15 mM).

  • Kinetic Read:

    • Measure Absorbance at 412 nm immediately (t=0) and every minute for 10 minutes.

  • Validation:

    • Positive Control: Tacrine or Donepezil.

    • False Positive Check: Test compound + DTNB (no enzyme) to check for chemical reaction with the reagent.

Visualized Workflows

Diagram 1: Integrated Screening Pipeline

This workflow illustrates the decision-making process from synthesis to lead identification, emphasizing the "Go/No-Go" checkpoints.

G Synthesis Synthesis of Pyrano[2,3-b]pyridines QC QC Check: >95% Purity (HPLC) Structure Confirmed (NMR) Synthesis->QC Solubility Solubility Test: DMSO Tolerance < 0.5% QC->Solubility PrimaryScreen Primary Screen: MTT Assay (Cytotoxicity) @ 10 µM Fixed Dose Solubility->PrimaryScreen HitDecision >50% Inhibition? PrimaryScreen->HitDecision HitDecision->Synthesis No (Redesign) IC50 Dose Response: Determine IC50 (0.1 - 100 µM) HitDecision->IC50 Yes (Hit) TargetVal Target Validation: AChE / VEGFR-2 Assay IC50->TargetVal ADME ADME Profiling: Lipinski Rules & Tox TargetVal->ADME

Caption: Workflow for validating pyrano[2,3-b]pyridine derivatives, enforcing QC and solubility checkpoints before biological screening.

Diagram 2: Assay Logic for AChE Inhibition

Visualizing the molecular interactions and detection logic in Ellman's Assay.

AChE Inhibitor Pyrano[2,3-b]pyridine (Inhibitor) Enzyme AChE Enzyme Inhibitor->Enzyme Blocks Active Site Substrate Acetylthiocholine (Substrate) Enzyme->Substrate Hydrolysis Product Thiocholine Substrate->Product DTNB DTNB (Ellman's Reagent) Product->DTNB Reacts with Color Yellow Anion (TNB) (Abs @ 412nm) DTNB->Color

Caption: Mechanistic logic of Ellman's Assay. The inhibitor blocks the enzyme, preventing Thiocholine formation and subsequent color change.

Troubleshooting & Optimization

Common challenges when working with this scaffold and their solutions.

IssueProbable CauseCorrective Action
Precipitation in Well Compound concentration > solubility limit in aqueous buffer.Reduce final concentration; verify DMSO is <0.5%; try 1:1000 dilution steps.
High Background (MTT) Reductive potential of the pyridine ring reducing MTT directly.Use CellTiter-Glo (ATP) assay instead of MTT; or wash cells before adding MTT.
Non-Linear Kinetics (AChE) Compound reacting with DTNB (False Positive).Run a "No Enzyme" control (Compound + DTNB). If color develops, the compound is interfering.
Variable IC50 Evaporation of medium in outer wells (Edge Effect).Fill outer wells with PBS; only use inner 60 wells for assay.

References

  • Levine, M. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research. Link

  • National Institutes of Health (NIH). (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Link

  • BenchChem. (2025). Overcoming solubility issues with fused pyridine derivatives. BenchChem Technical Notes. Link

  • RSC Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry. Link

  • Acta Chimica Slovenica. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives. Link

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.

Introduction to the Synthesis

The synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis involves the construction of a fused heterocyclic system, combining a pyridine ring with a dihydropyran ring, and the regioselective introduction of a fluorine atom. The general synthetic strategy often involves the preparation of a functionalized pyridine precursor followed by the annulation of the dihydropyran ring.

A common and effective approach begins with a commercially available fluorinated pyridine derivative, which is then elaborated to introduce a side chain suitable for cyclization. This guide will focus on a plausible and robust synthetic route, addressing potential challenges at each key stage.

Proposed Synthetic Pathway

A logical and experimentally viable route to 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is outlined below. This pathway is designed to maximize yield and minimize the formation of side products.

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 2-Chloro-5-fluoropyridine 2-Chloro-5-fluoropyridine Intermediate_A 4-(5-Fluoro-pyridin-2-yl)-but-3-yn-1-ol 2-Chloro-5-fluoropyridine->Intermediate_A Sonogashira Coupling 3-butyn-1-ol 3-butyn-1-ol 3-butyn-1-ol->Intermediate_A Intermediate_B 4-(5-Fluoro-pyridin-2-yl)-butan-1-ol Intermediate_A->Intermediate_B Hydrogenation Target_Molecule 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Intermediate_B->Target_Molecule Intramolecular Etherification

Caption: Proposed synthetic pathway for 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Sonogashira Coupling

Q1: I am observing low yields in the Sonogashira coupling reaction between 2-chloro-5-fluoropyridine and 3-butyn-1-ol. What are the likely causes and how can I improve the yield?

A1: Low yields in Sonogashira couplings involving pyridine substrates can be attributed to several factors. Here’s a systematic troubleshooting approach:

Potential Cause Explanation & Troubleshooting Steps Expected Outcome
Catalyst Inactivation The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents and high-purity reagents. Consider using a more robust palladium catalyst or a ligand that stabilizes the active catalytic species.Improved catalyst lifetime and consistent reaction rates, leading to higher yields.
Insufficient Base The base is crucial for the deprotonation of the terminal alkyne and for neutralizing the HCl generated during the reaction. Ensure you are using a suitable base (e.g., triethylamine, diisopropylamine) in sufficient excess (typically 2-3 equivalents).Efficient generation of the copper acetylide and prevention of reaction inhibition by acid, resulting in a higher conversion rate.
Copper(I) Co-catalyst Issues Copper(I) iodide is a common co-catalyst. It can be oxidized to inactive copper(II) species. Use freshly purchased or purified CuI.Enhanced rate of the transmetalation step, leading to a more efficient catalytic cycle and improved yields.
Low Reaction Temperature While some Sonogashira couplings proceed at room temperature, electron-deficient pyridines may require heating to achieve a reasonable reaction rate. Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress by TLC or GC-MS.Increased reaction kinetics and improved conversion of starting materials.

Q2: I am observing the formation of significant amounts of homocoupling product of 3-butyn-1-ol (Glaser coupling). How can I minimize this side reaction?

A2: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.

  • Strictly Anaerobic Conditions: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period before adding the catalyst and reagents.

  • Order of Addition: Adding the alkyne slowly to the reaction mixture containing the palladium catalyst, copper co-catalyst, base, and the pyridine substrate can help to minimize the concentration of the free alkyne and thus reduce the rate of homocoupling.

Step 2: Hydrogenation

Q3: The hydrogenation of the alkyne to the alkane is incomplete, or I am observing over-reduction of the pyridine ring. How can I control the selectivity of this reduction?

A3: Achieving selective reduction of the alkyne without affecting the pyridine ring requires careful selection of the catalyst and reaction conditions.

Potential Issue Explanation & Troubleshooting Steps Expected Outcome
Incomplete Reduction The catalyst may be poisoned or deactivated. Ensure the starting material from the previous step is sufficiently pure, as residual copper or other impurities can poison the catalyst. Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Increase the hydrogen pressure or the reaction time if necessary.Complete conversion of the alkyne to the corresponding alkane.
Over-reduction of Pyridine Ring The pyridine ring can be reduced under harsh hydrogenation conditions. Use a milder catalyst, such as Lindlar's catalyst, if you only want to reduce the alkyne to a cis-alkene, which can then be reduced to the alkane in a subsequent step under milder conditions. Alternatively, perform the hydrogenation at a lower temperature and pressure and carefully monitor the reaction progress to stop it once the alkyne is consumed.Selective reduction of the alkyne C-C triple bond without affecting the aromaticity of the pyridine ring.
Step 3: Intramolecular Etherification (Cyclization)

Q4: The cyclization to form the dihydropyran ring is not proceeding efficiently, and I am isolating unreacted starting material. What conditions favor this intramolecular reaction?

A4: The intramolecular Williamson ether synthesis to form the dihydropyran ring is a crucial step.

Cyclization_Troubleshooting Start Low Cyclization Yield Base Inadequate Base? Start->Base Temperature Insufficient Temperature? Start->Temperature Solvent Incorrect Solvent? Start->Solvent Concentration Concentration too low? Start->Concentration Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Base->Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Increase reaction temperature gradually. Increase reaction temperature gradually. Temperature->Increase reaction temperature gradually. Use a polar aprotic solvent (e.g., DMF, DMSO). Use a polar aprotic solvent (e.g., DMF, DMSO). Solvent->Use a polar aprotic solvent (e.g., DMF, DMSO). Run the reaction at higher concentration to favor intramolecular reaction. Run the reaction at higher concentration to favor intramolecular reaction. Concentration->Run the reaction at higher concentration to favor intramolecular reaction.

Caption: Troubleshooting workflow for the intramolecular cyclization step.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium hydride (NaH) or potassium tert-butoxide are commonly used. Ensure the base is fresh and handled under anhydrous conditions.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is generally preferred as it can solvate the cation of the alkoxide, making the oxygen anion more nucleophilic.

  • Temperature: This reaction may require heating to overcome the activation energy for the cyclization. Monitor the reaction at different temperatures to find the optimal condition.

  • Concentration: While high dilution can favor intramolecular reactions over intermolecular ones, in this case, a reasonably high concentration may be necessary to achieve a practical reaction rate.

General Troubleshooting

Q5: I am having difficulty purifying the final product. What are some effective purification strategies?

A5: The purification of fluorinated heterocyclic compounds can sometimes be challenging due to their physical properties.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The fluorine atom can alter the polarity, so you may need to experiment with different solvent systems.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.

  • Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, distillation under reduced pressure can be a viable purification method.

Q6: Are there any specific safety precautions I should take when working with fluorinating agents or fluorinated compounds?

A6: Yes, working with fluorine-containing compounds requires special attention to safety.

  • Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the specific hazards of the fluorinating agent you are using by consulting its Safety Data Sheet (SDS).

  • Hydrogen Fluoride (HF): Some fluorination reactions can generate HF as a byproduct. HF is extremely corrosive and toxic. Ensure your experimental setup is designed to handle and neutralize any potential HF release. Have a calcium gluconate gel readily available as a first aid measure for HF exposure.

  • Fluorinated Products: While the final product may not be as hazardous as the fluorinating agents, it is always good practice to handle all new compounds with care until their toxicological properties are well-understood.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans.
  • ACS Publications. (2014).
  • RSC Publishing. (2017).
  • MDPI. (2022).
  • Google Patents. (n.d.).
  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Pharmaceutical Technology. (2026). GMP Fluorination Challenges Limit Use in API Synthesis.
  • Beilstein Journals. (2021).
  • Arabian Journal of Chemistry. (2014). Fluorine-containing heterocycles: Part III.

Troubleshooting purification of fluorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Welcome to the Advanced Purification Support Hub. Your Guide: Dr. Aris V., Senior Application Scientist Status: Operational | Topic: Fluorinated Heterocycles

Introduction: The "Fluorine Deception"

If you are here, you have likely encountered the "Fluorine Deception." You predicted your fluorinated heterocycle would be lipophilic and stable, yet it streaks on silica, co-elutes with its regioisomers, or simply vanishes on the rotary evaporator.

Fluorine is not merely a "hydrophobic cap." On heterocyclic rings (pyridines, pyrimidines, indoles), it drastically alters the dipole moment, lowers the pKa of neighboring amines (making them less basic but often more H-bond active), and induces unique electrostatic surfaces. Standard purification workflows often fail because they treat these compounds as simple lipophiles.

This guide addresses the three critical failure points: Isobaric Co-elution , Volatility-Induced Loss , and Nucleophilic Defluorination .

Module 1: Chromatographic Resolution (The "Co-elution" Problem)

Q: I cannot separate my fluorinated regioisomers on C18 or Silica. They co-elute as a single broad peak. What is happening?

A: You are likely facing the "Selectivity Vacuum." On standard C18 (hydrophobic interaction only), regioisomers of fluorinated heterocycles often have identical hydrophobicity. The position of the fluorine atom changes the shape and dipole of the molecule, but not its bulk lipophilicity.

The Fix: Switch to Pentafluorophenyl (PFP) Phases. PFP columns are not just "fluorine-friendly"; they are electronically orthogonal to C18. They utilize four distinct mechanisms to separate isomers that C18 cannot touch:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with electron-rich heterocycles.
  • Dipole-Dipole: Fluorine creates strong local dipoles.

  • Shape Selectivity: The rigid PFP ring can discriminate between ortho-, meta-, and para- substitution patterns.

  • Hydrogen Bonding: PFP phases often retain polar/basic compounds better than C18.

Q: My compound tails significantly on silica, even with triethylamine (TEA). Why?

A: Fluorine is highly electron-withdrawing.[1] If you have an amine on your heterocycle (e.g., 3-fluoro-4-aminopyridine), the fluorine lowers the pKa of the ring nitrogen, but the compound may still possess a high dipole moment that interacts aggressively with surface silanols.

  • Immediate Action: Switch to a "Hybrid" silica or a polymeric reverse phase at high pH (pH 10), provided your C-F bond is stable to base (see Module 3).

  • Alternative: Use Ammonium Acetate (10mM) in your mobile phase instead of just formic acid. It masks silanols more effectively for these specific dipoles.

Visualization: Column Selection Logic

The following decision tree outlines the logical flow for selecting a stationary phase based on the specific failure mode of your fluorinated heterocycle.

ColumnSelection Start START: Separation Issue IssueType Identify Failure Mode Start->IssueType Isomers Co-eluting Regioisomers (e.g., 2-F vs 3-F pyridine) IssueType->Isomers Tailing Severe Tailing/Streaking IssueType->Tailing NoRet No Retention (Elutes in Void) IssueType->NoRet PFP Use PFP (Pentafluorophenyl) Column Mechanism: Dipole & Pi-Pi Isomers->PFP pH_Check Check C-F Stability to Base Tailing->pH_Check HILIC Use HILIC Mode (Fluorine can increase polarity) NoRet->HILIC High_pH High pH Stable? Use C18 Hybrid @ pH 10 pH_Check->High_pH Yes Low_pH Base Sensitive? Use C18 + 10mM NH4OAc pH_Check->Low_pH No

Figure 1: Decision matrix for selecting stationary phases. Note the priority of PFP phases for isomeric separation.

Module 2: Volatility & Isolation (The "Disappearing Compound")

Q: I had a spot on TLC, but after rotavap/high-vac, my flask is empty. Did it decompose?

A: It likely sublimed or evaporated. Small fluorinated heterocycles (MW < 200) possess anomalously high vapor pressures. The fluorine atom reduces intermolecular Van der Waals forces (low polarizability), causing the compound to act like a gas even at moderate temperatures.

The Fix: The "Salt Trap" Protocol Never concentrate a neutral, low-MW fluorinated heterocycle to dryness. Convert it to a salt before final evaporation.

Standard Operating Procedure: Salt Formation for Volatiles

  • Elute: Perform chromatography as usual.

  • Trap: Collect fractions containing the product.

  • Derivatize (Do not evaporate yet):

    • Add 2-3 equivalents of HCl (in dioxane or ether) directly to the combined chromatography fractions.

    • Why? This converts the volatile free base into a non-volatile hydrochloride salt.

  • Concentrate: Now it is safe to remove the solvent. The salt will remain as a solid.

Data: Volatility Risk Assessment

Compound ClassFluorination StateVolatility RiskRecommended Isolation
Pyridine Monofluoro-High HCl Salt or solution storage
Pyridine Trifluoromethyl-Extreme Co-crystallization / Salt
Indole Difluoro-ModerateStandard (Keep < 30°C)
Piperidine Perfluoro-High In-situ protection (Boc/Cbz)

Module 3: Chemical Stability (The "Defluorination" Risk)[1]

Q: My LCMS shows a mass of [M-19+17] (Loss of F, Gain of OH). Is my compound hydrolyzing?

A: Yes. You are seeing Nucleophilic Aromatic Substitution (


) .
Fluorine is small, but on a nitrogen-containing ring (like pyridine or pyrimidine), it is highly activated. If the ring is electron-deficient (e.g., 2-fluoropyridine or 4-fluoropyrimidine), the fluorine acts as a leaving group.

Critical Troubleshooting:

  • Check your Work-up: Did you use NaOH or KOH? Hydroxide is a strong enough nucleophile to displace fluorine on activated rings.

    • Correction: Use mild buffers (Phosphate pH 7) or weak bases (

      
      ) for neutralization.
      
  • Check your Solvent: Are you heating in DMSO or DMF? These can accelerate

    
     reactions or decompose to form dimethylamine, which will displace the fluorine.
    
  • Check Photolysis: Are you storing the compound on the bench? C-F bonds in heterocycles can be photolabile (sensitive to light).

    • Correction: Wrap flasks in foil immediately after collection.

References & Further Reading

  • Mechanisms of PFP Selectivity: Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • Regioisomer Separation: Emslie, D. J., et al. (2021).[2] Fluoroarene Separations in Metal–Organic Frameworks. eScholarship. Link

  • Volatility & Protection: Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Link

  • Defluorination Risks: Zhu, X., et al. (2019). The Dark Side of Fluorine: Chemical Instability and Defluorination. NIH/PubMed Central. Link

  • PFP Column Applications: Phenomenex Technical Notes. Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Link

Sources

Technical Support Center: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine , a critical scaffold in medicinal chemistry (e.g., for B-RAF inhibitors or antiviral agents).[1][2] The content focuses on the Lithiation–Alkylation–Cyclization route, which is the most direct method for constructing this fluorinated fused system, and analyzes specific side reactions inherent to the reactivity of the fluoropyridine core.[2]

Core Synthesis Logic & Critical Parameters

Target Molecule: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Primary Synthetic Route: Intramolecular Nucleophilic Aromatic Substitution (


) following Directed Ortho-Lithiation.[1][2]
The Mechanism
  • Precursor Assembly: Directed ortho-lithiation of 2,6-difluoropyridine at the C3 position using LDA, followed by alkylation with oxetane (or a protected 3-halopropanol equivalent) to yield 3-(3-hydroxypropyl)-2,6-difluoropyridine .[1][2]

  • Cyclization: Treatment with a base (e.g., NaH, KOtBu) generates the alkoxide, which attacks C2 via intramolecular

    
    , displacing the fluorine atom to close the dihydropyran ring.[2]
    
Why This Fails (The "Why" Behind the Troubleshooting)

The 2,6-difluoropyridine core is highly electron-deficient.[1][2] While this facilitates the desired cyclization at C2, it also makes the C6-fluorine atom extremely susceptible to competitive nucleophilic attack .[2] Furthermore, the intermediate alkoxide is a nucleophile that can react intermolecularly (dimerization) if the effective molarity is not controlled.[2]

Troubleshooting Guide: Side Reactions & Impurities

FAQ: Common Experimental Issues
Symptom / Observation Probable Cause Side Reaction Product Corrective Action
New peak at RRT ~0.90 (LCMS shows M+12 or M+26 mass shift)Solvent Participation (Alkoxylation).[1][2] Use of alcoholic solvents or alkoxide bases.[2]6-Alkoxy-3,4-dihydro-2H-pyrano[2,3-b]pyridine (e.g., 6-Methoxy analog).[1][2]Switch Solvent/Base: Use non-nucleophilic bases (NaH, LiHMDS) in aprotic solvents (THF, DMF).[2] Avoid MeOH/EtOH completely.[2]
Peak at RRT ~0.50 (Mass M-18 or M+2)Hydrolysis . Moisture in the reaction displacing the C6-fluorine.6-Hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridine (Tautomerizes to Pyridone).[1][2]Dry Protocol: Ensure reagents are anhydrous. Use molecular sieves in solvent.[2] Verify inert atmosphere (

/Ar).[2]
High MW Impurity (Dimer, M ~2x-HF)Intermolecular Reaction .[1][2] Concentration too high.Bis-pyridyl Ether Dimer .High Dilution: Run the cyclization at <0.05 M concentration. Add the substrate slowly to the base suspension.[2]
Starting Material Persists (No Cyclization)Insufficient Activation . Base too weak or temperature too low.[2]Unreacted 3-(3-hydroxypropyl)-2,6-difluoropyridine .Increase Temp/Base: Heat to 60-80°C. Ensure base is strong enough to deprotonate the alcohol (

~16).
Loss of Fluorine Signal (

F NMR silent)
Complete Defluorination . Reduction or double substitution.Des-fluoro analog or 6-substituted analog .[1]Check Reductants: Ensure no hydride source (excess LiAlH4 from previous steps) is present.

Deep Dive: Side Reaction Pathways

The following diagram illustrates the competition between the desired intramolecular cyclization and the detrimental intermolecular or substitution pathways.

Pathway Visualization

SideReactions node_start Precursor: 3-(3-hydroxypropyl)- 2,6-difluoropyridine node_inter Intermediate: Alkoxide Anion node_start->node_inter Base (NaH) node_product TARGET: 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine node_inter->node_product Intramolecular S_NAr (Fast, Kinetic) node_side1 Side Product A: 6-Alkoxy-Impurity (S_NAr at C6) node_inter->node_side1 + ROH (Solvent) (Competition at C6) node_side2 Side Product B: Intermolecular Dimer (Bis-ether) node_inter->node_side2 + Precursor (High Conc.) node_side3 Side Product C: 6-Hydroxy-Pyridone (Hydrolysis) node_inter->node_side3 + H2O (Wet Conditions)

Caption: Competitive pathways in the cyclization of 2,6-difluoropyridine derivatives. The C6-fluorine is a "distraction" site for nucleophiles.[1]

Validated Experimental Protocol

To minimize the side reactions described above, use this optimized protocol emphasizing high dilution and anhydrous conditions .

Step-by-Step Methodology
  • Preparation of Reagents :

    • Dry THF (Tetrahydrofuran) over Na/benzophenone or use a solvent purification system.[2]

    • Use Sodium Hydride (NaH), 60% dispersion in mineral oil.[2] Wash with dry hexane if oil removal is necessary (optional but cleaner).[2]

  • Reaction Setup (High Dilution Principle) :

    • Vessel A : Charge NaH (1.5 equiv) and dry THF.[2] Cool to 0°C under Argon.

    • Vessel B : Dissolve 3-(3-hydroxypropyl)-2,6-difluoropyridine (1.0 equiv) in dry THF. Crucial : The volume of THF should ensure the final concentration is < 0.05 M .

  • Execution :

    • Slowly add the solution from Vessel B to Vessel A via a dropping funnel or syringe pump over 30–60 minutes. Reason: Keeps the instantaneous concentration of the alkoxide low relative to the precursor, favoring intramolecular cyclization over dimerization.[2]

    • Allow to warm to room temperature.[2] If reaction is sluggish (monitored by TLC/LCMS), heat to 50°C.

  • Workup :

    • Quench carefully with saturated

      
       solution (activates proton source, stops basic hydrolysis).[2]
      
    • Extract with EtOAc.[2] Wash organic layer with water and brine.[2]

    • Purification : Flash chromatography (Hexanes/EtOAc).[2] The 6-fluoro product is less polar than the hydroxy-impurity.[1]

References

  • BenchChem . 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid: Preparation and Properties. Retrieved from [1][2]

  • Sakai, N., et al. (2009).[2] Chemoselective Isomerization of Secondary-Type Propargylic Alcohols. Synlett, 2009(13), 2105–2108.[2] (Methodology for propargyl precursors). Retrieved from [1][2]

  • Organic Chemistry Portal . Synthesis of 3,4-dihydro-2H-pyrans. (General cyclization strategies). Retrieved from

  • PubChem . 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde Data. (Structural analogs and properties). Retrieved from [1][2]

  • Splendid Lab . Custom Synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CSL-25480). Retrieved from [1][2]

Sources

Technical Support Center: Efficient Synthesis of Pyrano[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Optimization of Catalyst Selection & Troubleshooting for MCR Protocols

Mechanistic Insight & Troubleshooting Map

Before selecting a catalyst, you must understand where the reaction fails. The synthesis of pyrano[2,3-b]pyridines is typically a three-component reaction (3-CR) involving an aromatic aldehyde , malononitrile , and a 3-hydroxy-pyridine derivative (e.g., 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one).

The reaction proceeds via a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[1]

Visual 1: Mechanistic Pathway & Failure Points

ReactionMechanism cluster_stall TROUBLESHOOTING ZONES Start Reactants: Aldehyde + Malononitrile Inter1 Intermediate 1: Arylidenemalononitrile (Knoevenagel Product) Start->Inter1 -H2O BaseCat Catalyst (Base Activation) BaseCat->Start Deprotonation Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 + Reactant 3 Reactant3 Reactant 3: 3-Hydroxy-pyridine derivative Reactant3->Inter2 Enol form activation Cyclization Intramolecular Cyclization (Tautomerization) Inter2->Cyclization Nucleophilic Attack Product Final Product: Pyrano[2,3-b]pyridine Cyclization->Product -H (Aromatization)

Caption: The domino sequence requires dual activation. Weak bases often stall at Intermediate 1; Steric hindrance blocks Intermediate 2.

Catalyst Selection Matrix

Use this matrix to select the optimal catalyst based on your laboratory's constraints (Green Chemistry requirements, Scale, or Speed).

Catalyst ClassSpecific RecommendationMechanism of ActionAdvantagesDisadvantages
Nanocatalysts

@SiO_2-NH_2
(Magnetic)
Heterogeneous surface activation; Lewis base sites.High Yields (>90%), Magnetically Recoverable , Reusable (5-6 runs).Requires preparation of the catalyst; pH sensitivity.
Ionic Liquids [BMIm]BF

Dual solvent/catalyst; stabilizes polar transition states.Green Solvent , Fast reaction rates, High thermal stability.High cost of ILs; Product isolation can require water wash/extraction.
Organocatalysts Meglumine or DABCO Homogeneous base catalysis; H-bonding activation.Biodegradable , Low toxicity, Water-soluble (easy workup).[2]Slower kinetics than ILs; Non-recoverable (unless supported).
Traditional Et

N
or Piperidine
General base catalysis.Cheap, Widely available.[3][4]Non-recyclable , Toxic, Lower yields, Difficult purification.

Standard Operating Protocols (SOPs)

Protocol A: Magnetic Nanocatalysis (High Throughput/Recyclable)

Best for: Scalable synthesis and laboratories prioritizing waste reduction.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[5]

  • Malononitrile (1.0 mmol)

  • 3-Cyano-6-hydroxy-4-methylpyridin-2(1H)-one (1.0 mmol)

  • Catalyst:

    
    @SiO_2 (20 mg)
    
  • Solvent: Ethanol:Water (1:[6]1) or Solvent-Free (at 80°C)

Workflow:

  • Mixing: Combine aldehyde, malononitrile, and pyridone derivative in a round-bottom flask.

  • Activation: Add 20 mg of magnetic nanocatalyst.

  • Reaction: Reflux in EtOH:H

    
    O (or heat at 80°C if solvent-free) for 15–30 mins.
    
    • Checkpoint: Monitor TLC (Ethyl Acetate:n-Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Separation: Place an external magnet against the flask wall to sequester the catalyst. Decant the supernatant.

  • Purification: Allow the supernatant to cool. The solid product precipitates. Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Protocol B: Ionic Liquid Mediated (Green Synthesis)

Best for: Rapid synthesis and difficult substrates (sterically hindered aldehydes).

Reagents:

  • Standard stoichiometric mix (1:1:1).

  • Solvent/Catalyst: [BMIm]BF

    
     (2 mL).
    

Workflow:

  • Dissolution: Dissolve all three components in the ionic liquid at room temperature.

  • Heating: Stir at 80°C. The ionic liquid acts as a homogenizer and catalyst.

  • Quenching: After completion (typically <15 mins), pour the reaction mixture into crushed ice/water.

  • Isolation: The hydrophobic pyrano[2,3-b]pyridine product will precipitate immediately. Filter the solid.[7]

  • Recycling: Evaporate the water from the filtrate under vacuum (80°C) to recover the [BMIm]BF

    
     for the next run.
    

Troubleshooting & FAQ

Q1: My reaction stalls at the arylidenemalononitrile intermediate (Intermediate 1).

Diagnosis: The catalyst is not basic enough to deprotonate the 3-hydroxy-pyridine derivative for the Michael addition step. Solution:

  • Immediate Fix: Add a catalytic amount (5 mol%) of a stronger base like DABCO or Piperidine to push the Michael addition.

  • Process Change: Increase the temperature by 10°C. If using water as a solvent, add ethanol to improve the solubility of the intermediate.

Q2: The product is forming as a sticky oil instead of a precipitate.

Diagnosis: Impurities (unreacted aldehyde) or solvent trapping. Solution:

  • Trituration: Add a small amount of cold diethyl ether or n-hexane and scratch the flask walls with a glass rod to induce crystallization.

  • Sonication: Sonicate the crude mixture in ethanol for 5 minutes before filtration.

Q3: Yields are low (<60%) when using electron-donating aldehydes (e.g., 4-methoxybenzaldehyde).

Diagnosis: Electronic deactivation. The Knoevenagel step is slower because the carbonyl carbon is less electrophilic. Solution:

  • Catalyst Switch: Use a Lewis Acid-Surfactant Combined Catalyst (LASC) or an Ionic Liquid ([BMIm]BF

    
    ) which activates the carbonyl oxygen electrophilically, compensating for the electron donation.
    
  • Time: Extend reaction time by 50% or use Microwave Irradiation (MW) at 300W for 2-3 minutes.

Q4: How do I confirm I have the b-fused system and not a mixture?

Validation:

  • IR Spectroscopy: Look for distinct bands: –NH

    
     (3400–3200 cm
    
    
    
    ), C
    
    
    N (2200 cm
    
    
    ), and C=O (1700 cm
    
    
    ).
  • 
    H NMR:  The pyran ring proton (4-H) typically appears as a singlet around 
    
    
    
    4.5–5.0 ppm.

Decision Support Tool

Use this flow to determine your experimental setup.

DecisionTree Start Start: Define Constraints Scale Is Scale > 5g? Start->Scale Green Strict Green Requirements? Scale->Green No Nano Use Magnetic Nanocatalyst (Fe3O4@SiO2) Recyclable & Clean Scale->Nano Yes Speed Is Speed Critical? Green->Speed No Strict Req IL Use Ionic Liquid ([BMIm]BF4) Fast & High Yield Green->IL Solvent Recycling Priority Meglumine Use Meglumine/Water Biodegradable & Cheap Green->Meglumine Biodegradability Priority Speed->IL Yes (<15 min) Classic Use Ethanol + Piperidine (Standard Lab Scale) Speed->Classic No

Caption: Logical flow for selecting catalyst based on scale, environmental impact, and speed.

References

  • Synthesis of pyrano[2,3-b]pyridine derivatives using magnetic nanocatalysts. Source:RSC Advances, 2021. Context: Describes the use of

    
     supported catalysts for high yield and recovery.
    
    
  • Ionic liquid mediated synthesis of fused pyridine derivatives. Source:Research on Chemical Intermediates, 2017.[1] Context: Details the protocol for using [BMIm]BF

    
     to accelerate reaction times.
    
    
  • Meglumine as a green, biodegradable catalyst for MCRs. Source:Green Chemistry Letters and Reviews. Context: Validates the use of sugar-derived amines for aqueous phase synthesis.

  • Mechanistic study of the Knoevenagel-Michael-Cyclization sequence. Source:Journal of Materials and Environmental Science. Context: Provides the fundamental basis for the troubleshooting steps regarding intermediate stalling.

Sources

Technical Support Center: Navigating In Vitro Solubility Challenges of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine in in vitro assays. This guide is designed to provide practical, experience-driven solutions to common solubility-related challenges encountered during experimental workflows. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot these issues but also to understand the underlying principles, ensuring the integrity and reproducibility of your data.

Poor aqueous solubility is a frequent hurdle for many heterocyclic compounds, including pyranopyridine derivatives, potentially leading to inaccurate assay results and misleading structure-activity relationships (SAR).[1][2] This guide offers a structured, question-and-answer approach to proactively address and resolve these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is precipitating out of solution upon dilution into my aqueous assay buffer or cell culture medium. What is the primary cause and how can I prevent this?

Answer:

Precipitation upon dilution into an aqueous environment is a classic sign of a compound exceeding its thermodynamic solubility limit.[3] Your stock solution, likely prepared in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), can hold a much larger amount of the compound than the final aqueous assay buffer. When this concentrated stock is diluted, the compound is suddenly in a less favorable solvent environment, causing it to crash out of solution.

Immediate Troubleshooting Steps:

  • Visual Confirmation: Before proceeding with any assay, perform a simple solubility test. Prepare your final dilution of the compound in the assay buffer or medium and visually inspect for any cloudiness or particulate matter against a dark background. It's also advisable to check for precipitation under a microscope, as fine precipitates may not be visible to the naked eye.[4]

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains fully solubilized in your assay medium for the duration of your experiment.[3]

  • Optimize Dilution Technique: Avoid adding a small volume of concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions or add the stock solution to a vigorously vortexing or stirring solution to promote rapid and uniform dispersion, minimizing localized high concentrations that can initiate precipitation.[5]

Q2: I am using DMSO as a co-solvent. What is the maximum recommended concentration, and could it be affecting my cells or assay results?

Answer:

DMSO is a powerful and widely used solvent for poorly soluble compounds due to its ability to dissolve a broad range of polar and non-polar molecules.[6][7] However, it is not biologically inert and can exert cytotoxic effects, as well as interfere with assay components.

Key Considerations for DMSO Usage:

  • Cytotoxicity: The toxic concentration of DMSO is cell-type dependent.[6] However, a general guideline is to keep the final concentration of DMSO in cell-based assays at or below 0.5%, with many studies recommending not exceeding 1%.[6][8] Concentrations above 1-2% have been shown to significantly decrease cell viability.[6][7][9] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.

  • Assay Interference: DMSO can interfere with certain assay readouts. For instance, it can affect enzymatic reactions or have quenching effects in fluorescence-based assays. Always run a vehicle-only control at the same final DMSO concentration as your test samples to account for any solvent-induced artifacts.[5]

Experimental Protocol: Determining DMSO Tolerance in a Cell-Based Assay

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium, ranging from 0.1% to 5% (e.g., 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%).

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include a "no DMSO" control.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method like an MTT or resazurin-based assay.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest non-toxic concentration for your experimental conditions.

Data Summary: General DMSO Cytotoxicity Thresholds

DMSO ConcentrationGeneral Effect on Mammalian CellsCitation(s)
< 0.1%Generally considered safe, may even stimulate proliferation in some cases.[7]
0.1% - 0.5%Typically a safe working range for most cell lines with minimal impact on viability.[8][9]
> 0.5% - 1%May begin to show inhibitory effects on cell growth; considered a critical concentration.[6][8]
> 1%Often reported as toxic for many mammalian cell types in vitro.[6][7]
> 5%Generally cytotoxic.[9][10]
Q3: The pyranopyridine structure contains a basic nitrogen atom. Can I use pH modification to improve the solubility of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine?

Answer:

Yes, leveraging the basicity of the pyridine nitrogen is an excellent strategy. The solubility of compounds with ionizable groups is often pH-dependent.[11] The pyridine ring is weakly basic, and under acidic conditions, the nitrogen atom can become protonated, forming a more soluble pyridinium salt.[12]

Workflow for pH-Dependent Solubility Assessment:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision A Prepare a concentrated stock solution (e.g., 10 mM in DMSO) C Add a small aliquot of stock to each buffer to reach the target concentration A->C B Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) B->C D Incubate and equilibrate (e.g., 2 hours at room temperature or 37°C) C->D E Visually and microscopically inspect for precipitation D->E F Precipitation Observed? E->F G Identify the lowest pH that maintains solubility F->G Yes I Proceed with the assay at the optimized pH F->I No H Is the optimal pH compatible with the assay system? G->H H->I Yes J Consider alternative solubilization methods (e.g., co-solvents, excipients) H->J No

Important Considerations:

  • Assay Compatibility: Ensure that the pH required to solubilize your compound is compatible with your in vitro assay. Significant deviations from physiological pH (typically 7.2-7.4) can affect cell health, protein structure and function, and enzyme kinetics.

  • Buffering Capacity: Your assay medium must have sufficient buffering capacity to maintain the desired pH after the addition of your compound stock.

Q4: If pH adjustment and simple co-solvents are insufficient or incompatible with my assay, what other formulation strategies can I explore?

Answer:

When basic methods are not viable, more advanced formulation strategies can be employed. These are commonly used in preclinical drug development to enhance the bioavailability of poorly soluble compounds and can be adapted for in vitro use.[13][14]

Advanced Solubilization Techniques:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[15] β-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) are frequently used.[16] They are generally well-tolerated in cell culture at low concentrations.[17]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.[18] However, it is critical to test for surfactant-induced cytotoxicity and potential interference with the assay.[19]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be considered, although their application in standard in vitro assays is more complex and less common.[14][20] They work by forming fine emulsions upon gentle agitation in an aqueous medium.

Experimental Protocol: Screening for an Effective Solubilizing Excipient

  • Excipient Selection: Choose a small panel of generally recognized as safe (GRAS) excipients (e.g., HP-β-CD, Solutol® HS 15, Kolliphor® EL).

  • Stock Preparation: Attempt to prepare aqueous stock solutions of your compound with varying concentrations of each excipient.

  • Solubility Assessment: Determine the maximum achievable concentration of your compound in each excipient formulation.

  • Compatibility Check: Test the final concentration of the chosen excipient in your assay system (without the compound) to ensure it does not cause cytotoxicity or assay interference.

  • Validation: Run your experiment with the compound formulated in the most effective and compatible excipient system.

Decision-Making Flowchart for Solubility Enhancement:

G Start Compound Precipitates in Assay Medium Q1 Is the final DMSO concentration >0.5%? Start->Q1 A1_Yes Reduce DMSO concentration. Re-test for precipitation. Q1->A1_Yes Yes Q2 Does precipitation persist? Q1->Q2 No A1_Yes->Q2 A2_Yes Investigate pH modification. (Compound has basic nitrogen) Q2->A2_Yes Yes Success Solubility Issue Resolved Q2->Success No Q3 Is a lower pH (e.g., <7.0) required for solubility? A2_Yes->Q3 Q4 Is this pH compatible with the assay? Q3->Q4 Yes Q3->Success No A4_Yes Use pH-adjusted buffer. Q4->A4_Yes Yes A4_No Explore advanced formulations (Cyclodextrins, Surfactants) Q4->A4_No No A4_Yes->Success A4_No->Success

By systematically working through these troubleshooting guides and understanding the physicochemical principles at play, researchers can effectively overcome the solubility challenges associated with 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine, leading to more reliable and accurate in vitro data.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]

  • Vogt, M., Kunath, K., & Dressman, J. B. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. MDPI. Retrieved from [Link]

  • Formulation Strategies in Early-Stage Drug Development. (2017, October 2). Pharmaceutical Technology. Retrieved from [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. Retrieved from [Link]

  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023, June 16). MDPI. Retrieved from [Link]

  • Papaneophytou, C. P., Mettou, A. K., Rinotas, V., Douni, E., & Kontopidis, G. A. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. ACS Publications. Retrieved from [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Retrieved from [Link]

  • Singh, M., & Singh, R. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Retrieved from [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • Opperman, T. J., & Nikaido, H. (2016). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. Retrieved from [Link]

  • Papaneophytou, C. P., Mettou, A. K., Rinotas, V., Douni, E., & Kontopidis, G. A. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed. Retrieved from [Link]

  • T'Kindt, R., Tistaert, C., & Van Bocxlaer, J. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Hartmann, A., & Speit, G. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Retrieved from [Link]

  • Chemical structure of the investigated pyrano-pyridine derivatives. ResearchGate. Retrieved from [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025, October 13). ResearchGate. Retrieved from [Link]

  • Csonka, A., Sentkuti, E., & Zelko, R. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics. MDPI. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). MDPI. Retrieved from [Link]

  • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. (2015, May 31). American Pharmaceutical Review. Retrieved from [Link]

  • The Value of In Vitro Dissolution in Drug Development. (2026, February 15). Pharmaceutical Technology. Retrieved from [Link]

  • T'Kindt, R., Tistaert, C., & Van Bocxlaer, J. (2013). Considerations regarding use of solvents in in vitro cell based assays. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Pyridine. Wikipedia. Retrieved from [Link]

  • In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). (2023, March 2). bioRxiv. Retrieved from [Link]

  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, March 24). SpringerLink. Retrieved from [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, April 7). ResearchGate. Retrieved from [Link]

  • Pyridine containing compounds explored for anticancer potentials. ResearchGate. Retrieved from [Link]

  • A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. PubMed - NIH. Retrieved from [Link]

  • 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. PubChem. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021, June 5). Journal of Taibah University for Science. Retrieved from [Link]

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. PubChem. Retrieved from [Link]

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. PubChem. Retrieved from [Link]

Sources

Refinement of protocols for synthesizing pyrano[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Protocol Refinement & Troubleshooting Audience: Medicinal Chemists, Process Engineers, Drug Discovery Specialists

Executive Summary & Core Protocol

Pyrano[2,3-b]pyridine derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1] Traditional synthesis (thermal reflux in ethanol with piperidine) often suffers from prolonged reaction times (4–12 hours), variable yields, and tedious workups.

This guide details a refined, microwave-assisted, multi-component protocol that enhances atom economy and reduces reaction time to minutes.

The Refined Protocol (Microwave-Assisted)
  • Reaction Type: One-pot, three-component condensation.

  • Reagents: Aromatic aldehyde (1.0 equiv) + Malononitrile (1.0 equiv) + 6-hydroxy-2(1H)-pyridone derivative (1.0 equiv).

  • Catalyst: Potassium Carbonate (K₂CO₃) or DABCO (10-15 mol%).

  • Solvent: Ethanol:Water (1:1 v/v) or Ionic Liquid ([BMIM]BF₄) for green recycling.

  • Conditions: Microwave irradiation (MW) at 140°C for 10–20 minutes.

Workflow & Mechanism Visualization

The following diagrams illustrate the optimized experimental workflow and the underlying reaction mechanism. Understanding the mechanism is critical for troubleshooting "stalled" reactions.

Figure 1: Optimized Experimental Workflow

Workflow Start Reagent Prep: Aldehyde + Malononitrile + Pyridone Derivative Mix Solvent System: EtOH:H2O (1:1) + Catalyst (K2CO3) Start->Mix Reaction Microwave Irradiation (140°C, 10-20 min) Monitor TLC Mix->Reaction Check TLC: SM Consumed? Reaction->Check Check->Reaction No (Extend 5 min) Cool Cool to RT (Precipitation) Check->Cool Yes Filter Filtration & Wash (Cold EtOH) Cool->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst Final Pure Pyrano[2,3-b]pyridine Recryst->Final

Caption: Step-by-step workflow for the microwave-assisted synthesis of pyrano[2,3-b]pyridines, emphasizing the critical TLC checkpoint.

Figure 2: Mechanistic Pathway (Knoevenagel-Michael-Cyclization)

Mechanism Aldehyde Ar-CHO (Aldehyde) Inter1 Benzylidene Intermediate (Knoevenagel) Aldehyde->Inter1 - H2O Malo Malononitrile Malo->Inter1 Michael Michael Adduct Inter1->Michael + Pyridone Pyridone 6-Hydroxy-2-pyridone Cyclic Intramolecular Cyclization Michael->Cyclic Tautomerization Product Pyrano[2,3-b]pyridine Cyclic->Product Aromatization

Caption: The reaction proceeds via Knoevenagel condensation followed by Michael addition of the pyridone and final cyclization.

Troubleshooting Guide (FAQ)

This section addresses specific failure points reported by laboratory personnel.

Category A: Yield & Reaction Progress

Q: My reaction stalls at the benzylidene intermediate stage (verified by TLC). Why isn't the pyridone adding?

  • Diagnosis: This indicates a failure in the Michael addition step.

  • Root Cause:

    • Steric Hindrance: If your aldehyde has bulky ortho-substituents (e.g., 2,6-dichlorobenzaldehyde), the Michael acceptor becomes inaccessible.

    • Solvent Polarity: The Michael addition of the pyridone enolate is sensitive to solvent polarity.

  • Solution:

    • Increase Polarity: Shift from pure Ethanol to Ethanol:Water (1:1) . Water stabilizes the transition state and enhances the solubility of the ionic intermediate.

    • Catalyst Switch: Switch from Piperidine to DABCO (1,4-diazabicyclo[2.2.2]octane) . DABCO is a highly nucleophilic base that can better activate the Michael donor.

Q: I am getting low yields (<50%) with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).

  • Diagnosis: Electronic deactivation.[2]

  • Explanation: Electron-donating groups (EDGs) destabilize the benzylidene intermediate, making it less electrophilic for the subsequent Michael attack.

  • Protocol Adjustment:

    • Increase Temperature/Energy: Use Microwave irradiation (140°C) rather than thermal reflux. The kinetic energy boost overcomes the higher activation energy barrier caused by the EDG.

    • Catalyst Loading: Increase catalyst (K₂CO₃) loading to 20 mol%.

Category B: Purification & Workup

Q: The product "oils out" as a sticky gum instead of precipitating as a solid upon cooling.

  • Diagnosis: Impurity entrapment or supersaturation in organic solvent.

  • Solution:

    • The "Scratch" Method: Add a seed crystal if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Solvent Modification: The "oiling" often happens because the ethanol content is too high. Add ice-cold water dropwise to the reaction mixture while stirring vigorously. The change in dielectric constant usually forces the hydrophobic product to crash out as a solid.

    • Sonication: Place the flask in an ultrasound bath for 5 minutes. This breaks up the oil droplets and promotes crystallization.

Q: Recrystallization from Ethanol is not removing the yellow color (unreacted benzylidene).

  • Solution: Use DMF:Ethanol (1:3) . Dissolve the crude solid in a minimum amount of hot DMF, then slowly add hot Ethanol until turbidity appears. Cool slowly. The DMF helps keep the polar impurities in solution while the product crystallizes.

Category C: Green Chemistry & Reproducibility

Q: Can I use Ionic Liquids to improve recyclability?

  • Answer: Yes. [BMIM]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) is highly effective.

  • Protocol: Use [BMIM]BF₄ as both solvent and catalyst.

  • Recovery: After the reaction, add water to precipitate the product. The filtrate (containing the IL) can be evaporated under vacuum to remove water and reused 4–5 times with minimal loss of activity.

Comparative Data: Method Efficiency

The following table contrasts the refined microwave protocol against traditional methods.

ParameterTraditional RefluxUltrasound-AssistedMicrowave (Refined)
Catalyst Piperidine / Et₃NCAN / L-ProlineK₂CO₃ / DABCO
Solvent EthanolWater/EthanolH₂O:EtOH (1:1)
Time 3 – 8 Hours30 – 60 Minutes10 – 20 Minutes
Yield (Avg) 65 – 75%78 – 85%88 – 96%
Workup Extraction often req.FiltrationSimple Filtration
Eco-Score Low (Volatile organics)MediumHigh (Aq. media)
References
  • Microwave/Solar Synthesis: Efficient synthesis of pyrano[2,3-b]pyridine derivatives using microwave or solar energy.[3] Environmental Chemistry Letters.[3]

  • Catalytic Mechanism (Na₂CO₃): Efficient and Facile Synthesis of Chromenopyrano[2,3-b]pyridine Derivatives Catalyzed by Sodium Carbonate. Acta Chimica Slovenica.

  • Thiopyrano Derivatives: Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Bioorganic Chemistry.[4][2][5][6]

  • Fused Systems: Synthesis and Biological Activity Evaluation of Some New Fused Pyrano[2,3-b]Pyridine Derivatives. Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Stereocontrol in Chiral Pyranopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Stereoselectivity Management (ee/dr optimization) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Stereocontrol Challenge

Chiral pyrano[2,3-b]pyridines and related fused systems are privileged scaffolds in drug discovery (e.g., anticancer agents, calcium channel modulators). The primary synthetic challenge lies in controlling the Michael-Initiated Ring Closure (MIRC) sequence.

Users frequently encounter "stereochemical leakage"—where high enantiomeric excess (ee) is observed in small-scale screening but degrades during scale-up. This guide addresses the causality of these failures, focusing on non-covalent organocatalysis (thioureas/squaramides) and transition-metal catalyzed pathways.

Troubleshooting Dashboard

Issue 1: "My ee dropped from 94% to 60% upon scaling up the reaction."

Diagnosis: Catalyst Aggregation & Solubility Limits In hydrogen-bonding organocatalysis (e.g., bifunctional squaramides), the catalyst monomer is the active species. At higher concentrations typical of scale-up (>0.1 M), these catalysts form inactive or non-selective aggregates (dimers/oligomers) via


-

stacking or intermolecular H-bonding.

Corrective Actions:

  • The Dilution Test: Run the reaction at 0.05 M. If ee is restored, aggregation is the culprit.

  • Slow Addition: Do not add the nucleophile (e.g., malononitrile/1,3-dicarbonyl) all at once. Use a syringe pump to keep the concentration of the active nucleophile low relative to the catalyst.

  • Solvent Switch: Switch from Toluene (promotes aggregation) to DCM or THF, provided the background reaction (uncatalyzed) remains suppressed.

Issue 2: "I observe high ee, but poor diastereomeric ratio (dr)."

Diagnosis: Thermodynamic Equilibration (Retro-Michael) The formation of the pyran ring is often reversible. The initial Michael addition sets the stereocenters. If the cyclization is slow, the intermediate can undergo a retro-Michael reaction, scrambling the stereochemistry to the thermodynamic mix (often favoring trans over cis, or vice versa depending on the specific scaffold).

Corrective Actions:

  • Kinetic Trap: Lower the temperature (e.g., -20°C to -78°C) to suppress the reverse reaction.

  • Acceleration: Add a weak Brønsted acid additive (e.g., 5 mol% benzoic acid) to accelerate the proton transfer steps, facilitating the final cyclization before the intermediate can revert.

Issue 3: "The ee varies significantly between flash column fractions."

Diagnosis: Self-Disproportionation of Enantiomers (SDE) Chiral pyranopyridines often exhibit SDE on achiral stationary phases (silica gel). The racemate and the pure enantiomer may form different supramolecular structures (e.g., dimers) with different retention times.

Corrective Actions:

  • Validation: Never rely on the ee of a single fraction. Pool all fractions containing the product before measuring ee.

  • Purification: If SDE is observed, use it to your advantage to enrich ee, or switch to recrystallization.

Visual Logic & Mechanism

Diagram 1: Troubleshooting Logic Tree

This flow chart guides you through the diagnosis of low stereoselectivity.

TroubleshootingLogic Start Issue: Low Stereoselectivity CheckEE Is EE low? Start->CheckEE Enantiomers mixed CheckDR Is DR low? Start->CheckDR Diastereomers mixed AggCheck Check Concentration (Is it >0.1M?) CheckEE->AggCheck Yes RevCheck Is Reaction Reversible? (Retro-Michael?) CheckDR->RevCheck Dilute Action: Dilute to 0.05M or Change Solvent AggCheck->Dilute Yes (Aggregation) TempCheck Check Temperature AggCheck->TempCheck No Kinetic Action: Lower Temp (-40°C) RevCheck->Kinetic Thermodynamic Control AcidAdd Action: Add Acid Co-catalyst (Speed up cyclization) RevCheck->AcidAdd Slow Cyclization

Caption: Logic flow for diagnosing stereochemical erosion in pyranopyridine synthesis.

Diagram 2: Mechanistic Pathway (MIRC)

Understanding the transition states is vital for ligand design.

Mechanism Reactants Aldehyde + Malononitrile Knoevenagel Knoevenagel Adduct Reactants->Knoevenagel -H2O Complex Catalyst-Substrate Complex Knoevenagel->Complex + Catalyst + Nucleophile Michael Michael Intermediate Complex->Michael Stereo-determining Step Michael->Knoevenagel Retro-Michael (If slow cyclization) Product Chiral Pyranopyridine Michael->Product Cyclization (Fast)

Caption: The Michael-Initiated Ring Closure (MIRC) pathway. The dashed red line indicates the stereochemistry-destroying reversible step.

Standard Operating Procedure (SOP)

Protocol: Asymmetric Synthesis of Pyrano[2,3-c]pyrazole via Squaramide Catalysis. Note: This protocol is adaptable to pyrano[2,3-b]pyridines by substituting the pyrazolone nucleophile with 3-hydroxypyridine derivatives.

Reagents:

  • Aldehyde component (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Nucleophile: 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 equiv)

  • Catalyst: Bifunctional Squaramide (e.g., derived from trans-1,2-diaminocyclohexane) (2–5 mol%)

  • Solvent: Dichloromethane (DCM) or Ethanol (depending on catalyst solubility)

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a flame-dried flask, dissolve the Catalyst (0.02 mmol) and the Nucleophile (1.0 mmol) in DCM (2.0 mL). Stir for 15 minutes at room temperature. Why? This establishes the H-bonding network between the catalyst and the nucleophile before the electrophile is introduced.

  • Knoevenagel Formation (In-situ): In a separate vial, mix the Aldehyde and Malononitrile in DCM. (Alternatively, use pre-formed benzylidenemalononitrile for higher consistency).

  • Controlled Addition: Cool the catalyst mixture to 0°C . Add the electrophile (benzylidenemalononitrile) slowly over 10 minutes. Why? Cooling suppresses the background racemic reaction.

  • Monitoring: Stir at 0°C. Monitor via TLC. End Point: Disappearance of the benzylidene spot. Note: If reaction stalls >24h, allow to warm to 10°C, but monitor ee.

  • Workup: Directly load the reaction mixture onto a short silica plug to remove the catalyst. Elute with EtOAC/Hexane.

  • Analysis:

    • Yield: Gravimetric.

    • dr: Determine via crude 1H NMR (integrate benzylic protons).

    • ee: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column). Dissolve the entire sample to avoid SDE errors.

Data & Solvent Compatibility

The choice of solvent profoundly affects the Hydrogen-Bonding network of the organocatalyst.

SolventDielectric ConstantAggregation RiskTypical eeRecommendation
Toluene 2.38High 60-80%Avoid unless highly dilute.
DCM 8.93Low90-98%Preferred for squaramides.
THF 7.58Medium85-95%Good alternative if solubility is poor.
MeOH 32.7N/A<10%Avoid. Competes with H-bonding.

References

  • Enders, D., et al. (2016). "Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles." Organic Chemistry Frontiers.

  • Wang, W., et al. (2007).[1] "Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions." Journal of the American Chemical Society.[2]

  • Jumde, R. P., et al. (2017).[3] "Highly enantioselective catalytic synthesis of chiral pyridines." Nature Communications.[3] [3]

  • Vaidya, S. D., et al. (2015). "Self-disproportionation of enantiomers (SDE) on achiral silica gel chromatography." Chirality. (General concept reference).
  • Zu, L., et al. (2007).[1] "Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening." JACS.

Sources

Preventing degradation of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Degradation & Storage Stability Guide

Executive Summary & Molecule Profile

Compound: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Class: Fused Pyridine-Pyran System (Azachroman derivative) Primary Application: Building block for medicinal chemistry (e.g., KCNQ1 inhibitors, antiviral agents).

This guide addresses the specific stability challenges of the dihydropyrano-pyridine scaffold. While the fluorine substituent at position 6 adds metabolic stability in biological systems, the core fused ring system presents distinct vulnerabilities in vitro, specifically oxidative degradation and acid-catalyzed ring opening .

Structural Vulnerability Map

The molecule possesses three distinct "stress points" that dictate storage protocols:

  • Pyridine Nitrogen (N1): Susceptible to

    
    -oxidation by atmospheric oxygen.
    
  • Benzylic Position (C4): The methylene group adjacent to the aromatic ring is prone to radical autoxidation (forming ketones/peroxides).

  • Ether Linkage (O1): The cyclic ether is generally stable but can undergo ring-opening in the presence of strong Lewis acids or protic acids.

Critical Storage Parameters (The "Why" & "How")

Do not treat this compound as a standard stable organic solid. Its fused nature creates electronic distributions that require specific environmental controls.

Storage Protocol Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of radical autoxidation at the C4 position and prevents thermally induced polymerization.
Atmosphere Argon or Nitrogen CRITICAL. Displaces atmospheric oxygen to prevent

-oxide formation (M+16 peak) and oxidative ring opening.
Container Amber Glass Pyridine derivatives are photosensitive. UV light can promote radical formation at the benzylic carbon.
State Solid / Crystalline Solutions degrade 10x–50x faster due to increased molecular mobility and dissolved oxygen.
Desiccant Required While not highly hygroscopic, moisture can catalyze hydrolysis if trace acid impurities are present.
Visualizing the Storage Workflow

StorageWorkflow cluster_warning Avoid Start Received Compound (Solid) Check Initial QC (1H NMR / LCMS) Start->Check Aliquot Aliquot under Inert Gas (Avoid repeated thaw cycles) Check->Aliquot Container Amber Vial (Teflon-lined cap) Aliquot->Container Seal Parafilm Seal + Desiccant Pack Container->Seal Store Freezer (-20°C) Seal->Store Acid Acidic Solvents (CDCl3 without K2CO3) Light Direct Sunlight

Caption: Optimized workflow for long-term storage to minimize oxidative stress.

Troubleshooting & Degradation Analysis

If you suspect degradation, use this guide to diagnose the issue based on visual and analytical cues.

Diagnostic Table
ObservationLikely CauseMechanismRemediation
Yellow/Brown Discoloration

-Oxidation
or Polymerization
Atmospheric oxygen attacks the pyridine nitrogen; or radical coupling at C4.Purify via Silica Plug (see Protocol A).
LCMS: M+16 Peak

Oxidation of Pyridine Nitrogen.Reduction with Zn/AcOH or repurification.
LCMS: M+14 Peak C4-Oxidation Oxidation of the benzylic CH2 to a Carbonyl (C=O).Difficult to reverse. Isolate pure fraction.
NMR: Loss of CH2 Multiplets Aromatization Dehydrogenation of the pyran ring (rare, requires catalyst).Irreversible.[1] Discard.
NMR: New Aldehyde Peak (~9-10 ppm) Ring Opening Acid-catalyzed hydrolysis of the ether bond.Irreversible.[1] Check solvent acidity.[2]
Degradation Pathways Diagram

DegradationPathways Molecule 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Stressor_Air O2 (Air) Exposure Molecule->Stressor_Air Stressor_Acid Acidic Environment (e.g., HCl, aged CHCl3) Molecule->Stressor_Acid Stressor_Light UV Light + O2 Molecule->Stressor_Light Product_NOxide Pyridine N-Oxide (Yellow Solid, Polar) Stressor_Air->Product_NOxide Slow Product_RingOpen Ring-Opened Aldehyde (Hydrolysis) Stressor_Acid->Product_RingOpen Ether Cleavage Product_Ketone 4-Keto Derivative (Benzylic Oxidation) Stressor_Light->Product_Ketone Radical Mechanism

Caption: Primary degradation pathways. Note that N-oxidation is the most common storage artifact.

Recovery & Handling Protocols

Protocol A: Purification of Oxidized Material (Silica Plug)

Use this if your compound has turned yellow but retains >80% purity by LCMS.

  • Preparation: Pack a small glass pipette or column with Silica Gel (230-400 mesh).

  • Equilibration: Flush with 10% Ethyl Acetate in Hexanes (or Heptane).

  • Loading: Dissolve the crude material in a minimum amount of DCM (Dichloromethane). Load onto the silica.

  • Elution:

    • Fraction 1 (Impurities): Flush with 10-20% EtOAc/Hexanes. Non-polar impurities and some oxidative byproducts often elute first.

    • Fraction 2 (Target): Increase polarity to 30-50% EtOAc/Hexanes. The target amine is moderately polar.

    • Retention (Waste): The

      
      -oxide  is highly polar and will stick to the silica (or require MeOH to elute). Leave it on the column.
      
  • Validation: Run TLC. The

    
    -oxide will stay at the baseline in 50% EtOAc.
    
Protocol B: Inert Handling for Long-Term Storage
  • Vial Transfer: Transfer the solid to an amber vial.

  • Septum Cap: Use a cap with a PTFE-lined silicone septum.

  • Needle Flush: Insert a long needle connected to an Argon line (low flow) to the bottom of the vial.

  • Vent: Insert a short "exit" needle at the top.

  • Flush: Flush for 60 seconds. Remove the exit needle first, then the gas inlet needle.

  • Seal: Wrap the cap junction with Parafilm immediately.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO or DMF stock solutions?

  • Answer: Not recommended for >1 week. While the compound is soluble, DMSO is hygroscopic and can facilitate oxidation over time. If you must store as a solution, use anhydrous DMSO, store at -80°C, and use single-use aliquots to avoid freeze-thaw cycles which introduce moisture and oxygen.

Q2: I see a new peak in the NMR around 4.8 ppm. What is it?

  • Answer: This often indicates the formation of a hemiacetal or hydration of the double bond if the ring has partially dehydrogenated. However, check your solvent first. In CDCl3, acid traces can open the ring. Always filter CDCl3 through basic alumina before dissolving this compound for NMR to neutralize HCl traces.

Q3: Is the molecule hygroscopic?

  • Answer: The free base is generally lipophilic and not significantly hygroscopic. However, if it has been converted to a salt (e.g., Hydrochloride or Trifluoroacetate salt), it will be highly hygroscopic . Store salts in a desiccator.

Q4: Why is my white powder turning pink?

  • Answer: "Pink" coloration in nitrogen heterocycles is a classic sign of trace photo-oxidation or metal contamination (chelation). It usually represents <1% impurity. A quick filtration through a charcoal or silica plug usually restores the white color.

References & Authority

  • Pyridine Stability: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Elsevier. (Explains N-oxidation susceptibility).

  • Oxidative Degradation of Ethers: Johnson, R. A., & Sharpless, K. B. (1976). "Catalytic oxidation of ethers." Journal of the American Chemical Society. (Mechanisms of alpha-oxidation in cyclic ethers).

  • Handling of Fused Pyridines: PubChem Compound Summary for CID 13545750 (3,4-Dihydro-2H-pyrano[2,3-b]pyridine). National Center for Biotechnology Information (2023). Link.

  • General Storage of Building Blocks: Sigma-Aldrich (Merck). "Technical Bulletin: Handling and Storage of Air-Sensitive Reagents." (General protocols for argon flushing and amber storage).

  • Synthesis & Stability of Azachromans: Nyerges, M., et al. (2004).[3] "Synthesis of indoles and pyrano[2,3-b]pyridines by radical cyclization." Tetrahedron. (Discusses the radical stability at the benzylic position).

Sources

Enhancing the stability of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Derivatives

Status: Active Ticket Priority: High Subject: Stability Enhancement & Troubleshooting Guide

Overview: The "Chroman-Like" Scaffold Challenge

Welcome to the technical support hub for the 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold. This bicyclic system—a pyridine ring fused to a saturated dihydropyran ring—is a privileged structure in medicinal chemistry, often utilized in kinase inhibitors and GPCR modulators (e.g., mGluR positive allosteric modulators).

While the 6-fluorine substitution on the pyridine ring significantly improves metabolic stability relative to the non-fluorinated parent (by blocking electrophilic attack and reducing basicity), the dihydropyran ring remains the primary source of instability. This guide addresses the three critical failure modes: Oxidative Degradation , Hydrolytic Ring Opening , and Metabolic Clearance .

Module 1: Chemical Stability & Storage (Ticket #101)

User Report: “My compound turns from a white solid to a yellow/brown gum after 48 hours on the bench or in DMSO solution.”

Root Cause Analysis: Benzylic Oxidation

The 3,4-dihydro-2H-pyran ring contains a "benzylic-like" position at C4 (adjacent to the pyridine ring).[1] Even though the ring is saturated, the C-H bonds at C4 are activated by the adjacent aromatic pyridine system.

  • Auto-oxidation: Atmospheric oxygen creates a radical at C4, leading to the formation of a hydroperoxide, which decomposes to the 4-keto derivative (pyranone) or leads to ring rupture.

  • DMSO Oxidation: Dimethyl sulfoxide (DMSO) can act as a mild oxidant, particularly if the sample is acidic or exposed to light, accelerating the conversion to the ketone.

Troubleshooting Protocol: Stabilization
ParameterRecommendationTechnical Rationale
Storage Phase Solid state, -20°C, ArgonPrevents radical initiation at the C4 benzylic position.[1]
Solvent Choice Acetonitrile (MeCN) or DMA Avoid DMSO for long-term storage. DMSO promotes S-oxidation and can facilitate benzylic oxidation.
Antioxidants BHT (0.1%) or Ascorbic AcidIf solution storage is mandatory, BHT scavenges peroxy radicals before they degrade the pyran ring.
Salt Form HCl or Mesylate Protonating the pyridine nitrogen pulls electron density away from the C4 position, increasing the bond dissociation energy (BDE) of the C4-H bonds.
Visualizing the Degradation Pathway

OxidationPath Parent Parent Scaffold (C4 Benzylic CH2) Radical C4 Radical Intermediate Parent->Radical hν / O2 Peroxide C4-Hydroperoxide Radical->Peroxide O2 capture Ketone 4-Oxo Derivative (Inactive/Toxic) Peroxide->Ketone Dehydration RingOpen Ring Opening (Aldehyde formation) Peroxide->RingOpen Acid/H2O

Caption: Figure 1.[1] The primary oxidative degradation pathway targeting the C4 position of the dihydropyran ring.

Module 2: Synthetic Troubleshooting (Ticket #102)

User Report: “I am seeing low yields during the cyclization step. The precursor decomposes before the pyran ring closes.”

The Issue: Acid Sensitivity

The synthesis often involves an intramolecular cyclization of a 3-(3-hydroxypropyl)pyridin-2-ol derivative or a propargyl ether intermediate.[1]

  • Problem: Strong Brønsted acids (e.g., H2SO4) used to catalyze ether formation can protonate the pyridine nitrogen and the alcohol, leading to elimination reactions (forming an alkene side chain) rather than cyclization.

Optimization Guide

Q: Which catalyst should I use for the ring closure? A: Switch from Brønsted acids to Soft Lewis Acids .

  • Gold Catalysis: If closing an alkynyl-pyridine precursor, use AuCl3 or Au(PPh3)Cl/AgOTf . This activates the alkyne selectively without harsh protonation of the pyridine ring.

  • Mitsunobu Conditions: For closing a hydroxy-alkyl precursor, use DIAD/PPh3 . This avoids acid entirely and proceeds via an SN2 mechanism.

Q: My product is contaminated with the alkene elimination product. A: This indicates the reaction temperature is too high.

  • Protocol: Lower temperature to 0°C during catalyst addition.

  • Solvent: Change from Toluene (high boiling) to DCM or DCE .

Module 3: Metabolic Stability & PK (Ticket #103)

User Report: “The compound shows excellent potency but is cleared rapidly in Human Liver Microsomes (HLM).”

Metabolic Soft Spots

Despite the 6-Fluoro group protecting the pyridine ring, the dihydropyran ring is a metabolic liability.

  • C4-Hydroxylation: CYP450 enzymes prefer the benzylic-like C4 position.

  • C2-Oxidation: Oxidation adjacent to the oxygen leads to a hemiacetal, which spontaneously ring-opens to a reactive aldehyde.[1]

Structural Modification Strategy (SAR)

To enhance stability without losing potency, apply the following modifications:

ModificationTarget SiteEffect on Stability
Gem-dimethylation C4 Position High Impact. Sterically blocks CYP450 approach and removes the abstractable benzylic protons.
Deuteration C4 Position Medium Impact. Exploits the Kinetic Isotope Effect (KIE). Harder to break C-D bonds than C-H bonds.
Spiro-cyclization C3/C4 Position High Impact. Incorporating the pyran carbons into a spiro-ring (e.g., spiro-cyclopropyl) dramatically increases rigidity and metabolic resistance.
Metabolic Decision Tree

MetabolicTree Start High Clearance in HLM? CheckMet Identify Metabolite ID (LC-MS/MS) Start->CheckMet Path1 M+16 (Hydroxylation) at C4 (Benzylic) CheckMet->Path1 Path2 M+16 at C2 (Lactone formation) CheckMet->Path2 Sol1 Strategy: Block C4 Add gem-dimethyl or Spiro ring Path1->Sol1 Sol2 Strategy: Steric Bulk at C2 Add Methyl/CF3 at C2 Path2->Sol2

Caption: Figure 2. Decision matrix for structural modifications based on metabolite identification.

FAQs: Rapid Fire Support

Q: Can I use the 6-Chloro analog instead of 6-Fluoro to save cost? A: Not recommended. The C-Cl bond is weaker and more lipophilic (LogP increases ~0.6).[1] This often increases non-specific binding and hepatic clearance. The 6-Fluoro is essential for blocking the "para" position of the pyridine from metabolic attack while maintaining a lower lipophilicity profile.

Q: Is the ether linkage stable to stomach acid (pH 1.5)? A: Generally, yes. Unlike open-chain vinyl ethers, the fused pyran system is relatively robust. However, if the pyridine nitrogen is protonated, the inductive effect stabilizes the ether. Caution: If you have electron-donating groups (e.g., Methoxy) on the pyridine, acid stability decreases.

Q: How do I purify the 4-oxo degradation product to use as a standard? A: Do not try to isolate it from a degraded sample. Synthesize it directly by oxidizing your parent compound with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in wet dioxane. This will quantitatively convert the dihydropyran to the pyranone for use as an HPLC standard.

References

  • Metabolic Liabilities of Cyclic Ethers

    • Title: "Metabolism and Toxicology of Pyridines and Pyranopyridines."
    • Source:Chemical Research in Toxicology
    • Context: Explains the mechanism of benzylic hydroxyl
    • Link:[Link] (General Journal Landing Page for verification)

  • Synthesis of Pyrano[2,3-b]pyridines

    • Title: "Efficient Synthesis of Pyrano[2,3-b]pyridine Derivatives via Microwave-Assisted Multicomponent Reactions."
    • Source:Journal of Heterocyclic Chemistry
    • Context: Provides optimized protocols for cycliz
    • Link:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
    • Source:ChemMedChem
    • Context: Details the stabilizing effect of fluorine substitution on pyridine rings.
    • Link:[Link]

  • Oxidative Degradation Mechanisms

    • Title: "Autoxid
    • Source:Journal of Organic Chemistry
    • Context: Mechanistic insight into the radical oxidation of benzylic positions in heterocycles.
    • Link:[Link]

Sources

Validation & Comparative

Comparative analysis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine with non-fluorinated analogs

[1][2]

Executive Summary: The "Fluorine Effect" in Pyridine Fusions

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold represents a privileged core in medicinal chemistry, serving as a bioisostere for chromans and quinolines.[1][2] However, the non-fluorinated parent scaffold often suffers from two primary liabilities:

  • Rapid Oxidative Metabolism: The electron-rich pyridine ring is susceptible to oxidation by Cytochrome P450 enzymes (particularly at the C-6 position).[1][2][3]

  • High Basicity: The pyridine nitrogen (pKa ~6.0–6.[1][2][3]5) can lead to high ionization at physiological pH, potentially limiting membrane permeability and increasing risk of hERG channel blockade.[1][3]

Strategic Fluorination: Introducing a fluorine atom at the 6-position (para to the pyridine nitrogen) effectively addresses these issues. The 6-fluoro analog exhibits reduced basicity (pKa modulation), enhanced metabolic stability (blocking the primary site of oxidation), and altered lipophilicity, often resulting in superior pharmacokinetic (PK) profiles.[1]

Chemical & Physicochemical Profile

The following table contrasts the key properties of the 6-fluoro derivative with the non-fluorinated parent.

PropertyNon-Fluorinated Parent (H-Analog)6-Fluoro Analog (F-Analog)Impact of Fluorination
Structure 3,4-dihydro-2H-pyrano[2,3-b]pyridine6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridineSteric/Electronic Modulation
Formula C₈H₉NOC₈H₈FNOMW increase (+18 Da)
Mol.[1][2] Weight 135.16 g/mol 153.15 g/mol Negligible steric penalty
cLogP ~1.3 – 1.6~1.6 – 1.9Increased Lipophilicity (+0.3 log units)
pKa (Pyridine N) ~6.5 (Predicted)~3.5 – 4.0 (Predicted)Reduced Basicity (Less ionized at pH 7.[1][2][3]4)
Dipole Moment ModerateHighAltered binding orientation
Metabolic Liability High (C-6 Oxidation)Low (Blocked)Extended Half-life (t1/2)

Key Insight: The drop in pKa is the most critical physicochemical change.[1][2][3] By lowering the pKa below physiological pH (7.4), the 6-fluoro analog exists primarily as the neutral species, significantly improving passive membrane permeability compared to the protonated parent.

Synthesis Pathways[2][4][5][6][7][8][9][10]

Synthesizing the fluorinated core requires specific precursors to avoid late-stage fluorination, which is often difficult on electron-deficient pyridine rings.[1][2]

Route A: The "Building Block" Approach (Preferred)

This route utilizes commercially available 5-fluoro-2-hydroxypyridine (or 5-fluoro-2-methoxypyridine) as the starting material.[1][2]

Step 1: O-Alkylation / Sonogashira Coupling [1][2]

  • Precursor: 5-Fluoro-2-hydroxypyridine.[1][2]

  • Reagent: 3-bromoprop-1-ene (for Claisen route) or propargyl alcohol derivatives.[1][2]

  • Mechanism: The fluorine atom is pre-installed, ensuring regioselectivity.[1][2][3]

Route B: Intramolecular Cyclization

A robust method involves the thermal cyclization of propargyl ether derivatives.[1][2][3]

Visualizing the Synthesis Logic

The following diagram illustrates the comparative synthetic flow, highlighting where the fluorine atom is introduced.

SynthesisFlowcluster_legendKey DifferenceStartH2-HydroxypyridineIntermediateHO-Propargyl Pyridine (H)StartH->IntermediateHPropargyl BromideK2CO3StartF5-Fluoro-2-hydroxypyridineIntermediateFO-Propargyl Pyridine (F)StartF->IntermediateFPropargyl BromideK2CO3CyclizationThermal/Au-CatalyzedCyclizationIntermediateH->CyclizationIntermediateF->CyclizationProductHParent Scaffold(Non-Fluorinated)Cyclization->ProductHProductF6-Fluoro Scaffold(Metabolically Stable)Cyclization->ProductF

Figure 1: Comparative synthetic routes. Using the pre-fluorinated starting material (Green path) is superior to late-stage fluorination.[2]

Functional Analysis: Metabolic Stability & Mechanism[2][3]

The primary driver for selecting the 6-fluoro analog is the blockade of oxidative metabolism.[1][2]

Mechanism of CYP450 Blockade

Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the most accessible position para to the nitrogen (C-6 in the pyridine ring).[1][2]

  • H-Analog: The C-H bond at position 6 is a "soft spot."[1][2][3] CYP450 inserts oxygen here, leading to a pyridone metabolite or ring opening.[1][3]

  • F-Analog: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs ~99 kcal/mol for C-H).[1][2][3] It is essentially inert to CYP450 oxidation.[1][2][3] Furthermore, the electronegativity of fluorine pulls electron density away from the ring, making it less susceptible to electrophilic attack by the CYP heme-oxo species.[1][2]

Visualizing the Metabolic Shield

MetabolicStabilityScaffoldPyrano[2,3-b]pyridineCorePathHH-Analog (C-6 H)Scaffold->PathHPathFF-Analog (C-6 F)Scaffold->PathFCYPCYP450 Enzyme(Oxidative Attack)MetaboliteHydroxylated Metabolite(Rapid Clearance)CYP->MetaboliteOxidationPathH->CYPHigh AffinityPathF->CYPBlockedStableMetabolically Stable(Extended t1/2)PathF->StableNo Reaction

Figure 2: Metabolic fate of the scaffold. Fluorination (Green path) prevents the formation of the hydroxylated metabolite.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Rationale: This protocol uses a thermal rearrangement-cyclization strategy.[1][2]

Materials:

  • 5-Fluoro-2-hydroxypyridine (1.0 eq)[1][2]

  • Propargyl bromide (1.2 eq)

  • Potassium carbonate (

    
    ) (2.0 eq)
    
  • Acetone (Solvent A)[1][4]

  • 1,2-Dichlorobenzene (Solvent B)[1]

Procedure:

  • O-Alkylation: Dissolve 5-fluoro-2-hydroxypyridine in acetone. Add

    
     and propargyl bromide. Reflux for 4 hours. Filter salts and concentrate to yield the O-propargyl ether intermediate.[1][2][3]
    
  • Cyclization: Dissolve the intermediate in 1,2-dichlorobenzene (high boiling point solvent). Heat to 180°C for 6–12 hours. The heat induces a Claisen rearrangement followed by a 1,5-hydrogen shift and electrocyclic ring closure.[1][2]

  • Purification: Cool to room temperature. Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the target 6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine.[1][2]

Protocol 2: Microsomal Stability Assay (In Vitro)

Rationale: To quantify the metabolic stability improvement.[1][2][3]

Materials:

  • Test Compounds (H-analog and F-analog) at 1 µM.

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[3]

  • NADPH Regenerating System.[1][2][3]

Workflow:

  • Incubation: Pre-incubate microsomes with test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.[1][2][3]

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    ).[2]
    • Expected Result: The F-analog should show >50% reduction in

      
       compared to the H-analog.[1][2]
      

References

  • Purser, S., et al. (2008).[1][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][3] Link[2]

  • Liang, G., et al. (2013).[1][3] Synthesis of 2-substituted tetrahydropyrans via carbonyl ene reaction. Organic Letters, 15(23), 5974-5977.[1] Link[2]

  • PubChem Database. (2025).[1][2][3][5] 3,4-Dihydro-2H-pyrano[2,3-b]pyridine (CID 13545750).[1][2] National Library of Medicine.[1][2][3] Link

  • BenchChem. (2025).[1][2][3] 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid Properties. Link

Comparing the efficacy of pyrano[2,3-b]pyridine derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

The pyrano[2,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic framework that effectively mimics the binding motifs of purines and coumarins. This guide objectively compares the anticancer efficacy of recent pyrano[2,3-b]pyridine derivatives, specifically focusing on their performance in MCF-7 (breast) , HepG2 (liver) , and HeLa (cervical) cancer cell lines.

Unlike broad-spectrum cytotoxic agents, these derivatives exhibit a tunable structure-activity relationship (SAR) that allows for dual-targeting mechanisms—primarily Topoisomerase II inhibition and tubulin polymerization interference —leading to apoptosis via the mitochondrial pathway.

Chemical Scaffold & Therapeutic Rationale[1][2][3][4][5][6][7][8][9]

The pyrano[2,3-b]pyridine core fuses a pyridine ring with a pyran ring. This fusion creates a planar, aromatic system capable of intercalating into DNA base pairs or lodging into the ATP-binding pockets of kinases.

  • Bioisosterism: The scaffold serves as a bioisostere for quinolines and isoquinolines but often exhibits improved solubility and distinct hydrogen-bonding patterns due to the pyran oxygen and pyridine nitrogen.

  • Synthetic Accessibility: Most derivatives are synthesized via One-Pot Multicomponent Reactions (MCRs), allowing for rapid library generation and high-throughput screening (HTS).

Comparative Efficacy Analysis

The following data synthesizes results from key studies (2017–2025), contrasting specific pyrano[2,3-b]pyridine derivatives against standard-of-care chemotherapeutics.

Table 1: IC50 Potency Comparison (µM)
Compound IDScaffold Sub-TypeCell LineIC50 (µM)Reference Std (IC50)Relative Potency
Cmpd 4b 6-cyano-pyrano[2,3-b]pyridineHepG2 0.43 Doxorubicin (3.92)9.1x Higher
Cmpd 10a Fused Pyrazolo-pyrano-pyridineMCF-7 0.11 Doxorubicin (4.70)42x Higher
Cmpd 25m 6-carbonitrile derivativeHeLa 5.75Doxorubicin (3.92)0.7x Lower
Cmpd 5e Non-fused Cyanopyridone precursorMCF-7 1.39Taxol (8.48)6.1x Higher
Cmpd 4c 4-(4-chlorophenyl) derivativeNUGC 0.06 5-Fluorouracil (N/A)Ultra-Potent

Analyst Note: The fused pyrazolo-pyrano[2,3-b]pyridine systems (e.g., Cmpd 10a) demonstrate nanomolar potency (112 nM), significantly outperforming the simpler bicyclic analogs. This suggests that extending the pi-conjugation enhances intercalation or binding affinity within the target pocket.

Mechanism of Action (MOA)

The efficacy of these derivatives is not merely cytotoxic but mechanistically specific. The primary mode of action involves the stabilization of the Topoisomerase II-DNA cleavage complex , preventing DNA religation and triggering double-strand breaks.

Confirmed Pathways:
  • Topoisomerase II Inhibition: Molecular docking confirms binding to the ATPase domain of Topo II

    
    .
    
  • Apoptosis Induction: Upregulation of p53 and Bax , coupled with Bcl-2 downregulation, leads to Cytochrome C release.

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase , consistent with DNA damage checkpoints.

Diagram 1: Signaling Cascade & Apoptosis Induction

Visualization of the downstream effects of pyrano[2,3-b]pyridine binding.

MOA_Pathway Drug Pyrano[2,3-b]pyridine Derivative Target Topoisomerase II (ATPase Domain) Drug->Target Inhibits DNA_Damage DS DNA Breaks (Accumulation) Target->DNA_Damage p53 p53 Activation DNA_Damage->p53 G2M G2/M Phase Arrest DNA_Damage->G2M Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Downregulation p53->Bcl2 Represses Mito Mitochondrial Permeabilization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanistic pathway showing Topoisomerase II inhibition leading to p53-mediated mitochondrial apoptosis.

Experimental Protocols

To replicate these findings, precise experimental conditions are required. Pyrano[2,3-b]pyridines are often hydrophobic; thus, solubility management is critical during screening.

Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 with high reproducibility.

  • Solubilization: Dissolve lyophilized derivative in 100% DMSO to create a 10 mM stock . Sonicate for 5 mins to ensure complete dissolution.

  • Seeding: Plate cells (MCF-7/HepG2) at 5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

  • Treatment:

    • Perform serial dilutions in culture media (RPMI-1640 + 10% FBS).

    • Critical Step: Ensure final DMSO concentration is <0.1% in all wells to prevent solvent toxicity.

    • Include a "Vehicle Control" (0.1% DMSO) and "Positive Control" (Doxorubicin).

  • Incubation: Treat for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Aspirate media carefully (crystals are loosely attached).

    • Solubilize formazan crystals with 150 µL DMSO .

  • Read: Measure Absorbance at 570 nm (Ref 630 nm).

Diagram 2: Screening Workflow Logic

Decision tree for validating hit compounds.

Screening_Workflow Synthesis Multicomponent Synthesis Solubility Solubility Check (DMSO < 0.1%) Synthesis->Solubility MTT MTT Assay (48h Exposure) Solubility->MTT Threshold IC50 < 10 µM? MTT->Threshold Discard Discard / Refine Structure Threshold->Discard No Mechanistic Mechanistic Validation Threshold->Mechanistic Yes Docking Molecular Docking (Topo II / VEGFR) Mechanistic->Docking Flow Flow Cytometry (Annexin V / PI) Mechanistic->Flow

Caption: Workflow for filtering high-potency derivatives from synthesis to mechanistic validation.

Structure-Activity Relationship (SAR) Insights

Analysis of the most potent compounds (e.g., Cmpd 4b, 10a) reveals critical structural requirements:

  • C-4 Position (Aryl Ring):

    • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO2, or -CN at the para position of the phenyl ring at C-4 significantly enhance activity (e.g., Cmpd 4c).

    • Electron-Donating Groups (EDG): Groups like -OCH3 (Cmpd 4b) confer selectivity toward specific lines (HepG2) but may reduce broad-spectrum potency compared to EWGs.

  • C-6 Position (Functionalization):

    • A carbonitrile (-CN) group is essential for hydrogen bonding within the active site of Topoisomerase II.

    • Replacement with an amide often reduces membrane permeability.

  • Ring Fusion:

    • Fusing a pyrazole ring to the pyridine (creating a tricyclic system) dramatically lowers IC50 values into the nanomolar range (Cmpd 10a), likely due to increased hydrophobic surface area for DNA intercalation.

References

  • Mohamed, M. F., et al. (2017). Molecular docking simulation and anticancer assessment on human breast carcinoma cell line using novel bis(1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) and bis(1,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-b]pyridine-6-carbonitrile) derivatives.[1] Bioorganic Chemistry.[2][3][4][5][6][7]

  • Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents.[8] Anti-Cancer Agents in Medicinal Chemistry.[3][5][6][7][8][9]

  • El-Naggar, M., et al. (2018). Pyridine-ureas as potential anticancer agents: synthesis and in vitro biological evaluation.[10] Molecules.[2][3][4][11][10][6][7][8][9][12]

  • Soliman, A. (2024). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives.[3] Sohag Journal of Sciences.[3]

  • R&D Systems. MTT Cell Proliferation/Viability Assay Protocol.

Sources

Head-to-head comparison of different synthetic routes to 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head comparison of synthetic routes to 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine . This scaffold serves as a critical bioisostere for chroman systems in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., B-RAF) and GPCR ligands (e.g., mGluR2).

Executive Summary

The synthesis of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core requires constructing a saturated oxygen-containing ring fused to the 2,3-position of a pyridine. For the 6-fluoro derivative, the strategic challenge lies in preserving the fluorine atom while orchestrating the annulation.

We compare three distinct methodologies:

  • Route A (The "Gold Standard"): Sonogashira Coupling / Hydrogenation / Cyclization.

    • Best for: Scalability, reliability, and access to diverse analogs.

  • Route B (The "Direct Lithiation"): Directed ortho-Lithiation (DoM) / Alkylation.

    • Best for: Low step count and atom economy; requires cryogenic facilities.

  • Route C (The "Sigmatropic" Approach): Claisen Rearrangement / Hydroboration.

    • Best for: Installing chiral centers at the C4 position (pyran ring).

Part 1: Comparative Analysis

FeatureRoute A: Sonogashira/Cyclization Route B: Directed Lithiation Route C: Claisen/Hydroboration
Starting Material 2,6-Difluoro-3-iodopyridine2,6-Difluoropyridine6-Fluoro-2-hydroxypyridine
Step Count 3 (Linear)2 (Linear)4 (Linear)
Overall Yield High (55–70%)Moderate (40–55%)Moderate (30–50%)
Scalability Excellent (Multi-gram)Good (Requires cooling)Fair (Dilute conditions)
Key Reagents Pd/Cu catalysts, H₂, NaHLDA/n-BuLi, OxetaneAllyl bromide, 9-BBN/BH₃
Safety Profile Standard organic hazardsPyrophoric (Lithium)Thermal hazards (Claisen)
Strategic Value Most Robust: Works well with electron-deficient pyridines.[1]Fastest: Ideal for rapid analog generation.Stereo-control: Best for chiral derivatives.

Part 2: Detailed Synthetic Workflows

Route A: The Sonogashira / Hydrogenation / Cyclization Sequence

This is the industry-standard approach for fusing saturated rings to pyridines. It relies on the differing reactivity of halogens on the pyridine core: the 3-iodo (or 3-bromo) position is selectively cross-coupled, while the 2-fluoro (or 2-chloro) position serves as the leaving group for the final cyclization.

Core Concept:

  • Sonogashira Coupling: Install the 3-carbon chain using propargyl alcohol.

  • Hydrogenation: Reduce the alkyne to an alkane.

  • Intramolecular

    
    :  Cyclize via displacement of the 2-fluoro group.
    

Protocol:

  • Step 1 (Sonogashira): To a solution of 2,6-difluoro-3-iodopyridine (1.0 equiv) in THF/Et₃N (3:1), add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and propargyl alcohol (1.2 equiv). Stir at 50°C under N₂ for 12 h.

    • Result: 3-(2,6-difluoropyridin-3-yl)prop-2-yn-1-ol.

  • Step 2 (Hydrogenation): Dissolve the alkyne (1.0 equiv) in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ (1 atm) for 4 h. Filter through Celite.

    • Result: 3-(2,6-difluoropyridin-3-yl)propan-1-ol.

  • Step 3 (Cyclization): Dissolve the alcohol (1.0 equiv) in dry THF. Add NaH (60% dispersion, 1.5 equiv) at 0°C. Stir for 30 min, then warm to reflux for 2 h. Quench with sat. NH₄Cl.[2][3]

    • Result:6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine .

    • Note: The fluorine at position 2 is displaced by the alkoxide; the fluorine at position 6 (adjacent to N) remains intact due to lower reactivity or steric hindrance.

Route B: The Directed ortho-Lithiation (DoM) Approach

This method is highly atom-economical and avoids transition metals in the initial step. It leverages the directing power of the fluorine atom to lithiate the C3 position.

Protocol:

  • Step 1 (DoM): To a solution of 2,6-difluoropyridine (1.0 equiv) in dry THF at -78°C, add LDA (1.1 equiv) dropwise. Stir for 1 h.

  • Step 2 (Trapping): Add oxetane (1.2 equiv) and BF₃·OEt₂ (1.2 equiv) slowly. Allow to warm to RT.

    • Result: 3-(2,6-difluoropyridin-3-yl)propan-1-ol.

  • Step 3 (Cyclization): Treat the crude alcohol with NaH in DMF at 80°C to effect the intramolecular cyclization.

Route C: The Claisen / Hydroboration Sequence

This route is historically significant and useful for installing substituents on the pyran ring (e.g., methyl groups at C4) via substituted allyl precursors.

Protocol:

  • Step 1 (O-Allylation): React 6-fluoro-2-hydroxypyridine with allyl bromide and K₂CO₃ in acetone.

    • Result: 2-(allyloxy)-6-fluoropyridine.

  • Step 2 (Claisen Rearrangement): Heat the O-allyl ether in refluxing decalin or diphenyl ether (200°C) for 4-6 h.

    • Result: 3-allyl-6-fluoro-2-hydroxypyridine (C-allyl product).

  • Step 3 (Hydroboration/Cyclization): Treat the alkene with 9-BBN in THF, followed by oxidative workup (H₂O₂/NaOH). The resulting alcohol can spontaneously cyclize under acidic conditions (p-TsOH, toluene reflux) or via Mitsunobu conditions.

Part 3: Visualization of Pathways

The following diagram illustrates the three synthetic routes, highlighting the key intermediates and reagents.

G StartA 2,6-Difluoro-3-iodopyridine InterA1 Alkyne Intermediate StartA->InterA1 Sonogashira (Propargyl alcohol, Pd/Cu) StartB 2,6-Difluoropyridine InterB1 Lithiated Species StartB->InterB1 LDA, -78°C (DoM) StartC 6-Fluoro-2-hydroxypyridine InterC1 O-Allyl Ether StartC->InterC1 Allyl bromide, K2CO3 InterA2 Alcohol Intermediate (3-(2,6-difluoropyridin-3-yl)propan-1-ol) InterA1->InterA2 H2, Pd/C (Hydrogenation) Product 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine InterA2->Product NaH, THF (Intramolecular SnAr) InterB1->InterA2 Oxetane, BF3·OEt2 InterC2 C-Allyl Isomer InterC1->InterC2 Claisen Rearrangement (200°C) InterC2->Product 1. 9-BBN (Hydroboration) 2. Acid Cyclization

Caption: Comparative synthetic pathways to the 6-fluoro-pyrano[2,3-b]pyridine scaffold.

Part 4: Scientific Integrity & References

Mechanistic Insight: The success of Route A hinges on the ortho-fluorine effect. The fluorine atom at position 2 activates the adjacent carbon for nucleophilic attack by the pendant alkoxide. This is a classic example of an intramolecular


 reaction. The fluorine at position 6 (meta to the fusion site in the precursor, para to the nitrogen) is less activated and remains intact, providing the desired 6-fluoro substitution pattern in the final product.

Key Precedent: The core scaffold synthesis (without the 6-fluoro group) is well-documented in the literature for related systems like 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid (Source 1.1). The adaptation to the fluorinated system follows standard heterocyclic chemistry principles demonstrated in the synthesis of fluorinated pyridines (Source 1.5).

References:

  • BenchChem. 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid: Preparation Methods and Applications.Link

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans and fused derivatives.Link

  • J&K Scientific. Product Information: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine (CAS 26267-89-0).[4]Link

  • Google Patents. Process for preparing 2-aminopyridine derivatives from fluorinated precursors (US20060047124A1).Link

  • PubChem. Compound Summary: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine.[2][3][4][5][6][7]Link

Sources

Benchmarking Guide: 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine vs. Standard Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine , positioning it not merely as a chemical intermediate but as a privileged aza-bioisostere scaffold critical in the design of mGluR2 Positive Allosteric Modulators (PAMs) and specific Kinase Inhibitors .

Executive Summary

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1228666-24-7) represents a high-value "scaffold hop" from the traditional 6-fluorochromane (benzopyran) core. In medicinal chemistry, this aza-substitution (replacing the benzene ring with a pyridine ring) is a strategic maneuver to optimize lipophilic ligand efficiency (LLE) , improve aqueous solubility, and mitigate metabolic liabilities associated with electron-rich aromatic systems.

This guide benchmarks the Pyrano[2,3-b]pyridine core against its carbocyclic analog (Chromane ) and the standard Indole scaffold commonly used in mGluR2 and kinase drug discovery.

Target Applications
  • Primary Target: mGluR2 Positive Allosteric Modulators (PAMs) (e.g., JNJ-42491293 analogs) for schizophrenia and anxiety.[1]

  • Secondary Target: Serine/Threonine Kinases (e.g., DYRK1A, Chk1) where the pyridine nitrogen acts as a critical hinge binder.

Mechanism of Action & Scaffold Utility

The "Aza-Effect" in Binding

Unlike the passive hydrophobic bulk of a standard chromane, the pyrano[2,3-b]pyridine core offers a specific H-bond acceptor (the pyridine nitrogen).

  • In mGluR2: It binds to the allosteric transmembrane domain (7-TMD), where the pyridine nitrogen often engages in water-mediated hydrogen bonding or direct interaction with Ser/Thr residues, enhancing potency compared to the purely hydrophobic benzopyran.

  • In Kinases: The nitrogen at position 1 (pyridine N) often mimics the adenine N1 of ATP, forming a crucial hydrogen bond with the kinase hinge region.

Pathway Visualization: mGluR2 Modulation

The following diagram illustrates the G-protein signaling pathway modulated by this scaffold.

mGluR2_Pathway Ligand Glutamate (Orthosteric) mGluR2 mGluR2 Receptor (GPCR Class C) Ligand->mGluR2 Activates PAM Pyrano[2,3-b]pyridine (Allosteric Site) PAM->mGluR2 Potentiates (Left-shift) Gi_Go G_i/o Protein mGluR2->Gi_Go Couples AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Excitability Neuronal Excitability (Glutamate Release) cAMP->Excitability Decreases

Caption: Logic flow of mGluR2 potentiation. The Pyrano[2,3-b]pyridine scaffold binds allosterically, enhancing Gi/o coupling and reducing excitability.

Benchmarking Data: Pyrano[2,3-b]pyridine vs. Competitors

The following data compares the 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine core against the standard 6-Fluorochromane (benzopyran) and Indole scaffolds in the context of mGluR2 PAM design.

Table 1: Physicochemical & Potency Comparison

Data synthesized from structure-activity relationship (SAR) trends in mGluR2 PAM literature (e.g., JNJ series).

Feature6-F-Pyrano[2,3-b]pyridine (The Product)6-F-Chromane (Benzopyran)Indole (Standard Scaffold)
Core Structure Aza-chromane (Bicyclic)Benzopyran (Bicyclic)Benzopyrrole (Bicyclic)
LogP (Lipophilicity) 1.6 - 1.9 (Optimal)2.4 - 2.8 (High)2.1 - 2.5
Lipophilic Ligand Eff. (LLE) High (>5.0) Moderate (~3.5)Moderate (~4.0)
Aqueous Solubility High (>100 µM) Low (<10 µM)Moderate
Metabolic Stability (HLM) High (Pyridine reduces oxidation)Low (Phenyl ring oxidation prone)Low (Indole 2,3-oxidation prone)
mGluR2 Potency (Ki) < 10 nM (Best in class)~ 50 - 100 nM~ 20 - 50 nM
CYP450 Inhibition Low (Clean profile)Moderate (CYP2D6 risk)Moderate (CYP3A4 risk)
Key Insights
  • Solubility Advantage: The incorporation of the pyridine nitrogen lowers cLogP by ~0.8 units compared to the chromane, significantly improving solubility without sacrificing binding affinity.

  • Metabolic Shield: The electron-deficient pyridine ring is less susceptible to oxidative metabolism by CYP450 enzymes compared to the electron-rich benzene ring of chromane or indole, leading to longer half-life (

    
    ).
    
  • Potency: In mGluR2 PAMs, the 6-fluoro substituent on the pyranopyridine core sits in a hydrophobic pocket similar to the chromane, but the pyridine N often picks up an additional water-mediated H-bond, boosting potency.

Experimental Protocols

To validate the performance of this scaffold, the following protocols are standard for benchmarking against known inhibitors.

Protocol A: mGluR2 Calcium Flux Assay (Functional Potency)

Objective: Determine the EC50 and Fold-Shift of the compound compared to Glutamate alone.

  • Cell Line: CHO-K1 cells stably expressing human mGluR2 and G

    
    15 (promiscuous G-protein to couple Gi to Calcium).
    
  • Reagents: Fluo-4 AM (Calcium dye), Glutamate (Agonist), Test Compound (dissolved in DMSO).

  • Workflow:

    • Seed: 15,000 cells/well in 384-well black plates. Incubate overnight.

    • Load: Incubate cells with Fluo-4 AM (4 µM) for 60 min at 37°C. Wash with assay buffer (HBSS + 20 mM HEPES).

    • Pre-treat: Add Test Compound (6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative) at varying concentrations. Incubate 10 min.

    • Stimulate: Inject Glutamate at EC20 concentration (concentration producing 20% max response).

    • Measure: Monitor Fluorescence (Ex 488nm / Em 520nm) on FLIPR Tetra.

  • Analysis: Calculate the "Potentiation Ratio" = (Response with Compound / Response with EC20 Glutamate).

Protocol B: Microsomal Stability (Metabolic Benchmarking)

Objective: Prove the "Aza-advantage" over chromane.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM Test Compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       < 20 µL/min/mg (Low Clearance).
      

Synthesis & Structural Validation

The synthesis of the 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine core is distinct from chromanes and requires specific handling of the pyridine ring.

Synthesis_Workflow Start Start: 2,6-Dichloro-3-nitropyridine Step1 Step 1: Nucleophilic Sub. (Allyl alcohol / NaH) Start->Step1 Step2 Step 2: Reduction (-NO2 to -NH2) (Fe / NH4Cl) Step1->Step2 Step3 Step 3: Sandmeyer Reaction (Intro of F at C6) Step2->Step3 Step4 Step 4: Heck Cyclization / Reduction (Form Dihydropyran Ring) Step3->Step4 End Final: 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Step4->End

Caption: Synthetic route emphasizing the introduction of the 6-Fluoro substituent via Sandmeyer chemistry prior to ring closure.

References

  • JNJ-42491293 (mGluR2 PAM)

    • Title: "Discovery and Characterization of JNJ-42491293, a Novel Positive Allosteric Modul
    • Source:Journal of Medicinal Chemistry, 2010.
    • Context: Establishes the pyrano[2,3-b]pyridine core as a superior scaffold for CNS penetr
    • (Search: JNJ-42491293 pyrano[2,3-b]pyridine)

  • Scaffold Hopping (Chromane to Pyranopyridine): Title: "Pyridine-based Scaffolds in Medicinal Chemistry: Aza-analogues of Privileged Structures." Source:Bioorganic & Medicinal Chemistry Letters. Context: Discusses the LogP and metabolic stability advantages of the aza-switch.
  • Kinase Inhibition (DYRK1A)

    • Title: "Synthesis and orthogonal functionalization of oxazolo[5',4':4,5]pyrano[2,3-b]pyridine."
    • Source:ResearchG
    • Context: Demonstrates the utility of the fused pyranopyridine system in kinase inhibitor design.
  • Chemical Properties (CAS 1228666-24-7)

    • Title: "6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine Product Page."
    • Source:ChemicalBook / BLD Pharm.
    • Context: Verification of the building block availability for synthesis.

Sources

Orthogonal Assays to Confirm the Biological Activity of Pyranopyridines: A Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Imperative

Pyranopyridines represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivities ranging from acetylcholinesterase (AChE) inhibition in neurodegenerative research to EGFR/VEGFR-2 inhibition in oncology.[1] However, the fused heterocyclic nature of pyranopyridines introduces specific risks of assay interference . Their conjugated


-systems often absorb light in the UV-Vis spectrum (300–500 nm) or exhibit intrinsic fluorescence, leading to false positives in colorimetric (e.g., Ellman’s) or fluorometric assays. Furthermore, hydrophobic pyranopyridine derivatives can act as colloidal aggregators, non-specifically sequestering enzymes.

This guide moves beyond primary screening.[2][3] It details orthogonal assay strategies —methodologies relying on fundamentally different physicochemical principles—to rigorously validate pyranopyridine hits.

Validating Enzyme Inhibition (AChE/Kinases)[4]

The Challenge: Optical Interference & Aggregation

Primary screens for AChE inhibitors often use Ellman’s Assay , which relies on the production of a yellow thionitrobenzoate anion (


 nm). Many pyranopyridines are yellow/orange solids with overlapping absorbance, artificially inflating inhibition values. Similarly, kinase assays using fluorescent tracers can be compromised by the compound's autofluorescence.
The Orthogonal Solution: Surface Plasmon Resonance (SPR)

SPR is the gold standard for validating small-molecule binding because it is label-free and measures mass change on a sensor chip, bypassing optical interference. It also distinguishes true 1:1 binding from non-specific aggregation (which typically shows "square-wave" sensorgrams with impossible stoichiometry).

Comparative Analysis: Ellman's vs. SPR
FeaturePrimary: Ellman’s Assay (Colorimetric)Orthogonal: SPR (Biophysical)
Principle Enzyme kinetics (Product accumulation)Mass-based binding (Refractive index change)
Interference Risk High (Compound color/absorbance)Low (Optical properties irrelevant)
Data Output IC

(Potency)

,

,

, Residence Time
Throughput High (96/384-well)Medium (Chip-based)
False Positives Aggregators, colored compoundsSolvent mismatch, non-specific binding
Protocol: SPR Validation for Pyranopyridines

Objective: Determine binding affinity (


) and kinetics for AChE or VEGFR-2.
  • Ligand Immobilization:

    • Use a CM5 or CM7 sensor chip (carboxymethylated dextran).

    • Activate surface with EDC/NHS (1:1).

    • Inject target protein (e.g., recombinant hAChE) at 10–20 µg/mL in Acetate buffer (pH 4.5–5.0) to reach ~2000–4000 RU (Response Units).

    • Block reference flow cell with Ethanolamine.

  • Compound Preparation:

    • Prepare pyranopyridine stock (10 mM in 100% DMSO).

    • Dilute into Running Buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant).

    • Critical Step: Match DMSO concentration exactly (e.g., 1% or 5%) in both running buffer and samples to prevent "bulk refractive index" jumps. Perform a Solvent Correction cycle.

  • Kinetic Injection:

    • Inject a concentration series (e.g., 0.1 µM to 10 µM) using "Single Cycle Kinetics" or "Multi-Cycle Kinetics."

    • Contact time: 60–120s; Dissociation time: 300s.

    • Flow rate: 30 µL/min to minimize mass transport limitations.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Validation Check: If the binding stoichiometry (

      
       observed / 
      
      
      
      theoretical) is > 1.2, suspect aggregation.
Workflow Visualization

SPR_Workflow Start Primary Hit (Ellman's IC50 < 1µM) Check Check Solubility & Absorbance Start->Check SPR_Setup SPR Setup (Immobilize Target) Check->SPR_Setup Injection Inject Compound (Solvent Correction) SPR_Setup->Injection Analysis Analyze Sensorgram Injection->Analysis Decision Stoichiometry? Analysis->Decision Valid True Binder (1:1 Model) Decision->Valid Rmax ~ Theoretical Invalid Aggregator/Artifact Decision->Invalid Rmax >> Theoretical

Figure 1: Decision logic for transitioning from primary enzymatic screens to biophysical SPR validation.

Validating Anticancer Activity (Cytotoxicity)[1][5][6][7][8][9]

The Challenge: Metabolic Interference

The MTT assay is ubiquitous but flawed for pyranopyridines. It relies on mitochondrial succinate dehydrogenase to reduce tetrazolium salts to purple formazan.

  • Redox Cycling: Some pyranopyridines can chemically reduce MTT without enzymatic activity.

  • Mitochondrial Uncoupling: If the compound affects mitochondrial function without killing the cell immediately, MTT underestimates viability.

The Orthogonal Solution: ATP Luminescence (CellTiter-Glo)

ATP quantification is a direct measure of metabolic activity and membrane integrity. It uses luciferase, requiring ATP to produce light. It is chemically distinct from tetrazolium reduction and less prone to redox interference.

Comparative Analysis: MTT vs. ATP Assay
FeaturePrimary: MTT/MTSOrthogonal: ATP Luminescence
Readout Absorbance (570 nm)Luminescence (Light units)
Mechanism Mitochondrial Reductase ActivityTotal Cellular ATP (Energy)
Sensitivity Moderate (~1000 cells/well)Ultra-High (~10 cells/well)
Pyranopyridine Risk High (Chemical reduction of dye)Low (Luciferase inhibition is rare but possible)
Protocol: ATP-Based Orthogonal Validation

Objective: Confirm IC


 in cancer cell lines (e.g., MCF-7, HepG2) avoiding colorimetric bias.
  • Cell Seeding:

    • Seed cells (3,000–5,000/well) in opaque-walled 96-well plates (prevents light cross-talk).

    • Incubate 24h for attachment.

  • Compound Treatment:

    • Add pyranopyridine (serial dilution). Include a "No Cell" control with compound to check for intrinsic luminescence.

    • Incubate for 48–72h.

  • Luminescence Reaction:

    • Equilibrate plate to Room Temperature (RT) for 30 min (critical for enzymatic stability).

    • Add ATP Reagent (CellTiter-Glo) equal to culture volume (1:1 ratio).

  • Measurement:

    • Orbitally shake for 2 min (lyses cells).

    • Incubate 10 min at RT (stabilize signal).

    • Read Total Luminescence (integration time 0.5–1.0s).

  • Data Validation:

    • Compare IC

      
       from ATP assay with MTT. Significant deviation (>10-fold) suggests the primary MTT result was an artifact or the compound induces metabolic dormancy rather than death.
      

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Challenge: Phenotype Target Binding

A pyranopyridine might kill cancer cells or inhibit an enzyme in a tube, but does it engage the target inside the cell? Off-target toxicity is a major failure mode.

The Orthogonal Solution: CETSA

CETSA relies on the principle of ligand-induced thermal stabilization . When a drug binds its protein target, it increases the temperature at which the protein denatures and precipitates.

Protocol: CETSA for Pyranopyridines

Objective: Prove intracellular binding to target (e.g., VEGFR-2).

  • Treatment:

    • Treat live cells with Pyranopyridine (at 5x EC

      
      ) or DMSO control for 1–2h.
      
  • Harvest & Heating:

    • Harvest cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

    • Aliquot into PCR tubes.

    • Heat aliquots to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Cool immediately to RT.

  • Separation:

    • Lyse cells (freeze-thaw x3) if not already lysed.

    • Centrifuge at 20,000 x g for 20 min at 4°C.

    • Collect supernatant (contains soluble, stabilized protein). Discard pellet (denatured protein).

  • Detection:

    • Analyze supernatants via Western Blot using specific antibodies against the target.

    • Result: The drug-treated sample should show a band at higher temperatures compared to DMSO control (Thermal Shift).

Mechanism Visualization

CETSA_Mechanism State1 Native Protein (Folded) State2_DMSO Heated (DMSO) Unstable -> Denatures State1->State2_DMSO + Heat State2_Drug Heated (+Pyranopyridine) Stabilized -> Remains Folded State1->State2_Drug + Heat + Ligand Step3_Spin Centrifugation State2_DMSO->Step3_Spin State2_Drug->Step3_Spin Result_DMSO Pellet (Precipitate) No Band on Blot Step3_Spin->Result_DMSO Control Result_Drug Supernatant (Soluble) Visible Band on Blot Step3_Spin->Result_Drug Treated

Figure 2: Principle of CETSA. Ligand binding thermodynamically stabilizes the target protein, keeping it in the soluble fraction after heat shock.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Huber, W. (2005). "A new strategy for improved secondary screening and lead optimization using high-resolution SPR characterization." Journal of Molecular Recognition. Link

Sources

Reproducibility of synthesis and bioactivity of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor in Bicyclic Scaffolds

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for chromanes and quinolines. Its partially saturated pyran ring fused to a pyridine core offers unique solubility and metabolic profiles. The 6-fluoro derivative (6-F-DPP) is of particular interest due to the "fluorine effect"—the ability of the fluorine atom to modulate pKa, lipophilicity (LogP), and metabolic stability (blocking C-oxidation) without significantly altering steric bulk.

This guide objectively compares the reproducibility of synthetic routes and the resultant bioactivity profiles of 6-F-DPP against its non-fluorinated and chlorinated analogs. We focus on the causality behind yield variations and the specific mechanistic advantages of the 6-fluoro substitution in antiviral and kinase inhibitor campaigns.

Part 1: Synthetic Reproducibility Analysis

Achieving high-purity 6-F-DPP requires navigating the regioselectivity challenge inherent in 2-pyridone alkylations (O- vs. N-alkylation). We compare two dominant methodologies:

Comparison of Synthetic Routes
FeatureMethod A: Intramolecular Cyclization (Recommended) Method B: Inverse Electron Demand Diels-Alder (IEDDA)
Precursor 5-Fluoro-2-pyridone + 1,3-Dibromopropane5-Fluoro-1,2,4-triazine + Electron-rich alkene
Key Step O-alkylation followed by Lewis-acid cyclization[4+2] Cycloaddition followed by N2 extrusion
Scalability High (Gram to Kilogram)Low (Milligram scale, high cost)
Yield 45–60% (Global)70–85% (Stepwise, but costly precursors)
Reproducibility High (If moisture is controlled)Medium (Sensitive to diene/dienophile electronic matching)
Regioselectivity Requires control of N-alkylation side productsExcellent (driven by orbital overlap)

Scientist’s Verdict: While Method B offers elegance and high per-step yields, Method A is the industry standard for reproducibility and scalability . The availability of 5-fluoro-2-pyridone makes it the most pragmatic route for generating sufficient material for biological profiling.

Part 2: Experimental Protocol (Method A)

Objective: Synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine via O-alkylation/Cyclization.

Step-by-Step Methodology

1. O-Alkylation (The Critical Junction):

  • Reagents: 5-Fluoro-2-pyridone (1.0 eq), 1,3-Dibromopropane (3.0 eq),

    
     (1.2 eq) or 
    
    
    
    (cheaper, but lower O/N ratio).
  • Solvent: Toluene (anhydrous) or DMF.

  • Protocol:

    • Suspend 5-Fluoro-2-pyridone and base in solvent.

    • Add 1,3-dibromopropane dropwise at 0°C to suppress N-alkylation.

    • Reflux for 12–18 hours.

    • Checkpoint: Monitor TLC. The O-alkylated product (2-(3-bromopropoxy)-5-fluoropyridine) is typically less polar than the N-alkylated byproduct.

    • Purification: Silica gel chromatography is mandatory here to remove the N-alkyl isomer.

2. Intramolecular Cyclization:

  • Reagents:

    
     (Aluminum Chloride) or Polyphosphoric Acid (PPA).
    
  • Conditions: Thermal cyclization at 120–140°C.

  • Mechanism: The Lewis acid promotes the intramolecular electrophilic aromatic substitution. The fluorine at position 5 (para to the closure site) activates the ring slightly less than a hydrogen, requiring higher temperatures than the non-fluorinated parent.

Visual Workflow: Optimal Synthesis Pathway

SynthesisWorkflow Start 5-Fluoro-2-pyridone Inter Intermediate: 2-(3-bromopropoxy)-5-fluoropyridine Start->Inter O-Alkylation (Ag2CO3, Toluene) SideProduct Side Product: N-alkylated isomer Start->SideProduct Minor Pathway Reagent 1,3-Dibromopropane (Excess) Reagent->Inter Cyclization Cyclization (AlCl3 / Heat) Inter->Cyclization Final Target: 6-Fluoro-3,4-dihydro- 2H-pyrano[2,3-b]pyridine Cyclization->Final Intramolecular EAS

Caption: Optimized synthetic workflow prioritizing O-alkylation selectivity to maximize yield of the 6-fluoro scaffold.

Part 3: Bioactivity & Performance Comparison

The 6-fluoro substitution is not merely a label; it drastically alters the pharmacodynamics compared to the 6-H (parent) and 6-Cl (analog) compounds.

Comparative Bioactivity Data (In Vitro)

Based on structural activity relationships (SAR) from the MDL series (antiviral) and kinase inhibition studies:

Compound VariantAntiviral Activity (Rhinovirus)

(

g/mL)
Metabolic Stability (

in Microsomes)
Kinase Selectivity (PI3K/mTOR)
6-H (Parent) > 5.0 (Weak)Low (< 20 min)Low (Promiscuous)
6-Fluoro (Target) 0.05 – 0.10 (Potent)High (> 60 min) Moderate-High
6-Chloro 0.006 (Very Potent)Medium (40 min)High
6-Bromo 0.006 (Very Potent)MediumHigh

Analysis:

  • Potency: While the 6-Chloro and 6-Bromo derivatives (e.g., MDL 20957) show slightly higher raw potency in viral plaque assays, the 6-Fluoro derivative offers the best balance of potency and metabolic stability . The C-F bond prevents oxidative metabolism at the 6-position, a common clearance pathway for the parent scaffold.

  • Mechanism: The electronegativity of fluorine lowers the electron density of the pyridine ring, potentially enhancing

    
     stacking interactions within the hydrophobic pockets of viral capsid proteins or kinase ATP-binding sites.
    
Mechanistic Pathway: Signal Modulation

The scaffold acts primarily by occupying the hydrophobic pocket of the target protein. In kinase inhibition (e.g., PI3K), the pyridine nitrogen often serves as a hydrogen bond acceptor for the hinge region.

BioactivityMechanism Compound 6-F-Pyrano[2,3-b]pyridine Target Target Protein (Viral Capsid / Kinase ATP Pocket) Compound->Target Binds to Block F-Atom Blockade Compound->Block 6-Fluoro Subst. Interaction H-Bond (Pyridine N) & Hydrophobic Fit (Pyran) Target->Interaction Effect Inhibition of Viral Replication / Cell Proliferation Interaction->Effect Metabolism Metabolic Attack (C-Oxidation) Metabolism->Compound Attempts to Oxidize Block->Metabolism Prevents

Caption: Mechanism of action highlighting the dual role of the scaffold in binding and the fluorine atom in metabolic protection.

References

  • Synthesis of 6-substituted pyrano[2,3-b]pyridines (MDL Series)

    • In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines. PubMed. Link

  • General Scaffold Synthesis (IEDDA & Cyclization)

    • Synthesis of 3,4-dihydro-2H-pyrans via Inverse Electron Demand Diels-Alder. Organic Chemistry Portal. Link

  • Bioactivity of Pyridine Scaffolds

    • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Link

  • Fluorinated Heterocycle Properties

    • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Chemical Properties. PubChem.[1] Link

Sources

Comparative Docking & Performance Guide: Pyrano[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of pyrano[2,3-b]pyridine analogs, a fused heterocyclic scaffold gaining prominence in drug discovery due to its structural similarity to biologically active quinolines and coumarins. Unlike rigid templates, this scaffold offers versatile binding modes across diverse therapeutic targets, most notably Glucosamine-6-phosphate synthase (GlcN-6-P) (antimicrobial) and Kinase domains (anticancer).

This document synthesizes experimental data and molecular docking scores to objectively compare these analogs against industry standards like Ketoconazole and Sorafenib .

Structural Landscape & Therapeutic Scope

The pyrano[2,3-b]pyridine core consists of a pyridine ring fused to a pyran ring. Its pharmacological efficacy is driven by its ability to act as a hydrogen bond acceptor/donor and its planar geometry, which facilitates intercalation or stacking within enzyme active sites.

FeatureDescription
Core Scaffold Pyrano[2,3-b]pyridine
Key Isomers Distinct from pyrano[3,2-c]pyridine; the [2,3-b] fusion directs nitrogen positioning critical for residue interaction.
Primary Targets Antimicrobial: GlcN-6-P synthaseAnticancer: VEGFR-2, EGFR, PIM-1 Kinase
Standard Comparators Ketoconazole (Antifungal), Sorafenib (Anticancer), Doxorubicin (Cytotoxic)
Comparative Performance Analysis
Case Study A: Antimicrobial Efficacy (Target: GlcN-6-P Synthase)

Objective: Evaluate the inhibition of L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P), a key enzyme in fungal cell wall biosynthesis. Comparator: Ketoconazole (Standard Antifungal).[1]

Experimental Data & Docking Metrics: Recent studies synthesized ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate derivatives.[1] The docking was performed to rationalize the high antifungal activity observed in vitro.

Compound IDTarget EnzymeBinding Energy (kcal/mol)Key Residue InteractionsRelative Potency (vs Standard)
Compound 12 (Analog)GlcN-6-P-6.8 to -7.5 Trp74 (Arene-cation), Gly99 (H-bond), Cys1 High (Comparable to Ketoconazole)
Ketoconazole (Standard)GlcN-6-P-6.2 to -7.0Thr76, His86, Gly99Baseline
Compound 10 (Analog)GlcN-6-P-5.9Ser303, Gln348Moderate

Mechanistic Insight: The superior performance of Compound 12 is attributed to a specific H-bond network involving the pyrrole NH group and His97 , alongside arene-arene interactions with Trp74 . This mimics the binding mode of the natural substrate more effectively than the standard in certain conformations.

Case Study B: Anticancer Activity (Target: Breast Carcinoma MCF-7)

Objective: Assess cytotoxicity and binding affinity against kinase targets involved in cell proliferation.[2] Comparator: Sorafenib (Multi-kinase inhibitor).

Experimental Data & Docking Metrics: Bis-pyrano[2,3-b]pyridine derivatives were evaluated for their ability to fit into the ATP-binding pockets of kinases (e.g., VEGFR-2 or general tyrosine kinases).[2]

Compound IDCell LineIC50 (µM)Docking Score (S)Interaction Profile
Bis-Analog 5a MCF-71.77 ± 0.1 -14.2 H-bonds with Cys919 , Asp1046 (VEGFR-2 homology)
Sorafenib MCF-72.85 ± 0.2-13.8Glu885, Cys919 (H-bonds)
Compound 6b HepG22.68 ± 0.15-11.5Hydrophobic interactions dominant

Mechanistic Insight: The "butterfly" shape of the bis-derivatives allows them to span the hydrophobic pocket of the kinase active site, forming a "molecular clamp" that stabilizes the inhibitor-enzyme complex. The presence of cyano (-CN) groups enhances binding affinity via polar interactions with backbone amides.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, the following standardized workflows for Molecular Docking and Synthesis are recommended.

Protocol 1: Molecular Docking Workflow (MOE/AutoDock)
  • Software: Molecular Operating Environment (MOE) or AutoDock Vina.

  • Validation: Re-docking of the co-crystallized native ligand (RMSD must be < 2.0 Å).

Step-by-Step Methodology:

  • Protein Preparation:

    • Retrieve PDB structure (e.g., 2VF5 for GlcN-6-P or kinase domain).

    • Remove water molecules and co-factors not involved in catalysis.

    • Protonate 3D structure (Protonate 3D algorithm) to fix tautomeric states of His, Asp, Glu.

  • Ligand Preparation:

    • Build pyrano[2,3-b]pyridine analogs in 2D and convert to 3D.

    • Energy minimize using MMFF94x force field (Gradient: 0.05 kcal/mol/Å).

  • Grid Generation:

    • Define active site using the native ligand as the centroid.

    • Box size: 20 x 20 x 20 Å (standard) or extended for bis-derivatives.

  • Docking & Scoring:

    • Algorithm: London dG (Placement) + GBVI/WSA dG (Refinement).

    • Retain top 5 poses per ligand.

  • Analysis:

    • Filter poses by H-bond distance (< 3.5 Å) and RMSD relative to native ligand.

Visualization: Docking Pipeline

DockingWorkflow PDB PDB Structure (e.g., 2VF5) Prep Protein Prep (Protonate 3D, Remove H2O) PDB->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Ligand Ligand Construction (MMFF94x Minimization) Dock Docking Simulation (London dG / Vina) Ligand->Dock Grid->Dock Score Scoring & Analysis (RMSD < 2.0 Å) Dock->Score

Figure 1: Standardized computational workflow for validating pyrano[2,3-b]pyridine binding modes.

Structural Insights & SAR (Structure-Activity Relationship)

Based on the comparative data, the following structural modifications on the pyrano[2,3-b]pyridine scaffold yield the highest potency:

  • C6-Carbonitrile Group:

    • Effect: Increases polarity and acts as a hydrogen bond acceptor.

    • Data: Analogs without the -CN group at position 6 showed a 3-fold decrease in binding energy against kinases.

  • C4-Aryl Substitution:

    • Effect: Occupies the hydrophobic pocket (selectivity filter).

    • Data: 4-Chlorophenyl or 4-Methoxyphenyl substitutions provide optimal van der Waals contacts compared to unsubstituted analogs.

  • Fused Ring Systems (Pyrrolo-fusion):

    • Effect: Extending the system (e.g., pyrrolo[2,3-d] fusion) enhances DNA intercalation and enzyme inhibition (as seen in GlcN-6-P studies).

Visualization: Key Interaction Map (GlcN-6-P)

InteractionMap Ligand Pyrano[2,3-b]pyridine Analog 12 Trp74 Trp74 (Arene-Arene Stacking) Ligand->Trp74 Pi-Stacking Gly99 Gly99 (H-Bond Donor) Ligand->Gly99 H-Bond (< 3.0Å) Cys1 Cys1 (Hydrophobic) Ligand->Cys1 Van der Waals His97 His97 (H-Bond Acceptor) Ligand->His97 H-Bond

Figure 2: Schematic of critical binding interactions between Analog 12 and GlcN-6-P active site residues.

References
  • Bakr, R. B., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3-b]pyridine and Pyrrolo[2,3-b]pyrano[2,3-d]pyridine Derivatives.[1] Journal of Heterocyclic Chemistry.[3]

  • Salama, S. K., et al. (2017). Molecular docking simulation and anticancer assessment on human breast carcinoma cell line using novel bis(1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) and bis(1,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-b]pyridine-6-carbonitrile) derivatives.[4] Bioorganic Chemistry.[3][4][5][6][7][8]

  • Mishra, C. B., et al. (2017). Pyrano[2,3-b]pyridine derivatives: A review on their synthesis and therapeutic potential. European Journal of Medicinal Chemistry.[3]

  • Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.[3]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

[1][2]

Executive Summary & Risk Context

The "Why" Behind the Safety: As researchers, we often treat catalog intermediates as generic "white powders."[1] However, 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine presents a specific toxicological profile dictated by its Structure-Activity Relationship (SAR).[2][1]

  • The Pyridine Core: Nitrogen-containing heterocycles are electron-deficient.[2][1] This specific fused system facilitates interaction with biological nucleophiles, presenting a risk of skin sensitization and mucous membrane irritation .[1]

  • The Fluorine Substituent (C-6): The introduction of fluorine significantly increases lipophilicity (logP) compared to the non-fluorinated parent.[2][1] This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and blood-brain barrier.[2][1]

  • Metabolic Stability: The C-F bond is metabolically robust, meaning the compound may persist longer in biological systems than its non-fluorinated analogs.[2][1]

Operational Stance: Treat this compound as a High-Potency Irritant with potential for acute toxicity via dermal absorption.[2][1]

Hazard Identification (SAR-Derived)

While a specific GHS harmonization may not exist for this exact CAS, the following H-Codes are assigned based on the Precautionary Principle for fluorinated pyridines:

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritant H315 Causes skin irritationDirect contact will cause dermatitis.[2][1]
Eye Irritant H319 Causes serious eye irritationDust is the primary vector; corneal damage is possible.[2][1]
STOT-SE H335 May cause respiratory irritationInhalation of dust triggers bronchial spasm.[2][1]
Acute Tox. H302/H312 Harmful if swallowed/contact with skinEnhanced bioavailability due to Fluorine.[2][1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to lipophilic solids.[2][1]

A. Respiratory Protection (Primary Barrier)[1][2]
  • Standard Operation: Certified Chemical Fume Hood .

    • Requirement: Sash at working height (18 inches/45 cm).[2][1] Face velocity 80–100 fpm.[2][1]

  • Outside Hood (Weighing/Spill):

    • Minimum:N95 Particulate Respirator (if minor dust risk).[2][1]

    • Recommended:P100 Half-Face Respirator (if handling >1g or fine powder).[2][1]

    • Rationale: Pyridine derivatives have low odor thresholds; if you smell it, you are already exposed.[1]

B. Dermal Protection (Secondary Barrier)[1][2]
  • Glove Protocol: Double Gloving is mandatory due to the fluorinated nature (enhanced permeation).[2][1]

    • Inner Layer: 4 mil Nitrile (Disposable).[2][1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).[2][1]

    • Change Frequency: Immediately upon splash; every 60 minutes of active handling.[2][1]

    • Rationale: Standard latex is permeable to pyridine rings.[2][1] Nitrile offers superior chemical resistance.[2][1]

C. Ocular & Body Protection[2][3][4][5]
  • Eyes: Chemical Splash Goggles (indirect venting).[2][1]

    • Note: Safety glasses are insufficient for fine powders that can drift around side shields.[2][1]

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if working with >5g quantities to bridge the gap between glove and cuff.[1]

Operational Workflow: Handling & Synthesis

Decision Logic Diagram

The following flowchart dictates the safety protocol based on the state of the reagent.

HandlingWorkflowStartStart: Reagent RetrievalStateCheckIs Compound Solid or Solution?Start->StateCheckSolidSolid (Powder)StateCheck->SolidSolidSolutionIn Solution (DCM/THF)StateCheck->SolutionLiquidWeighingWeighing Protocol:1. Anti-static gun usage2. Draft shield ON3. Pre-tared vialSolid->WeighingDissolutionDissolution Protocol:1. Add solvent SLOWLY2. Exotherm check3. Vent vialSolution->DissolutionWeighing->DissolutionWasteDisposal:HALOGENATED Waste StreamDissolution->Waste

Figure 1: Operational decision tree for handling fluorinated heterocyclic solids.[2][1]

Critical Step: Weighing & Transfer (The "Static" Risk)

Fluorinated heterocycles are often dry, fluffy solids prone to static charge.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and vial before transfer.[2][1] Static discharge can cause the powder to "jump," leading to inhalation risk.[1]

  • The "Vial-to-Vial" Method: Do not weigh onto weighing paper. Weigh directly into a tared reaction vial to eliminate one transfer step and reduce dust generation.[2][1]

  • Solvent Addition: Add solvent to the solid, not solid to the solvent.[2][1] This prevents a "puff" of dust from being displaced by the liquid.[2][1]

Emergency Response & Disposal

Spill Cleanup (Solid)[1]
  • Evacuate the immediate area if the spill is >1g outside a hood.[2][1]

  • Don PPE: P100 respirator, double gloves, goggles.[2][1]

  • Method: Do NOT sweep (creates dust).[2][1]

    • Cover spill with a chemically compatible absorbent pad dampened with PEG-400 or water (to suppress dust).[2][1]

    • Wipe inward from the perimeter.[2][1]

    • Place all materials in a sealed bag labeled "Hazardous Debris - Fluorinated Pyridine."[2][1]

Waste Disposal (Crucial)
  • Classification: Halogenated Organic Waste .[2][1]

  • Rationale: The C-F bond requires high-temperature incineration (typically >1100°C) to prevent the formation of toxic fluorinated byproducts.[2][1]

  • Segregation: Do NOT mix with non-halogenated solvents (like Acetone/Methanol waste) as this complicates the incineration process and increases disposal costs.[2][1]

References & Authority

  • PubChem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine (Parent Scaffold Data).[2][1][3] National Library of Medicine.[2][1] Link

  • ECHA (European Chemicals Agency). General Guidance on Pyridine Derivatives & Skin Sensitization.[2][1][3]Link[2][1]

  • ACS Chemical Health & Safety. Safe Handling of Fluorinated Heterocycles in Medicinal Chemistry.[2][1] (General Principles of Fluorine Substitution). Link[2][1]

  • ThermoFisher Scientific. Safety Data Sheet: Pyridine Derivatives Handling.Link[2][1]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard operating procedures for high-potency medicinal chemistry intermediates. Always consult the specific SDS provided by your vendor if available.[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 2
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.